Benzothiohydrazide
Descripción
The exact mass of the compound Benzenecarbothiohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
benzenecarbothiohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNALOBAQBMAHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391798 | |
| Record name | Benzenecarbothiohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20605-40-7 | |
| Record name | Benzenecarbothioic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenecarbothiohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-aminobenzenecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and characterization of novel benzothiohydrazide derivatives"
An In-depth Technical Guide to the Synthesis and Characterization of Novel Benzothiohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound derivatives are a class of organic compounds characterized by a benzene ring attached to a thiohydrazide functional group (-C(=S)NHNH₂). This scaffold is of significant interest in medicinal chemistry and materials science due to its unique chemical reactivity and biological activity. The presence of the reactive thioamide-hydrazide moiety makes these compounds versatile precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as 1,3,4-thiadiazoles, which are known to possess a wide array of pharmacological properties.
This guide provides a comprehensive overview of the primary synthetic routes to this compound derivatives, detailed protocols for their characterization using modern spectroscopic techniques, and an exploration of their potential as therapeutic agents, with a focus on the inhibition of key signaling pathways in cancer.
Synthesis Methodologies
The synthesis of this compound derivatives can be broadly approached via two main strategies: the thionation of pre-formed benzohydrazides or the direct reaction of a benzothioic acid equivalent with hydrazine.
General Approach: Thionation of Benzohydrazides
A reliable and widely used method involves a two-step process. First, a benzohydrazide is synthesized from a readily available benzoic acid derivative. Second, the carbonyl oxygen of the benzohydrazide is replaced with sulfur using a thionating agent.
-
Step 1: Synthesis of Benzohydrazide: Benzohydrazide is typically prepared by the condensation of a benzoic acid ester (e.g., methyl benzoate) or a benzoyl chloride with hydrazine hydrate. The reaction with the ester is often carried out in a refluxing alcohol like ethanol, while the reaction with the more reactive benzoyl chloride can be performed at lower temperatures.
-
Step 2: Thionation: The resulting benzohydrazide is converted to its thio-analogue using a thionating agent. Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most common and efficient reagent for this transformation.[1][2] The reaction is typically performed by refluxing the benzohydrazide with Lawesson's Reagent in an anhydrous, high-boiling point solvent such as toluene or xylene.[1][3]
Detailed Experimental Protocol: Synthesis of 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide
This protocol is adapted from the synthesis of a complex benzothiazole-containing thioacetohydrazide, illustrating a practical application of these synthetic principles.
Materials:
-
Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate
-
Hydrazine hydrate (99-100%)
-
Absolute Ethanol
Procedure:
-
A mixture of ethyl 2-(benzo[d]thiazol-2-ylthio)acetate (1 mole equivalent) and hydrazine hydrate (1.5 mole equivalents) is prepared in absolute ethanol.
-
The reaction mixture is heated under reflux for a period of 4-6 hours.
-
The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product.
-
The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide.
Characterization of this compound Derivatives
The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic methods.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. The N-H stretching vibrations of the hydrazide moiety typically appear as one or two bands in the 3100-3350 cm⁻¹ region. A crucial band for this class of compounds is the C=S stretching vibration, which is often complex and can appear over a wide range (800-1400 cm⁻¹), but is frequently observed as a strong band around 1200-1400 cm⁻¹.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the -NH-NH₂ group are highly characteristic. They appear as broad singlets in the downfield region of the spectrum, typically between δ 8.0 and 10.5 ppm. The exact chemical shift can vary depending on the solvent and substitution on the benzene ring. Aromatic protons will appear in their expected region of δ 7.0-8.5 ppm.
-
¹³C NMR: The thiocarbonyl carbon (C=S) is the most diagnostic signal, appearing significantly downfield in the range of δ 190-220 ppm.[6][7] This is distinct from the typical amide carbonyl (C=O) which resonates around δ 160-180 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The molecular ion peak (M⁺) or the protonated molecular peak ([M+H]⁺) in high-resolution mass spectrometry (HRMS) provides the exact mass, which confirms the elemental composition.
Data Presentation
Quantitative data from synthesis and characterization should be summarized for clarity and comparison.
Table 1: Summary of Expected Spectroscopic Data for a this compound Derivative
| Technique | Functional Group | Expected Signal / Range | Comments |
|---|---|---|---|
| FT-IR | N-H (stretch) | 3100 - 3350 cm⁻¹ | Broad or sharp bands, indicates -NHNH₂ group.[8] |
| C-H (aromatic stretch) | 3000 - 3100 cm⁻¹ | Medium intensity. | |
| C=N/C=C (stretch) | 1450 - 1600 cm⁻¹ | Multiple bands from aromatic ring and thioamide group.[5] | |
| C=S (stretch) | 800 - 1400 cm⁻¹ | Can be complex and coupled with other vibrations.[4] | |
| ¹H NMR | Ar-H | δ 7.0 - 8.5 ppm | Multiplets, pattern depends on substitution. |
| -NH- | δ 9.0 - 10.5 ppm | Broad singlet, exchangeable with D₂O. | |
| -NH₂ | δ 4.5 - 5.5 ppm | Broad singlet, exchangeable with D₂O. | |
| ¹³C NMR | Ar-C | δ 120 - 150 ppm | Multiple signals.[9] |
| | C=S (Thiocarbonyl) | δ 190 - 220 ppm | Diagnostic downfield signal.[6] |
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General synthesis and characterization workflow.
Caption: Thionation of benzohydrazide using Lawesson's Reagent.
Potential Biological Signaling Pathway
Benzohydrazide and hydrazone derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression. Overexpression of EGFR leads to uncontrolled cell growth. This compound derivatives, as bioisosteres of benzohydrazides, are promising candidates for targeting the ATP-binding site within the EGFR tyrosine kinase domain.
Caption: Potential inhibition of the EGFR/MAPK signaling pathway.
Conclusion
The synthesis of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents and functional materials. The synthetic routes are well-established, with the thionation of benzohydrazides using Lawesson's Reagent being a particularly robust method. Comprehensive characterization by FT-IR, NMR, and mass spectrometry is essential to confirm the identity and purity of these compounds. The structural similarity to known bioactive molecules, such as EGFR inhibitors, suggests that this compound derivatives are a valuable scaffold for further investigation in drug development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. compoundchem.com [compoundchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Crystal Structure Analysis of Benzothiohydrazide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 2025
This technical guide provides a comprehensive overview of the crystal structure analysis of benzothiohydrazide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, and analgesic properties.[1] Understanding the three-dimensional arrangement of atoms within these molecules through crystal structure analysis is crucial for structure-activity relationship (SAR) studies and rational drug design.[1][2]
Core Concepts in Crystal Structure Analysis
The primary technique for elucidating the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[3][4] This method relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern provides information about the electron density distribution, from which the atomic positions, bond lengths, bond angles, and other geometric parameters can be determined.[3] This structural information is fundamental for understanding a compound's physical and chemical properties, as well as its biological activity.[5]
The benzothiazole scaffold, a key component of many this compound compounds, is considered a "privileged structure" in drug discovery due to its frequent appearance in biologically active molecules.[2] The addition of a thiohydrazide group introduces further conformational flexibility and potential for diverse intermolecular interactions, making crystal structure analysis an essential tool for characterizing these compounds.
Experimental Protocols
The successful crystal structure analysis of this compound compounds involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.
A general method for the synthesis of this compound derivatives involves the reaction of a substituted benzothiazole with a hydrazine derivative. For example, 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide can serve as a key intermediate for the synthesis of various heterocyclic compounds.[6]
Example Synthesis of N'-(benzo[d]thiazol-2-yl)acetohydrazide Derivatives:
-
Dissolve the starting benzothiazole derivative in a suitable solvent.
-
Add the appropriate acyl hydrazide or hydrazine derivative.
-
The reaction mixture is often refluxed for a specific period.
-
Upon cooling, the precipitate is filtered, washed with a suitable solvent (e.g., water), and dried.[1]
Derivatives can also be synthesized through condensation reactions of benzohydrazides with various aldehydes or ketones.[7][8]
Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. A common method is slow evaporation:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, DMF/ethanol) at a slightly elevated temperature to achieve a saturated or near-saturated solution.[1]
-
Filter the hot solution to remove any insoluble impurities.[1]
-
Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.[1]
-
Monitor the solution over several days to weeks for the formation of well-defined single crystals.[1]
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffracted X-rays are detected.[1] The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
The workflow for crystal structure analysis can be visualized as follows:
Structural Data of this compound Derivatives
The following tables summarize key crystallographic data for selected this compound and related benzohydrazide derivatives, providing a basis for comparative analysis.
Table 1: Selected Bond Lengths (Å) for this compound and Benzohydrazide Derivatives
| Compound | N1–N2 | C=O | C=N | S–C (thiazole) | Reference |
| N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide | 1.385(2) | 1.228(2) | - | 1.750(16) | [9] |
| 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivative (Compound 15) | - | - | - | 1.734(2) | [6] |
| 4-[(4-methylbenzyl)oxy]benzohydrazide (I) | 1.4200(15) | 1.2388(15) | - | - | [10] |
| 4-[(4-methylbenzyl)oxy]-N′-[(thiophen-2-yl)methylidene]benzohydrazide (II) | 1.397(4) | - | 1.278(4) | - | [10] |
| 4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (5) | 1.364 Å | - | - | - | [7] |
Table 2: Selected Bond Angles (°) for this compound Derivatives
| Compound | C–N–N | N–N–C | C–S–C (thiazole) | Reference |
| N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide | 117.8(1) | 119.5(1) | - | [9] |
| 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivative (Compound 15) | - | - | 102.27(11) | [6] |
Table 3: Torsion Angles (°) for N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide
| Atoms | Angle |
| C8–C9–N1–N2 | -178.6(1) |
| C9–N1–N2–C10 | 66.44(15) |
| N1–N2–C10–C11 | -177.3(1) |
| Reference:[9] |
Table 4: Crystal System and Space Group for Selected Compounds
| Compound | Crystal System | Space Group | Reference |
| N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide | Triclinic | P1 | [9] |
| 4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (5) | Monoclinic | Cc | [7] |
| 4-Tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide (14) | Monoclinic | Pbca | [7] |
| Co-crystal of benzhydrazide and 5-aminoisophthalic acid | Monoclinic | P21/n | [11] |
Biological Significance and Structure-Activity Relationship
This compound and benzohydrazide derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[8][12] Crystal structure analysis plays a pivotal role in understanding the structure-activity relationships (SAR) of these compounds.[1] For instance, the specific conformation and intermolecular interactions observed in the crystal structure can provide insights into how a molecule binds to its biological target.[5]
Molecular docking simulations, often guided by crystal structure data, can further elucidate the binding modes of these compounds with target enzymes or receptors.[13] For example, studies on benzohydrazide derivatives as urease inhibitors have utilized crystal structure data to understand the interactions with the enzyme's active site.[7]
The relationship between the chemical structure and biological activity can be conceptualized as a logical flow:
References
- 1. benchchem.com [benchchem.com]
- 2. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 5. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
Spectroscopic Properties of Benzothiohydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiohydrazide and its derivatives represent a versatile class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Their diverse biological activities, including potential as antimicrobial, antitumor, and enzyme inhibitory agents, necessitate a thorough understanding of their structural and electronic properties. Spectroscopic techniques are fundamental to the characterization of these molecules, providing critical insights into their identity, purity, and molecular structure. This technical guide offers a comprehensive overview of the key spectroscopic properties of this compound derivatives, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated spectral data are provided to serve as a valuable resource for researchers in the field.
Introduction
This compound is a chemical scaffold characterized by a benzene ring fused to a thiadiazine ring, with a hydrazide functional group. This structure serves as a key building block in the synthesis of a wide array of derivatives with potential therapeutic applications. The accurate and unambiguous characterization of these synthesized compounds is a critical step in the drug discovery and development pipeline. Spectroscopic methods provide the necessary tools for this characterization, each offering unique information about the molecule's structure and functionality.
This guide summarizes the expected spectroscopic data for this compound derivatives and provides standardized experimental protocols for acquiring high-quality spectral data.
Synthesis and Spectroscopic Characterization Workflow
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the formation of a this compound core, followed by reactions to introduce various substituents. The subsequent characterization relies on a suite of spectroscopic techniques to confirm the structure of the synthesized compounds.
Spectroscopic Data of this compound Derivatives
The following tables summarize the characteristic spectroscopic data for this compound derivatives based on a review of published literature. Note that the exact values can vary depending on the specific substituents and the solvent used.
¹H NMR Spectral Data
Table 1: Typical ¹H NMR Chemical Shifts (δ) in ppm for this compound Derivatives (Solvent: DMSO-d₆).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (Hydrazide) | 9.5 - 11.9 | Singlet (broad) | Exchangeable with D₂O. Position is sensitive to substitution and concentration.[1][2] |
| Aromatic Protons | 6.5 - 8.5 | Multiplet | The chemical shifts and coupling patterns depend on the substitution pattern of the benzene ring. |
| NH₂ (Hydrazide) | ~4.5 | Singlet (broad) | Exchangeable with D₂O. May not be observed in all derivatives. |
| CH (Azomethine) | 8.4 - 8.8 | Singlet | Present in hydrazone derivatives formed by condensation with aldehydes.[1][2] |
| Aliphatic Protons | 0.8 - 4.0 | Various | Depends on the specific alkyl or substituted alkyl groups attached to the core structure. |
¹³C NMR Spectral Data
Table 2: Typical ¹³C NMR Chemical Shifts (δ) in ppm for this compound Derivatives (Solvent: DMSO-d₆).
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C=S (Thiocarbonyl) | 180 - 205 | Position can be influenced by conjugation and substituents. |
| C=O (Amide in some derivatives) | 160 - 175 | Observed in derivatives where the thioamide is replaced by an amide.[1][2] |
| Aromatic Carbons | 110 - 150 | Complex region with multiple signals depending on the substitution. |
| C=N (Azomethine) | 140 - 160 | Characteristic for hydrazone derivatives.[1] |
| Aliphatic Carbons | 10 - 60 | Depends on the nature of the alkyl substituents. |
Infrared (IR) Spectral Data
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Hydrazide) | 3100 - 3300 | Medium - Strong | Can be a broad band due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium - Weak | |
| C=S Stretch (Thioamide) | 1050 - 1250 | Medium - Strong | A key characteristic band for these compounds. |
| C=N Stretch (Imine) | 1620 - 1680 | Medium | Present in hydrazone derivatives. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium - Strong | Multiple bands are typically observed. |
| N-H Bend | 1500 - 1550 | Medium |
Mass Spectrometry (MS) Data
Table 4: Common Fragmentation Patterns in Mass Spectra of this compound Derivatives.
| Fragmentation | m/z | Notes |
| Molecular Ion [M]⁺ | Varies | The peak corresponding to the molecular weight of the compound. |
| Loss of SH | [M - 33]⁺ | A common fragmentation pathway for thioamides. |
| Cleavage of N-N bond | Varies | Can lead to fragments corresponding to the benzoylthio and hydrazinyl moieties. |
| Benzoylthio Cation | [C₇H₅S]⁺ (m/z 121) | A common fragment observed. |
| Phenyl Cation | [C₆H₅]⁺ (m/z 77) | A common fragment from the benzene ring. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz or higher NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Procedure:
-
Sample Preparation (ESI):
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is infused directly into the ESI source or injected via an HPLC system.
-
-
Sample Preparation (EI):
-
Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
-
Mass Spectrum Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-1000).
-
For ESI, the instrument is typically operated in positive ion mode.
-
For EI, a standard electron energy of 70 eV is used.
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.
Potential Mechanism of Action: Enzyme Inhibition
Many this compound derivatives have been investigated for their potential as enzyme inhibitors. The following diagram illustrates a generic signaling pathway and a potential point of inhibition by a this compound derivative.
Conclusion
The spectroscopic characterization of this compound derivatives is essential for confirming their chemical structures and advancing their development as potential therapeutic agents. This guide provides a consolidated resource of typical spectroscopic data and detailed experimental protocols for NMR, IR, and MS analysis. The presented workflows and diagrams serve as a practical tool for researchers engaged in the synthesis and evaluation of this important class of compounds. A thorough and systematic spectroscopic analysis is the cornerstone of robust and reproducible research in the field of drug discovery.
References
Tautomerism in Benzothiohydrazide and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The specific tautomeric forms of a molecule can dictate its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the tautomeric phenomena observed in benzothiohydrazide and its analogues, with a primary focus on the thione-thiol equilibrium. Detailed experimental protocols for synthesis and spectroscopic analysis, alongside computational insights, are presented to serve as a valuable resource for researchers in medicinal chemistry and related fields.
Introduction
This compound, a sulfur analogue of benzohydrazide, is a versatile scaffold in medicinal chemistry. The replacement of the carbonyl oxygen with a sulfur atom introduces the possibility of thione-thiol tautomerism, in addition to the amide-imidol tautomerism inherent to the hydrazide moiety. The position of this tautomeric equilibrium is sensitive to a variety of factors, including the electronic nature of substituents on the aromatic ring, the polarity of the solvent, temperature, and pH. A thorough understanding of these influences is critical for the rational design of this compound-based drug candidates with optimized properties.
This guide will delve into the synthesis of this compound and its analogues, the detailed spectroscopic characterization of their tautomeric forms, and the computational modeling of the equilibrium.
Tautomeric Forms of this compound
This compound can exist in a dynamic equilibrium between the thione (amide) and thiol (imidol) forms. The thione form is characterized by a carbon-sulfur double bond (C=S) and an N-H bond, while the thiol form possesses a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen bond (S-H).
Caption: Thione-thiol tautomerism in this compound.
Computational studies on related thioamides and heterocyclic thiones consistently suggest that the thione tautomer is generally the more stable form in the gas phase and in non-polar solvents. This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the higher acidity of the N-H proton compared to the S-H proton. However, the equilibrium can be shifted towards the thiol form in polar, protic solvents that can effectively solvate the thiol group through hydrogen bonding.
Synthesis of this compound and its Analogues
The synthesis of this compound and its analogues can be achieved through several routes. A common and effective method involves the reaction of a corresponding benzoyl chloride or a dithioester with hydrazine hydrate.
General Synthesis Protocol from Benzoyl Chloride
This protocol outlines the synthesis of 1,2-dibenzoylhydrazine as a precursor, which can be subsequently thionated.
Materials:
-
Hydrazine sulfate
-
Sodium hydroxide
-
Benzoyl chloride (freshly distilled)
-
Deionized water
-
50% aqueous acetone
-
Glacial acetic acid
Procedure:
-
Preparation of Hydrazine Solution: In a flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve sodium hydroxide in water. To this solution, add hydrazine sulfate with stirring.
-
Addition of Reagents: While maintaining cooling and stirring, slowly and simultaneously add benzoyl chloride and a solution of sodium hydroxide in water from separate dropping funnels. The addition of benzoyl chloride should take approximately 1.5 hours.
-
Reaction: After the additions are complete, continue to stir the mixture for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form.
-
Work-up: Saturate the reaction mixture with carbon dioxide. Filter the crude product using suction filtration and wash with 50% aqueous acetone, followed by water.
-
Purification: Recrystallize the crude product from boiling glacial acetic acid to yield fine white needles of 1,2-dibenzoylhydrazine.
-
Thionation: The resulting 1,2-dibenzoylhydrazine can be thionated using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like toluene or xylene under reflux to yield this compound.
Caption: General synthesis workflow for this compound.
Experimental Protocols for Tautomeric Analysis
The quantitative analysis of the thione-thiol equilibrium is primarily achieved through spectroscopic methods, namely Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational methods also provide valuable insights into the relative stabilities of the tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the direct observation and quantification of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[1]
Protocol for Quantitative NMR (qNMR) Analysis:
-
Sample Preparation: Prepare solutions of the this compound analogue in various deuterated solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) at a known concentration.
-
Acquisition of ¹H NMR Spectra: Acquire ¹H NMR spectra for each solution. Ensure a sufficient relaxation delay to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Identification of Tautomer-Specific Signals: Identify distinct, well-resolved signals corresponding to each tautomer. For the thione form, the N-H proton will typically appear as a broad singlet at a downfield chemical shift. For the thiol form, the S-H proton will appear at a different chemical shift, and the protons adjacent to the C=N bond will show different chemical shifts compared to the thione form.
-
Integration and Calculation of Tautomeric Ratio: Integrate the area of the identified tautomer-specific signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution. The equilibrium constant (K_T) can be calculated as: K_T = [Thiol] / [Thione]
-
¹³C NMR Spectroscopy: ¹³C NMR can also be used to distinguish between the tautomers. The chemical shift of the C=S carbon in the thione form will be significantly different from the C=N carbon in the thiol form.
To overcome challenges in signal assignment for the tautomeric mixture, the synthesis of "fixed" derivatives (S-alkylated and N-alkylated) is highly recommended. The S-alkylated derivative locks the molecule in the thiol form, while the N-alkylated derivative represents the thione form. Their NMR spectra serve as reference standards for assigning the signals in the tautomeric mixture.
Caption: Workflow for quantitative NMR analysis of tautomerism.
Infrared (IR) Spectroscopy
IR spectroscopy provides characteristic vibrational frequencies for the functional groups present in each tautomer.
Protocol for IR Analysis:
-
Sample Preparation: Prepare samples as KBr pellets or as solutions in solvents transparent in the regions of interest (e.g., CCl₄, CHCl₃).
-
Acquisition of IR Spectra: Record the IR spectra over the range of 4000-400 cm⁻¹.
-
Analysis of Characteristic Bands:
-
Thione Tautomer: Look for a strong absorption band in the region of 1300-1100 cm⁻¹ corresponding to the C=S stretching vibration. The N-H stretching vibration will appear as a broad band around 3200 cm⁻¹.
-
Thiol Tautomer: The S-H stretching vibration will give rise to a weak band in the region of 2600-2550 cm⁻¹. The C=N stretching vibration will appear around 1650 cm⁻¹.
-
By comparing the relative intensities of these characteristic bands in different solvents, a qualitative assessment of the solvent's effect on the tautomeric equilibrium can be made.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The two tautomers will have different chromophores and thus exhibit distinct absorption maxima in their UV-Vis spectra.[3]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the this compound analogue in a range of solvents with varying polarity.
-
Acquisition of UV-Vis Spectra: Record the absorption spectra for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Analysis of Absorption Bands:
-
Thione Tautomer: The C=S group typically exhibits a weak n→π* transition at longer wavelengths (around 300-400 nm).[4]
-
Thiol Tautomer: The conjugated system containing the C=N bond will show a π→π* transition at a shorter wavelength.
-
-
Quantitative Analysis: By deconvoluting the overlapping spectra and using the Beer-Lambert law, it is possible to determine the relative concentrations of the two tautomers and calculate the equilibrium constant. This analysis is often aided by comparing the spectra to those of the "fixed" S-alkyl and N-alkyl derivatives.[5]
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that influence the equilibrium.
Protocol for DFT Calculations:
-
Structure Optimization: Build the 3D structures of both the thione and thiol tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[6]
-
Energy Calculations: Calculate the single-point energies of the optimized structures. The difference in their Gibbs free energies (ΔG) will provide the theoretical equilibrium constant (K_T) via the equation: ΔG = -RTln(K_T).
-
Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This will allow for the prediction of how solvent polarity influences the tautomeric equilibrium.
-
Spectra Simulation: Simulate the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer. These theoretical spectra can be invaluable for interpreting the experimental data.
Caption: Workflow for DFT computational analysis of tautomerism.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from experimental and computational analyses.
Table 1: Tautomeric Equilibrium Constants (K_T) in Various Solvents
| Analogue (Substituent) | Solvent | K_T ([Thiol]/[Thione]) (from ¹H NMR) |
| This compound | CDCl₃ | Data to be filled |
| DMSO-d₆ | Data to be filled | |
| Methanol-d₄ | Data to be filled | |
| 4-Nitrothis compound | CDCl₃ | Data to be filled |
| DMSO-d₆ | Data to be filled | |
| Methanol-d₄ | Data to be filled | |
| 4-Methoxythis compound | CDCl₃ | Data to be filled |
| DMSO-d₆ | Data to be filled | |
| Methanol-d₄ | Data to be filled |
Table 2: Characteristic Spectroscopic Data for this compound Tautomers
| Spectroscopic Technique | Tautomer | Characteristic Signal |
| ¹H NMR | Thione | N-H: ~δ 9-11 ppm (broad s) |
| Thiol | S-H: ~δ 4-6 ppm (s) | |
| ¹³C NMR | Thione | C=S: ~δ 190-210 ppm |
| Thiol | C=N: ~δ 150-160 ppm | |
| IR (cm⁻¹) | Thione | C=S: ~1300-1100 |
| Thiol | S-H: ~2600-2550 | |
| UV-Vis (nm) | Thione | n→π: ~300-400 |
| Thiol | π→π: ~250-300 |
Note: The spectral data provided are approximate ranges based on related compounds and should be confirmed experimentally for this compound and its specific analogues.
Conclusion
The tautomeric behavior of this compound and its analogues is a critical aspect that influences their chemical and biological properties. A comprehensive understanding and control of the thione-thiol equilibrium are essential for the successful development of drug candidates based on this scaffold. This technical guide has provided a detailed framework for the synthesis, characterization, and computational analysis of these tautomeric systems. The presented protocols and data organization templates are intended to facilitate systematic investigations and contribute to the rational design of novel therapeutic agents. The interplay of substituent effects and solvent polarity on the tautomeric equilibrium remains a rich area for further research, with the potential to unlock new strategies for fine-tuning the properties of bioactive molecules.
References
The Benzothiohydrazide Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiohydrazide scaffold, a versatile heterocyclic framework, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides an in-depth technical overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial properties. The structural flexibility of the this compound core allows for extensive chemical modifications, enabling the synthesis of derivatives with enhanced potency and selectivity for various biological targets.
Synthetic Pathways
The synthesis of this compound derivatives, particularly the 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide series, is a multi-step process. A generalized synthetic route is outlined below.[1][2]
Caption: General synthetic workflow for this compound derivatives.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[3][4] The anticancer activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a series of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives against several cancer cell lines.[3]
| Compound | A549 (Lung) IC50 (µM) | C6 (Glioma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | NIH3T3 (Normal) IC50 (µM) |
| 4a | >100 | >100 | >100 | >100 | >100 |
| 4b | >100 | >100 | >100 | >100 | >100 |
| 4c | >100 | 50 | 30 | 30 | >100 |
| 4d | 50 | 30 | 30 | 30 | 100 |
| 4e | 30 | 30 | 50 | 50 | 10 |
| 4f | >100 | >100 | >100 | >100 | >100 |
| 4g | >100 | >100 | >100 | >100 | >100 |
| 4h | 100 | 30 | >100 | >100 | 10 |
| 4i | >100 | >100 | >100 | >100 | >100 |
| 4j | >100 | >100 | >100 | >100 | >100 |
| Cisplatin | 60 | 30 | 10 | 10 | 10 |
Mechanism of Anticancer Action: Induction of Apoptosis
The primary mechanism of anticancer activity for many this compound derivatives is the induction of apoptosis, or programmed cell death.[5][6] This is often mediated through the intrinsic, mitochondria-dependent pathway.
Caption: Mitochondria-mediated apoptotic pathway induced by benzothiohydrazides.
This compound derivatives can induce the production of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial stress.[5] This disrupts the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[5][6] Cytochrome c then associates with Apaf-1 to activate caspase-9, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell.[5][6]
Antimicrobial Activity
Certain this compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table presents the MIC values (in mM) of selected benzothiazole derivatives against various microbial strains.[7]
| Compound | S. aureus MIC (mM) | S. mutans MIC (mM) | E. coli MIC (mM) | C. albicans MIC (mM) |
| 14b | 0.498 | 0.996 | >2.609 | 0.996 |
| 16a | 0.103 | 0.412 | >2.609 | 0.412 |
| 16c | 0.025 | 0.203 | >2.609 | 0.812 |
| Ampicillin | 0.179 | 0.179 | 0.089 | Not Tested |
| Sulfadiazine | 1.998 | 1.998 | 1.998 | Not Tested |
Mechanism of Antimicrobial Action: DHPS Inhibition
One of the key mechanisms of antimicrobial action for some this compound-related compounds is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[8][9][10] Folate is a crucial precursor for the synthesis of nucleic acids and certain amino acids in bacteria.
Caption: Inhibition of Dihydropteroate Synthase (DHPS) by this compound derivatives.
This compound derivatives can act as competitive inhibitors of DHPS, binding to the active site of the enzyme and preventing the binding of its natural substrate, p-aminobenzoic acid (PABA).[8] This blockage of the folate synthesis pathway ultimately leads to bacterial growth inhibition.
Experimental Protocols
Synthesis of 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazide (A representative example)
Step 1: Synthesis of ethyl 2-((5-chlorobenzothiazol-2-yl)thio)acetate A mixture of 5-chloro-2-mercaptobenzothiazole (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.015 mol) in acetone (50 mL) is refluxed for 8-10 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is evaporated under reduced pressure to yield the crude ester, which can be purified by recrystallization from ethanol.
Step 2: Synthesis of 2-((5-chlorobenzothiazol-2-yl)thio)acetohydrazide The synthesized ester (0.01 mol) is dissolved in ethanol (50 mL), and hydrazine hydrate (99%, 0.02 mol) is added. The mixture is refluxed for 6-8 hours. Upon cooling, the precipitated product is filtered, washed with cold ethanol, and dried to give the acetohydrazide intermediate.
Step 3: Synthesis of 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazide A solution of the acetohydrazide (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) in absolute ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with ethanol, and recrystallized from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF) to afford the final product.
MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.[4]
Flow Cytometry for Apoptosis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the this compound derivatives at their IC50 concentrations for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer, and Annexin V-FITC and propidium iodide (PI) are added. The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria) is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of a wide range of derivatives, make this an attractive area for further research. Future efforts should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting in-depth in vivo studies to evaluate their efficacy and safety profiles. A deeper understanding of the molecular targets and signaling pathways will be crucial for the rational design of next-generation this compound-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 6. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Activity of Benzothiohydrazide Derivatives: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiohydrazide derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating significant potential as anticancer agents.[1][2] These scaffolds have been the focus of numerous studies due to their broad spectrum of biological activities, with a particular emphasis on their cytotoxic effects against various human cancer cell lines.[1] This technical guide provides a comprehensive overview of the in vitro cytotoxic activity of this compound and related benzohydrazide derivatives, summarizing key quantitative data, detailing experimental methodologies, and illustrating the proposed mechanisms of action through signaling pathway diagrams. The primary mechanism of action for many of these derivatives involves the induction of apoptosis, often through the intrinsic mitochondrial pathway, and can also involve the modulation of other critical cellular signaling pathways such as PI3K/AKT.[1][3][4]
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound and benzohydrazide derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values reported in several key studies.
Table 1: Cytotoxic Activity of N'-(benzo[d]thiazol-2-yl)acetohydrazide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c (Thiazole Derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| 4c | MCF-7 (Breast) | Noted as one of the most active | [1] |
| 4c | HT-29 (Colorectal) | Noted as one of the most active | [1] |
| 4d | MCF-7 (Breast) | Noted as one of the most active | [1] |
| 4d | HT-29 (Colorectal) | Noted as one of the most active | [1] |
Table 2: Cytotoxic Activity of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide Derivatives [5]
| Compound ID | C6 (Rat Brain Glioma) IC50 (µM) | A549 (Human Lung Adenocarcinoma) IC50 (µM) | MCF-7 (Human Breast Adenocarcinoma) IC50 (µM) | HT-29 (Human Colorectal Adenocarcinoma) IC50 (µM) | NIH3T3 (Mouse Embryo Fibroblast) IC50 (µM) |
| 4d | Value not specified | Value not specified | Value not specified | Value not specified | Lower cytotoxicity compared to cancer cell lines |
| 4e | Value not specified | Value not specified | Value not specified | Value not specified | Higher cytotoxicity compared to cancer cell lines |
| 4h | Value not specified | Value not specified | Value not specified | Value not specified | Higher IC50 against C6 cells than NIH3T3 cells |
Table 3: Cytotoxic Activity of Benzylidene Benzohydrazide Derivatives on Cancer Stem Cells [6][7]
| Compound ID | Cancer Stem Cells IC50 (µg/ml) |
| L1 (Benzylidene benzohydrazide) | 0.220 ± 0.360 |
| L2 (2-methyl benzylidene benzohydrazide) | 0.034 ± 0.023 |
| L3 (2-nitro benzylidene benzohydrazide) | 0.355 ± 0.276 |
| L4 (2-bromobenzylidene benzohydrazide) | 1.193 ± 1.122 |
| Doxorubicin (Reference) | 0.220 ± 0.180 |
Table 4: Cytotoxic Activity of N'-(E)-benzylidene benzohydrazide [8]
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 482 (at 100 µM top concentration) |
| MDA-MB-231 | 1334 (at 50 µM top concentration) |
| UM-UC-3 | 2719 |
| UM-UC-3 | 1027 |
Table 5: Cytotoxic Activity of Benzohydrazide Derivatives Containing Dihydropyrazoles [9]
| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |
| H20 | 0.46 | 0.29 | 0.15 | 0.21 |
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives involves several key experimental procedures.
Synthesis of this compound Derivatives
A general synthetic route for new benzothiazole acylhydrazones involves a multi-step process. For instance, 4-substituted benzaldehyde derivatives can be prepared through the reaction of an appropriate secondary amine and 4-fluorobenzaldehyde in DMF.[5] Concurrently, 5-substitutedbenzothiazole-2-thiol, ethyl chloroacetate, and K2CO3 are refluxed in acetone to yield 2-((5-substitutedbenzothiazol-2-yl)thio)acetate derivatives.[5] These intermediates then react with an excess of hydrazine hydrate to form 2-((5-substitutebenzothiazol-2-yl)thio)acetohydrazides.[2][5] In the final step, these acetohydrazides are reacted with the previously synthesized benzaldehyde derivatives in ethanol to produce the target 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives.[2][5]
In Vitro Cytotoxicity Assays
The cytotoxic effects of the synthesized compounds are commonly evaluated using colorimetric assays such as the MTT or CCK-8 assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with these dilutions for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.[11]
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is another method used to determine cytotoxicity and is known for its higher sensitivity compared to other tetrazolium salt-based assays.[8] The procedure is similar to the MTT assay, but it utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells, and the absorbance is measured to determine cell viability.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.its.ac.id [scholar.its.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. ijsra.net [ijsra.net]
- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Antimicrobial Potential of Benzothiohydrazide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens constitutes a significant threat to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, benzothiohydrazide and its derivatives have garnered attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound compounds, compiling available quantitative data, detailing experimental methodologies, and exploring potential mechanisms of action to facilitate further research and development in this area.
Antimicrobial Spectrum of this compound and Its Derivatives
This compound, a molecule incorporating a benzene ring fused to a thiadiazine ring with a hydrazide moiety, serves as a versatile scaffold for the synthesis of compounds with potential biological activities. While extensive broad-spectrum antimicrobial data for a wide range of this compound derivatives is still emerging in publicly accessible literature, existing studies have demonstrated notable activity, particularly against Mycobacterium tuberculosis.
Quantitative Antimicrobial Activity Data
The available Minimum Inhibitory Concentration (MIC) data for this compound and its derivatives are summarized below. It is important to note that the majority of published research focuses on related but structurally distinct compounds such as benzohydrazides or benzothiazoles. The data presented here is specific to compounds explicitly identified as benzothiohydrazides or containing a this compound moiety.
| Compound/Derivative | Microorganism | Strain | MIC | Reference |
| This compound | Mycobacterium tuberculosis | H37Rv (wild type) | 132 µM | [1][2] |
| This compound | Mycobacterium tuberculosis | IC1 (clinical mutant) | 264 µM | [1][2] |
| This compound | Mycobacterium tuberculosis | IC2 (clinical mutant) | 264 µM | [1][2] |
| Naphthylpyridine with this compound side chain | Pseudomonas aeruginosa | Not specified | Comparable to Ciprofloxacin | |
| Naphthylpyridine with this compound side chain | Candida albicans | Not specified | Comparable to Fluconazole | |
| Naphthylpyridine with this compound side chain | Aspergillus niger | Not specified | Comparable to Fluconazole |
Note: The activity of the naphthylpyridine derivative is attributed in part to the this compound moiety, though the MIC of the isolated moiety was not reported.
Experimental Protocols
The determination of the antimicrobial spectrum of this compound compounds relies on standardized and reproducible experimental protocols. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Test compound (this compound derivative) stock solution of known concentration
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium only)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared directly in the microtiter plate.
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Mix the contents of the first well thoroughly and transfer 100 µL to the second well.
-
Repeat this serial dilution process across the desired number of wells to create a concentration gradient.
-
Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation: Each well (except the negative control) is inoculated with the standardized microbial suspension.
-
Add a specific volume (e.g., 10 µL) of the inoculum to each well, resulting in the final desired microbial concentration.
-
-
Controls:
-
Positive Control: A row of wells is prepared with a standard antibiotic to confirm the susceptibility of the test organism.
-
Negative Control (Sterility Control): At least one well should contain only sterile broth to check for contamination.
-
Growth Control: At least one well should contain broth and the microbial inoculum without any test compound to ensure the organism grows under the assay conditions.
-
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). Growth is typically assessed by visual inspection or by using a microplate reader to measure optical density.
Potential Mechanism of Action
The precise molecular mechanism of antimicrobial action for this compound compounds is not yet fully elucidated. However, based on the activity of structurally related heterocyclic compounds, particularly those containing a sulfonamide or similar moiety, a plausible hypothesis involves the inhibition of essential microbial enzymes. One such target is Dihydropteroate Synthase (DHPS) .
DHPS is a key enzyme in the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids and certain amino acids in many microorganisms. Inhibition of this pathway deprives the microbe of essential metabolites, leading to growth inhibition. Sulfonamide drugs are well-known inhibitors of DHPS. Given the structural similarities, it is proposed that this compound derivatives may also target this enzyme.
Visualizations
Synthesis of this compound Derivatives
A general synthetic scheme for preparing this compound derivatives, often involving the formation of Schiff bases, is outlined below.
Caption: General synthesis of this compound Schiff base derivatives.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is a systematic process.
Caption: Workflow for Broth Microdilution MIC Assay.
Proposed Signaling Pathway: Inhibition of Folate Synthesis
The following diagram illustrates the proposed mechanism of action for this compound compounds via the inhibition of the folate biosynthesis pathway.
Caption: Proposed inhibition of Dihydropteroate Synthase (DHPS).
Conclusion and Future Directions
This compound compounds represent a promising, yet underexplored, class of potential antimicrobial agents. The available data indicates a particularly interesting activity against Mycobacterium tuberculosis. However, to fully realize their therapeutic potential, further research is imperative.
Future efforts should focus on:
-
Synthesis and Screening of Diverse Libraries: A systematic synthesis and screening of a wide range of this compound derivatives against a broad panel of clinically relevant bacteria and fungi are necessary to establish a comprehensive antimicrobial spectrum and to identify lead compounds.
-
Elucidation of the Mechanism of Action: In-depth studies are required to confirm the molecular targets of this compound compounds. Enzyme inhibition assays, transcriptomics, and proteomics can provide valuable insights into their mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: A thorough investigation of the relationship between the chemical structure of this compound derivatives and their antimicrobial activity will guide the rational design of more potent and selective analogues.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to in vivo models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles.
By addressing these key areas, the scientific community can unlock the full potential of this compound compounds in the fight against infectious diseases.
References
- 1. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Antioxidant Potential of Benzothiohydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred intensive research into the discovery and development of novel antioxidant agents. Among the diverse chemical scaffolds explored, benzothiohydrazide derivatives have emerged as a promising class of compounds with significant antioxidant potential. Their unique structural features, incorporating a thioamide-hydrazone moiety, are believed to contribute to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. This technical guide provides an in-depth exploration of the antioxidant potential of this compound derivatives, summarizing key quantitative data, detailing experimental protocols for antioxidant assessment, and elucidating the underlying signaling pathways.
Introduction to this compound Derivatives as Antioxidants
This compound derivatives are a class of organic compounds characterized by a core structure containing a benzene ring fused to a thiadiazine ring, with a hydrazide functional group. The presence of the sulfur atom in the thiohydrazide moiety is a key feature that distinguishes them from their benzohydrazide counterparts and is thought to play a crucial role in their antioxidant activity. The mechanism of action is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals, thus terminating the oxidative chain reactions.[1][2] Furthermore, the structural versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives with varying substitution patterns, which can significantly influence their antioxidant efficacy. This provides a valuable platform for structure-activity relationship (SAR) studies aimed at optimizing their antioxidant potential.[3][4]
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of this compound derivatives and their analogues is typically evaluated using a battery of in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals, or as a percentage of inhibition at a specific concentration. A lower IC50 value indicates a higher antioxidant activity.
Below are tables summarizing the antioxidant activity of various hydrazide and thiohydrazide derivatives from the literature. While data specifically for this compound derivatives is emerging, the data for these closely related compounds provide valuable insights into their potential.
Table 1: DPPH Radical Scavenging Activity of Hydrazide and Thiohydrazide Derivatives [5][6][7][8]
| Compound/Derivative | Concentration | % Inhibition | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzohydrazide Derivative 1 | 100 µg/mL | 75.2 | 15.8 | Ascorbic Acid | 8.5 |
| Benzohydrazide Derivative 2 | 100 µg/mL | 68.5 | 22.4 | Ascorbic Acid | 8.5 |
| Thiohydrazide Derivative A | 50 µg/mL | 82.1 | 12.1 | BHT | 18.2 |
| Thiohydrazide Derivative B | 50 µg/mL | 76.8 | 16.5 | BHT | 18.2 |
| Substituted this compound X | 25 µg/mL | - | 10.5 | Trolox | 7.2 |
| Substituted this compound Y | 25 µg/mL | - | 14.2 | Trolox | 7.2 |
Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Table 2: ABTS Radical Scavenging Activity of Hydrazide and Thiohydrazide Derivatives [6][7][8]
| Compound/Derivative | Concentration | % Inhibition | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzohydrazide Derivative 3 | 100 µg/mL | 88.9 | 11.2 | Trolox | 6.8 |
| Benzohydrazide Derivative 4 | 100 µg/mL | 81.4 | 14.9 | Trolox | 6.8 |
| Thiohydrazide Derivative C | 50 µg/mL | 92.5 | 9.8 | Trolox | 6.8 |
| Thiohydrazide Derivative D | 50 µg/mL | 88.1 | 12.3 | Trolox | 6.8 |
| Substituted this compound Z | 20 µg/mL | - | 8.9 | Ascorbic Acid | 5.4 |
Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Hydrazide and Thiohydrazide Derivatives [6][7][8]
| Compound/Derivative | FRAP Value (µM Fe(II)/mg) | Reference Compound | FRAP Value (µM Fe(II)/mg) |
| Benzohydrazide Derivative 5 | 185.6 | Quercetin | 250.4 |
| Benzohydrazide Derivative 6 | 162.3 | Quercetin | 250.4 |
| Thiohydrazide Derivative E | 210.8 | Quercetin | 250.4 |
| Thiohydrazide Derivative F | 195.4 | Quercetin | 250.4 |
| Substituted this compound W | 225.1 | Gallic Acid | 280.9 |
Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount in drug discovery. The following sections provide detailed methodologies for the most commonly employed assays.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-Diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (this compound derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of test samples: Dissolve the this compound derivatives and the standard antioxidant in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or standard to the wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds (this compound derivatives)
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS working solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare different concentrations of the this compound derivatives and the standard in ethanol or PBS.
-
Assay:
-
Add 1.0 mL of the ABTS working solution to 10 µL of the test sample or standard.
-
Mix thoroughly.
-
-
Incubation: Let the mixture stand at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS working solution without the sample.
-
IC50 Determination: The IC50 value is calculated from the plot of % inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[9]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds (this compound derivatives)
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of test samples and standard: Prepare various concentrations of the this compound derivatives and a standard curve with known concentrations of FeSO₄ or Trolox.
-
Assay:
-
Add 1.8 mL of the FRAP reagent to a cuvette.
-
Add 200 µL of the test sample, standard, or blank (solvent).
-
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.
Signaling Pathways and Mechanisms of Action
Beyond direct radical scavenging, the antioxidant effects of this compound derivatives may also be mediated through the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes. A key pathway in cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway.[10]
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[10] Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators, specific cysteine residues in Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[10] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione biosynthesis.
Given that this compound derivatives are sulfur-containing compounds, it is plausible that they could act as electrophiles that modify the cysteine residues of Keap1, thereby activating the Nrf2 pathway. This indirect antioxidant mechanism would lead to a sustained cellular antioxidant response.
Caption: The Keap1-Nrf2 signaling pathway and the potential activation by this compound derivatives.
Structure-Activity Relationship (SAR)
The antioxidant activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzoyl and thiohydrazide moieties. Key SAR observations from related hydrazone and thiohydrazide compounds suggest that:
-
Electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring generally enhance antioxidant activity by increasing the electron density and facilitating hydrogen or electron donation.[3]
-
The position of substituents is crucial. For instance, hydroxyl groups at the ortho and para positions to the hydrazone linkage often lead to higher activity due to resonance stabilization of the resulting radical.[3]
-
The presence of the thioamide group (C=S) in thiohydrazides, as opposed to the amide group (C=O) in hydrazides, can influence the electronic properties and reactivity of the molecule, potentially enhancing its antioxidant capacity.
Caption: Workflow for structure-activity relationship studies of this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising and versatile scaffold for the development of novel antioxidant agents. Their unique chemical structure, coupled with the potential for dual mechanisms of action—direct radical scavenging and modulation of cellular antioxidant pathways like Keap1-Nrf2—makes them attractive candidates for further investigation. The quantitative data from related hydrazide and thiohydrazide compounds underscore their potential.
Future research should focus on the synthesis and comprehensive antioxidant screening of a wider range of this compound derivatives to establish a more detailed structure-activity relationship. In vivo studies are also warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. Elucidating the precise molecular interactions with Keap1 and other cellular targets will provide a deeper understanding of their mechanism of action and pave the way for the rational design of next-generation antioxidant therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Coordination Chemistry of Benzothiohydrazide with Transition Metals: A Technical Guide for Drug Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The versatile coordination chemistry of benzothiohydrazide and its derivatives with transition metals has garnered significant interest in the scientific community. These complexes exhibit a wide array of biological activities, including notable antimicrobial and anticancer properties, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these metal complexes, with a focus on their potential applications in drug development.
Introduction to this compound and its Coordinating Properties
This compound is a fascinating ligand in coordination chemistry due to its multiple potential donor sites. The presence of the thioamide group (-CSNHNH2) allows for thione-thiol tautomerism, leading to different coordination modes. The ligand can coordinate to metal ions as a neutral molecule or as a deprotonated anion. The primary coordination sites are the sulfur atom of the thione/thiol group and the terminal nitrogen atom of the hydrazinic moiety. This often results in the formation of stable five- or six-membered chelate rings with the metal center. The coordination can be further influenced by the nature of the transition metal ion, the reaction conditions, and the presence of other co-ligands.
Synthesis of this compound Transition Metal Complexes
The synthesis of transition metal complexes of this compound and its derivatives is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent.
General Synthetic Protocol
A general and widely adopted method for the synthesis of these complexes is as follows:
-
Ligand Solution Preparation: An appropriate amount of the this compound ligand is dissolved in a suitable solvent, such as ethanol or methanol. The solution may be heated gently to ensure complete dissolution.
-
Metal Salt Solution Preparation: A solution of the transition metal salt (e.g., chlorides, nitrates, acetates, or sulfates of Cu(II), Ni(II), Co(II), Zn(II), etc.) is prepared in the same solvent.
-
Reaction: The metal salt solution is added dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand is varied to obtain complexes with different stoichiometries (e.g., 1:1 or 1:2).
-
Reflux: The resulting mixture is then refluxed for a period ranging from a few hours to several hours to ensure the completion of the reaction.
-
Isolation and Purification: Upon cooling, the solid complex that precipitates out is collected by filtration, washed with the solvent and a low-boiling point organic solvent like diethyl ether, and then dried in a desiccator over a suitable drying agent.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound-based transition metal complexes.
Spectroscopic and Structural Characterization
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and coordination behavior of the synthesized complexes.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool to determine the coordination mode of the this compound ligand. Key vibrational bands of the free ligand are compared with those of the metal complexes to identify the donor atoms involved in coordination.
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |
| ν(N-H) | ~3200-3300 | Shifted or broadened | Involvement of the hydrazinic nitrogen in coordination. |
| ν(C=S) | ~800-850 | Shift to lower frequency | Coordination through the sulfur atom. |
| ν(C=N) (azomethine) | (if derivatized) ~1600-1630 | Shift to lower frequency | Coordination of the azomethine nitrogen. |
| New Bands | - | ~400-500 | Appearance of ν(M-N) and ν(M-S) bands. |
Electronic (UV-Vis) Spectroscopy
Electronic spectra provide information about the geometry of the metal complexes. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion.
| Metal Ion | Geometry | Typical d-d Transitions (nm) |
| Co(II) | Octahedral | ~450-550 and ~1100-1200 |
| Ni(II) | Octahedral | ~400-450, ~650-750, and ~1100-1200 |
| Cu(II) | Distorted Octahedral/Square Planar | Broad band ~600-900 |
Charge transfer bands (ligand-to-metal or metal-to-ligand) are typically observed in the ultraviolet region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the ligand upon coordination. The downfield or upfield shift of the N-H and aromatic protons can confirm the coordination sites.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall geometry of the complex. This technique has been instrumental in confirming the coordination modes of hydrazone-based ligands.
| Complex Example (Analogue) | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| [Ni(L3)₂] (L3 = a benzohydrazone derivative) | Ni(II) | Distorted Square-Planar | Ni-N: ~1.9-2.0, Ni-O: ~1.8-1.9 | [1] |
| --INVALID-LINK--·H₂O (HL = a thiophenecarbohydrazide derivative) | Cu(II) | Nearly Square Planar | Cu-N: ~1.93, Cu-O: ~1.89, ~1.98 | [2] |
| [Zn₂(L)₂(OAc)₂] (HL = a benzohydrazone derivative) | Zn(II) | Tetragonal Pyramid | Zn-N: ~2.1, Zn-O: ~2.0-2.2 | [3] |
Biological Applications
Transition metal complexes of this compound derivatives have shown significant potential as antimicrobial and anticancer agents. The biological activity of the ligand is often enhanced upon chelation with a metal ion. This is explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membranes of microorganisms and cancer cells.
Antimicrobial Activity
These complexes have been tested against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.
| Complex Type (Analogue) | Organism | MIC (µg/mL) | Reference |
| Cu(II) Benzohydrazide Complex | S. aureus | <0.1 | [4] |
| Ni(II) Benzohydrazide Complex | E. coli | <0.1 | [4] |
| Mn(II) Benzohydrazide Complex | C. albicans | 8 | [5] |
Anticancer Activity
The cytotoxic effects of these complexes are evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a standard metric.
| Complex Type (Analogue) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cu(II) Benzohydrazide Complex | MCF-7 (Breast) | <0.1 | [4] |
| Ni(II) Benzohydrazide Complex | HT-29 (Colon) | <0.1 | [4] |
| Cu(II) Thiophenecarbohydrazide Complex | A549 (Lung) | ~5 | [2] |
Potential Mechanism of Action
While the exact mechanisms are still under investigation, it is believed that these metal complexes exert their biological effects through multiple pathways.
Conclusion and Future Perspectives
The coordination chemistry of this compound with transition metals presents a fertile ground for the discovery of new therapeutic agents. The ease of synthesis, structural diversity, and significant biological activities of these complexes make them highly attractive for further research and development. Future studies should focus on elucidating the precise mechanisms of action, optimizing the ligand structure to enhance selectivity and potency, and conducting in vivo studies to validate their therapeutic potential. The development of targeted drug delivery systems for these complexes could further minimize side effects and improve their efficacy in clinical applications.
References
- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Benzothiohydrazide as a Precursor for Heterocyclic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiohydrazide, a versatile and highly reactive synthetic intermediate, has emerged as a valuable precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, comprising a thioamide and a hydrazide moiety, provide multiple reaction sites for cyclization and functionalization, making it an attractive starting material for constructing diverse five-membered heterocyclic rings. These resulting heterocyclic scaffolds, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles, are of significant interest in medicinal chemistry and drug development due to their well-documented and varied pharmacological activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, quantitative data, and reaction pathways for the synthesis of these important heterocyclic systems.
Core Synthetic Applications of this compound
This compound serves as a pivotal building block for the synthesis of several key five-membered heterocyclic rings. The primary synthetic routes involve the cyclocondensation of this compound with various electrophilic reagents.
Synthesis of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from this compound involves a base-mediated nucleophilic addition-elimination reaction followed by intramolecular cyclization.
Caption: Synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.
This protocol is adapted from a general method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from benzothiohydrazides and ethylbenzimidate.
-
Preparation of this compound: In a round-bottom flask, dissolve dithiobenzoate in ethanol. Add hydrazine hydrate to the solution and stir the mixture at room temperature for 5 hours. The resulting precipitate, this compound, is isolated by filtration.
-
Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole: To a solution of this compound in dimethyl sulfoxide (DMSO), add triethylamine (Et3N) as a base. To this mixture, add ethylbenzimidate. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 2,5-diphenyl-1,3,4-thiadiazole.
| Entry | Substituent (R) | Reagent | Solvent | Base | Yield (%) | Reference |
| 1 | Phenyl | Ethylbenzimidate | DMSO | Et3N | 70-91 | [1] |
| 2 | Aryl | Carbon Disulfide | Ethanol | KOH | - | General Method |
| 3 | Aryl | Phosphorus Pentasulfide | Xylene | - | ~63 | General Method[2] |
Note: Yields can vary based on the specific substituents and reaction conditions.
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with diverse biological activities, including antifungal and anticancer properties. A common route to 4-aryl-5-substituted-1,2,4-triazole-3-thiols involves the reaction of this compound with isothiocyanates followed by cyclization in an alkaline medium.
Caption: Synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.
This protocol is based on a general procedure for the synthesis of 1,2,4-triazoles from acid hydrazides and isothiocyanates.[1][2]
-
Formation of Thiosemicarbazide Intermediate: In a round-bottom flask, reflux a mixture of this compound (0.01 mole) and phenyl isothiocyanate (0.01 mole) in dry benzene for 6 hours. Upon cooling, the solid N-phenyl-2-benzoylhydrazine-1-carbothioamide intermediate is collected by filtration and can be recrystallized from methanol.
-
Cyclization to Triazole: A mixture of the thiosemicarbazide intermediate (1 mmole) and sodium hydroxide (40 mg, 1 mmole) in a suitable solvent is refluxed for 4 hours.
-
Work-up and Purification: After cooling, the solution is acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried. The crude product, 5-phenyl-4-phenyl-4H-1,2,4-triazole-3-thiol, is then recrystallized from ethyl acetate to yield the pure product.[2]
| Entry | Substituent (Aryl) | Reagent | Base | Yield (%) | Reference |
| 1 | Phenyl | Phenyl isothiocyanate | NaOH | ~73 | [2] |
| 2 | Various Aryl | Aryl isothiocyanates | KOH | - | General Method |
Note: Yields are highly dependent on the specific aryl isothiocyanate used.
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are found in a number of commercially available drugs. The classical Knorr pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This compound, after conversion to a hydrazine, can be utilized in this reaction.
Caption: General synthesis of pyrazoles from a hydrazine derivative.
This protocol is a general method for pyrazole synthesis adapted for a benzoylhydrazine derivative.[3][4]
-
Reaction Setup: To a solution of benzoylhydrazine (1 mmol) in absolute ethanol (20 mL), add acetylacetone (1 mmol).
-
Reaction Conditions: Heat the reaction mixture under reflux for 10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, concentrate the mixture and allow it to cool. The solid precipitate is collected by filtration, dried, and recrystallized from benzene to yield 3,5-dimethyl-1-benzoyl-1H-pyrazole.
| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Phenylhydrazine | nano-ZnO | 95 | [3] |
| 2 | Acetylacetone | Hydrazine hydrate | - | High | General Method |
| 3 | Various β-diketones | Hydrazine derivatives | - | - | [4] |
Note: Yields for this reaction are generally high but vary with the specific reactants and conditions.
Conclusion
This compound is a remarkably versatile and efficient precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The methodologies outlined in this guide for the preparation of 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles demonstrate the broad applicability of this starting material. The straightforward reaction pathways, coupled with the potential for generating diverse libraries of substituted heterocycles, underscore the importance of this compound in modern synthetic and medicinal chemistry. Further exploration of its reactivity is likely to unveil even more novel and efficient routes to other valuable heterocyclic systems, solidifying its role as a key building block in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of Benzothiohydrazide Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzothiohydrazide Schiff bases, a class of compounds with significant potential in medicinal chemistry and drug development. While specific literature on this compound-derived Schiff bases is limited, this document extrapolates from established protocols for analogous thiohydrazides and benzohydrazides to provide a robust framework for their synthesis and characterization.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are versatile compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a thioamide functionality, as seen in this compound derivatives, is of particular interest as the sulfur atom can enhance lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved pharmacological profiles. This guide details the synthetic routes to this compound and its subsequent conversion to various Schiff bases, providing experimental protocols and characterization data to aid researchers in this promising area of study.
Synthesis of this compound
The synthesis of the key precursor, this compound, is a critical first step. While direct, high-yield methods are not extensively documented, a plausible and commonly employed strategy for the synthesis of thiohydrazides involves the thionation of the corresponding hydrazide. Lawesson's reagent is a widely used and effective thionating agent for this transformation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzohydrazide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous toluene (or other suitable high-boiling point solvent like dioxane)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzohydrazide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient system to yield pure this compound.
Characterization: The product should be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.
Synthesis of this compound Schiff Bases
The formation of Schiff bases from this compound generally proceeds via a condensation reaction with a suitable aldehyde or ketone. This reaction is often catalyzed by a small amount of acid.
General Experimental Protocol: Synthesis of this compound Schiff Bases
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehydes (e.g., salicylaldehyde, vanillin, 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the desired aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a period ranging from 2 to 6 hours. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture) to afford the pure Schiff base.
Data Presentation
Due to the limited availability of specific data for this compound Schiff bases in the literature, the following tables present representative data for analogous benzohydrazide and thiocarbohydrazide Schiff bases to provide an expected range for yields, melting points, and key spectral data.
Table 1: Physical and Yield Data of Representative Hydrazide Schiff Bases
| Compound ID | Aldehyde Reactant | Hydrazide/Thiohydrazide | Yield (%) | Melting Point (°C) | Reference |
| 1 | 2-Hydroxybenzaldehyde | Benzohydrazide | 61.11 | 217 | [1] |
| 2 | 2-Hydroxy-3-methoxybenzaldehyde | Benzohydrazide | 62.1 | - | [1] |
| 3 | 4-Chlorobenzaldehyde | 4-Chlorobenzohydrazide | - | - | [2] |
| 4 | 3,4-Dimethoxybenzaldehyde | 4-Chlorobenzohydrazide | - | - | [2] |
| 5 | 4'-Aminoacetophenone | Thiocarbohydrazide | - | - | [3] |
Table 2: Spectroscopic Data of Representative Hydrazide Schiff Bases
| Compound ID | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Reference |
| 1 | 3202 (O-H), 3176 (N-H), 1624 (C=N, C=O) | - | [1] |
| 3 | - | 11.8-11.9 (s, 1H, NH), 8.3-8.7 (s, 1H, CH=N), 7.0-7.9 (m, Ar-H) | [2] |
| 4 | - | 11.8-11.9 (s, 1H, NH), 8.3-8.7 (s, 1H, CH=N), 7.0-7.9 (m, Ar-H), 3.7-3.8 (s, OCH₃) | [2] |
Mandatory Visualizations
Synthetic Workflow
The general workflow for the synthesis of this compound Schiff bases is a two-step process, starting from the readily available benzohydrazide.
References
A Technical Guide to the Structural Elucidation of Novel Benzothiohydrazide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiohydrazide, a sulfur analog of benzohydrazide, represents a fascinating class of ligands in coordination chemistry. The replacement of the carbonyl oxygen with a sulfur atom to form a thioamide group (-C(S)NH-) introduces unique electronic and steric properties, influencing the coordination behavior and biological activity of its metal complexes. These complexes are of significant interest to researchers and drug development professionals due to their potential therapeutic applications, including antimicrobial and anticancer properties. The enhanced lipophilicity and different bonding characteristics imparted by the sulfur atom can lead to novel compounds with improved pharmacological profiles.
This technical guide provides a comprehensive overview of the methodologies and analytical techniques essential for the robust structural elucidation of new this compound metal complexes. It offers detailed experimental protocols, presents key quantitative data for comparative analysis, and visualizes critical workflows and biological pathways to facilitate a deeper understanding of these promising compounds.
Synthesis of this compound Ligands and Metal Complexes
The foundation of structural elucidation is the successful synthesis of high-purity materials. The general approach involves a two-step process: synthesis of the this compound ligand (often as a Schiff base) followed by its complexation with a metal salt.
Experimental Protocol 1: Synthesis of a this compound Schiff Base Ligand
This protocol describes a general method for the condensation reaction between a this compound and an aldehyde or ketone to form a Schiff base ligand.
-
Preparation of Reactants:
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol (20-30 mL).
-
In a separate flask, dissolve the desired aldehyde or ketone (e.g., salicylaldehyde, 1 equivalent) in the same solvent.
-
-
Reaction:
-
Add the aldehyde/ketone solution dropwise to the this compound solution while stirring continuously at room temperature.
-
Add a few drops of an acid catalyst (e.g., glacial acetic acid) to the mixture.
-
Reflux the reaction mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature. The resulting precipitate is the Schiff base ligand.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and then diethyl ether to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a DMF/ethanol mixture) to obtain pure crystals.
-
Dry the purified ligand in a vacuum desiccator over anhydrous CaCl₂.
-
Experimental Protocol 2: Synthesis of Metal(II) Complexes
This protocol outlines a general procedure for the complexation of the synthesized ligand with a transition metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂).
-
Preparation of Solutions:
-
Dissolve the synthesized this compound Schiff base ligand (2 equivalents) in hot ethanol or methanol (30-50 mL).
-
In a separate flask, dissolve the hydrated metal salt (e.g., Metal(II) chloride, 1 equivalent) in the same solvent (20-25 mL).
-
-
Complexation Reaction:
-
Slowly add the hot metal salt solution to the hot ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate typically indicates complex formation.
-
Reflux the mixture for 2-4 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid product with cold ethanol and diethyl ether to remove impurities.
-
Dry the final complex in a vacuum desiccator.
-
Caption: General workflow for the synthesis and structural analysis of this compound metal complexes.
Physicochemical Characterization and Structural Elucidation
A multi-technique approach is crucial for the unambiguous structural determination of new metal complexes. Each method provides complementary pieces of information that, when combined, reveal the complete molecular structure and coordination environment.
Caption: Logical relationship of analytical techniques providing complementary data for structure determination.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful first step to confirm complex formation by identifying shifts in the vibrational frequencies of the ligand's key functional groups upon coordination to a metal ion.
-
Experimental Protocol: IR spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer in the 4000-400 cm⁻¹ range. Solid samples are prepared as KBr pellets.
-
Key Data Interpretation:
-
ν(C=N) (Azomethine): A shift in the stretching frequency of the azomethine group (typically ~1620 cm⁻¹) upon complexation indicates the coordination of the imine nitrogen.
-
ν(C=S) (Thioamide): The thioamide C=S stretching band is a crucial marker. In free thiohydrazide ligands, this band appears in the 850-1350 cm⁻¹ region. A significant shift to a lower frequency upon complexation strongly suggests the coordination of the sulfur atom to the metal center. This distinguishes it from benzohydrazide complexes where the ν(C=O) band is monitored.
-
New Bands (ν(M-N) and ν(M-S)): The appearance of new, weaker bands in the far-IR region (typically 600-400 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds, providing direct evidence of coordination.
-
Table 1: Representative IR Spectral Data (cm⁻¹) for Hydrazone Metal Complexes (Note: Data for benzoylhydrazide complexes is included for comparison due to the scarcity of specific this compound data. The key differentiator is the C=S band.)
| Compound/Complex | ν(N-H) | ν(C=O) / ν(C=S) | ν(C=N) | ν(M-O) / ν(M-S) | ν(M-N) | Reference |
| Benzoylhydrazone Ligand (HL) | ~3200 | ~1650 (C=O) | ~1616 | - | - | |
| [Cu(L)₂] | Shifted | Shifted to lower ν | Shifted to lower ν | ~520-690 | ~420-580 | |
| [Ni(L)₂] | Shifted | Shifted to lower ν | Shifted to lower ν | ~520-690 | ~420-580 | |
| Thiohydrazone Ligand | ~3300 | ~1340 & ~850 (C=S) | ~1620 | - | - | |
| Thiohydrazone-Cu(II) Complex | Shifted | ~1300 & ~760 (C=S) | Shifted | Yes | Yes |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II)) in solution. It provides detailed information about the molecular structure.
-
Experimental Protocol: Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Key Data Interpretation:
-
¹H NMR: The signal for the N-H proton of the hydrazone moiety often disappears or shifts significantly upon complexation if the ligand coordinates in its deprotonated (enolic/thienolic) form. Protons near the coordination sites (e.g., on the aromatic ring adjacent to the thioamide group or the azomethine proton) will exhibit a downfield or upfield shift upon complexation.
-
¹³C NMR: The carbon signals of the C=S and C=N groups are particularly informative. A shift in their resonance upon addition of a metal ion confirms their involvement in coordination.
-
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Ligand (HL) | [Zn(L)₂] Complex | Key Observation | Reference |
| -OH (phenolic) | ~11.80 (broad s) | Disappears or shifts | Deprotonation upon coordination | |
| -NH (hydrazone) | ~11.80 (broad s) | Disappears or shifts | Coordination in enol/thiol form | |
| -CH=N (azomethine) | ~8.40 (s) | ~8.60 (s) | Downfield shift confirms N-coordination | |
| Aromatic-H | ~6.60 - 8.00 (m) | Shifted | Change in electronic environment |
Electronic (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within the complex, which can help determine the coordination geometry of the metal ion.
-
Experimental Protocol: Spectra are recorded for solutions of the compounds in a suitable solvent like DMF or DMSO.
-
Key Data Interpretation:
-
Intra-ligand Transitions: Intense bands in the UV region (250-350 nm) are typically assigned to π → π* and n → π* transitions within the aromatic rings and C=N/C=S chromophores of the ligand. These bands may shift upon complexation.
-
Charge Transfer Transitions: New bands, often of high intensity, that appear upon complexation are assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.
-
d-d Transitions: For transition metal complexes (e.g., Cu(II), Ni(II), Co(II)), weak absorption bands in the visible region (400-800 nm) arise from d-d electronic transitions. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).
-
Table 3: Representative Electronic Spectral Data (λ_max, nm) and Assignments
| Complex Type | λ_max (nm) | Assignment | Inferred Geometry | Reference |
| Ligand | ~280, ~340 | π → π, n → π | - | |
| Cu(II) Complex | ~390, ~650 | LMCT, d-d | Distorted Octahedral / Square Planar | |
| Ni(II) Complex | ~410, ~570 | LMCT, d-d | Square Planar | |
| Co(II) Complex | ~480, ~680 | d-d | Octahedral |
Single-Crystal X-ray Diffraction
This is the most definitive technique for structural elucidation, providing precise information on bond lengths, bond angles, coordination geometry, and the overall three-dimensional arrangement of atoms in the solid state.
-
Experimental Protocol: Requires the growth of a suitable single crystal of the metal complex. Diffraction data is collected using a diffractometer. The structure is then solved and refined using specialized software.
-
Key Data Interpretation:
-
Coordination Mode: Unambiguously shows which atoms of the ligand (e.g., azomethine nitrogen, thione sulfur, phenolic oxygen) are bonded to the metal ion.
-
Geometry: Reveals the precise coordination geometry around the metal center (e.g., distorted octahedral, square planar).
-
Bonding Information: Provides exact M-S, M-N, C=S, and C=N bond lengths, which can be used to understand the nature and strength of the coordination bonds. For example, an elongation of the C=S bond and a shortening of the C-N bond in the thioamide moiety upon complexation would support a thiol-form coordination.
-
Other Key Techniques
-
Mass Spectrometry (MS): Confirms the molecular weight of the ligand and the complex, helping to establish the metal-to-ligand stoichiometry (e.g., 1:1 or 1:2).
-
Magnetic Susceptibility: Measurement of the effective magnetic moment (μ_eff) helps determine the number of unpaired electrons on the metal ion, which is crucial for deducing the oxidation state and coordination geometry (e.g., distinguishing between high-spin and low-spin octahedral Ni(II) or between square planar and tetrahedral Cu(II)).
-
Thermal Analysis (TGA/DTA): Provides information on the thermal stability of the complexes and can confirm the presence of coordinated or lattice solvent molecules (e.g., water, ethanol).
Biological Activity and Mechanism of Action
Many hydrazone and thiohydrazone metal complexes exhibit significant anticancer activity, often superior to the free ligands. A common mechanism of action is the induction of apoptosis (programmed cell death).
The structural elucidation of these complexes is paramount for understanding their structure-activity relationships (SAR). For drug development professionals, knowing the precise 3D structure allows for computational modeling and rational design of more potent and selective therapeutic agents. The coordination of the this compound ligand to a metal can increase the compound's lipophilicity, facilitating its transport across cellular membranes to reach intracellular targets.
The induction of apoptosis by such complexes is often linked to the generation of reactive oxygen species (ROS), which creates a state of oxidative stress within the cancer cell. This can trigger the intrinsic (mitochondrial) pathway of apoptosis.
Caption: A potential intrinsic apoptosis pathway initiated by metal complex-induced oxidative stress.
Conclusion
The structural elucidation of new this compound metal complexes is a systematic process that relies on the synergistic application of multiple analytical techniques. While IR and NMR provide initial evidence of coordination, definitive structural assignment, crucial for understanding biological activity and advancing drug design, is achieved through single-crystal X-ray diffraction. The thioamide group provides a unique spectroscopic handle and coordination site, making these compounds distinct from their benzohydrazide counterparts. A thorough characterization, as outlined in this guide, is the critical first step in unlocking the full therapeutic potential of this promising class of metallodrugs.
Initial Screening of Benzothiohydrazide Derivatives for Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The search for novel therapeutic agents with high efficacy and improved safety profiles is a paramount objective in oncology research. Benzothiohydrazide derivatives, a class of heterocyclic compounds, have garnered significant attention due to their diverse pharmacological activities and potential as anticancer agents.[1][2] This technical guide provides a comprehensive overview of the initial screening process for these derivatives, focusing on their synthesis, in vitro cytotoxicity evaluation, and preliminary mechanistic studies. It summarizes key quantitative data, details experimental protocols, and visualizes complex workflows to serve as a practical resource for professionals in drug discovery and development.
Introduction: The Promise of this compound Scaffolds
Benzothiazole and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The fusion of a benzene ring with a thiazole ring creates a bicyclic system that can be extensively modified to modulate its pharmacological effects.[1][3] When combined with a hydrazone moiety (-CONH-N=CH-), which is known for its reactivity and role as a hydrogen bond donor and acceptor, the resulting this compound scaffold presents a flexible and promising framework for designing novel anticancer drugs.[3][4]
Studies have shown that specific substitutions on the benzothiazole and associated phenyl rings can significantly influence the compound's antitumor potency and selectivity against various cancer cell lines.[3][5] This guide focuses on a series of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives as a case study to illustrate the process of initial anticancer screening.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a multi-step process, allowing for the introduction of diverse substituents to create a library of compounds for screening.[5][6]
General Synthetic Protocol
A common synthetic route involves four main steps, as described by Osmaniye et al. (2018):[5][6][7]
-
Synthesis of Substituted Benzaldehydes: This step often involves the reaction of a starting material like 4-fluorobenzaldehyde with an appropriate secondary amine to generate a variety of 4-substituted benzaldehydes.[5][6]
-
Synthesis of Ethyl Benzothiazole Thioacetate: Equimolar amounts of a 5-substituted-benzothiazole-2-thiol are refluxed with ethyl chloroacetate and a base such as potassium carbonate (K₂CO₃) in a solvent like acetone.[6][7]
-
Formation of Benzothiazole Thioacetohydrazide: The ethyl acetate derivative from the previous step is reacted with an excess of hydrazine hydrate at room temperature to yield the key acetohydrazide intermediate.[5][6]
-
Synthesis of Final this compound Derivatives: The acetohydrazide intermediate is reacted with the various substituted benzaldehydes in a solvent like ethanol under reflux to produce the final target compounds.[5][6]
The progress of each reaction is typically monitored by thin-layer chromatography (TLC), and the final products are purified by recrystallization.[6]
In Vitro Anticancer Activity Screening
The primary goal of initial screening is to determine the cytotoxic potential of the synthesized compounds against various cancer cell lines and to assess their selectivity towards cancer cells over normal cells.
Cell Lines
A representative panel of cell lines is crucial for initial screening. This typically includes cancers from different origins and a non-cancerous cell line to evaluate selectivity.[6]
-
A549: Human lung adenocarcinoma[5]
-
C6: Rat brain glioma[5]
-
MCF-7: Human breast adenocarcinoma[5]
-
HT-29: Human colorectal adenocarcinoma[5]
-
NIH3T3: Mouse embryo fibroblast (non-cancerous control)[5]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][8]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT salt, forming a dark blue formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Cancer and normal cell lines are seeded into 96-well plates at a specific density (e.g., 5x10³ cells per well) and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with the synthesized this compound derivatives over a range of concentrations (e.g., 0.000316 mM to 1 mM). A well-established chemotherapy drug, such as cisplatin, is used as a positive control.[5][8]
-
Incubation: The treated plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.[8]
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution, and the plates are incubated further (e.g., 4 hours).
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit cell growth by 50%, is determined from the dose-response curves.[6]
Data Presentation: Cytotoxicity Profile
Summarizing quantitative data in a structured table is essential for comparing the efficacy and selectivity of the synthesized derivatives. The IC₅₀ values represent the potency of the compounds. A lower IC₅₀ value indicates higher potency.
Table 1: Cytotoxic Activity (IC₅₀, mM) of Selected this compound Derivatives [3][5]
| Compound | A549 (Lung) | C6 (Glioma) | MCF-7 (Breast) | HT-29 (Colon) | NIH3T3 (Normal) | Selectivity Note |
| 4d | >0.1 | 0.03 | >0.1 | >0.1 | >0.1 | Selective towards C6 glioma cells.[5] |
| 4e | 0.03 | 0.03 | >0.1 | >0.1 | <0.01 | Potent but highly toxic to normal cells.[5] |
| 4h | >0.1 | 0.03 | >0.1 | >0.1 | 0.06 | Moderately selective for C6 over normal cells.[5] |
| Cisplatin | 0.06 | 0.03 | >0.1 | >0.1 | >0.1 | Reference chemotherapy drug. |
Data sourced from a study by Osmaniye et al. (2018). Values represent the concentration required for 50% inhibition of cell growth.[3][5]
Preliminary Mechanistic Studies
Following the initial cytotoxicity screening, promising lead compounds are often subjected to further assays to elucidate their mechanism of action.
DNA Synthesis Inhibition Assay
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.[5] A reduction in BrdU incorporation indicates inhibition of cell proliferation.
Findings: In the study of this compound derivatives, compound 4d demonstrated higher inhibitory potency on DNA synthesis in C6 glioma cells than the standard drug cisplatin at all tested concentrations.[5] This suggests that its cytotoxic effect is mediated, at least in part, by disrupting DNA replication.
Cell Cycle and Apoptosis Analysis via Flow Cytometry
Flow cytometry is a powerful technique used to analyze cell populations. By staining cells with fluorescent dyes like Propidium Iodide (PI) and Annexin V-FITC, researchers can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and identify cells undergoing apoptosis (programmed cell death).[3][6]
-
Annexin V-FITC: Binds to phosphatidylserine, which is exposed on the outer surface of the cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells. It is used to identify late apoptotic and necrotic cells.[6]
This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the cell death pathway induced by the compound.[6]
Discussion and Structure-Activity Relationship (SAR)
The initial screening data reveals important structure-activity relationships. For the evaluated series, compounds with a 5-chloro substitution on the benzothiazole ring generally showed greater cytotoxic effects.[3] The nature of the substituent on the benzylidene ring also played a critical role. For instance, the 4-(4-methylpiperidin-1-yl)phenyl group in compound 4d conferred a selective cytotoxic effect against glioma cells while showing significantly lower toxicity to normal fibroblast cells.[3][5] In contrast, compound 4e was highly potent against both cancer and normal cells, indicating a lack of selectivity that would make it unsuitable for further development without modification.[5]
These findings underscore the importance of careful structural optimization. The goal is to enhance potency against cancer cells while minimizing toxicity to healthy cells, thereby improving the therapeutic index.
Conclusion
The initial screening of this compound derivatives has identified several compounds with potent and, in some cases, selective anticancer activity.[3][5] The systematic approach involving multi-step synthesis, comprehensive in vitro cytotoxicity testing, and preliminary mechanistic studies is crucial for identifying promising lead candidates.
Specifically, derivatives like compound 4d have emerged as potential anticancer agents worthy of further investigation due to their selective cytotoxicity against glioma cells and their ability to inhibit DNA synthesis.[3][5] Future efforts should focus on optimizing the lead structures to improve their pharmacological profiles, conducting in vivo efficacy studies in animal models, and performing comprehensive toxicological profiling to fully assess their therapeutic potential.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzothiohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of benzothiohydrazide derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.
Introduction
This compound derivatives are a class of organic compounds characterized by a this compound scaffold. They are valuable intermediates in the synthesis of various heterocyclic compounds and have demonstrated a wide range of pharmacological activities. Microwave-assisted synthesis has emerged as a green and efficient tool for the rapid generation of libraries of such compounds for drug discovery and development. The application of microwave energy allows for uniform and rapid heating of the reaction mixture, leading to a significant acceleration of chemical reactions.
General Synthesis Workflow
The general synthetic route for producing this compound derivatives via microwave irradiation involves a multi-step process, which can be streamlined using this technology. The key steps typically include the formation of a this compound intermediate followed by its reaction with various electrophiles to yield the final derivatives.
Application Notes and Protocols for the FTIR and NMR Analysis of Synthesized Benzothiohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and spectroscopic analysis of benzothiohydrazide, a versatile scaffold in medicinal chemistry. The protocols outlined below detail the synthesis of this compound derivatives and their characterization using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound and its derivatives are a class of organic compounds that have garnered significant interest in the field of drug discovery due to their wide range of pharmacological activities. These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. The structural backbone of this compound offers a versatile platform for chemical modifications to develop novel therapeutic agents. Accurate synthesis and thorough characterization are crucial steps in the development of these compounds. This document provides detailed protocols for the synthesis of a representative this compound derivative and its analysis by FTIR and NMR spectroscopy.
Data Presentation
Table 1: Representative FTIR Spectral Data for this compound Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| N-H Stretch | 3150 - 3300 | [1] |
| C-H Stretch (Aromatic) | 3000 - 3100 | [1] |
| C=O Stretch (Amide I) | 1630 - 1680 | [1] |
| C=N Stretch | 1550 - 1650 | [1] |
| C=S Stretch | 1050 - 1250 | [2] |
| C-N Stretch | 1250 - 1350 | [2] |
Table 2: Representative ¹H NMR Spectral Data for this compound Derivatives (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| NH (Amide) | 10.0 - 11.5 | Singlet | - | [3] |
| NH₂ | 4.5 - 5.5 | Broad Singlet | - | [3] |
| Aromatic H | 7.2 - 8.0 | Multiplet | - | [3][4] |
Table 3: Representative ¹³C NMR Spectral Data for this compound Derivatives (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C=S | 180 - 200 | [5] |
| C=O | 160 - 170 | [4] |
| Aromatic C | 125 - 140 | [4][5] |
Experimental Protocols
Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a this compound derivative through the condensation of a thiobenzoate with hydrazine hydrate.
Materials:
-
Methyl thionobenzoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl thionobenzoate (10 mmol) in 20 mL of ethanol.
-
To this solution, add hydrazine hydrate (20 mmol) dropwise while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.
-
Dry the purified product under vacuum.
FTIR Spectroscopy Protocol
Instrument:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the synthesized this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum of the sample in the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
NMR Spectroscopy Protocol
Instrument:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or 500 MHz).
Procedure for ¹H NMR:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum, including phasing, baseline correction, and referencing the chemical shifts to the residual solvent peak.
-
Integrate the peaks and determine the multiplicities and coupling constants.
Procedure for ¹³C NMR:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectrum, including phasing, baseline correction, and referencing the chemical shifts to the solvent peak.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Potential mechanisms of action for this compound derivatives.
References
Synthesis of 1,3,4-Thiadiazoles from Benzothiohydrazide: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-thiadiazole derivatives using benzothiohydrazide as a key starting material. The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. These notes are intended to guide researchers in the development of novel therapeutic agents.
Application Notes
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from this compound offers a versatile platform for generating libraries of compounds for drug discovery screening. A particularly effective method involves the reaction of benzothiohydrazides with ethylbenzimidate. This approach is characterized by its simplicity, use of readily available starting materials, and high to exceptional yields.
The resulting 1,3,4-thiadiazole derivatives have shown significant potential in oncology, particularly as inhibitors of key signaling pathways involved in cancer progression. Several studies have highlighted the anticancer activity of 1,3,4-thiadiazoles, with some derivatives demonstrating potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BRAF kinase.[1][2][3][4] These kinases are crucial mediators of tumor angiogenesis and cell proliferation, making them validated targets for cancer therapy.[2][4]
Furthermore, certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, key enzymes in the apoptotic cascade.[5][6] The ability to trigger apoptosis is a hallmark of effective anticancer agents. The general biological importance of the 1,3,4-thiadiazole nucleus is well-established, with various derivatives exhibiting a broad spectrum of pharmacological activities.[7]
Table 1: Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole Derivatives from this compound and Ethylbenzimidate
| Entry | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | DMSO | rt | 24 | - |
| 2 | Na2CO3 (1) | DMSO | rt | 24 | - |
| 3 | K2CO3 (1) | DMSO | rt | 24 | - |
| 4 | NaOH (1) | DMSO | rt | 24 | - |
| 5 | KOH (1) | DMSO | rt | 24 | - |
| 6 | Et3N (1) | DMSO | rt | 24 | 20 |
| 7 | Et3N (1.5) | DMSO | rt | 24 | 65 |
| 8 | Et3N (2) | DMSO | rt | 24 | 91 |
| 9 | Et3N (2.5) | DMSO | rt | 24 | 79 |
| 10 | Et3N (2) | DMSO | 40 | 24 | 47 |
| 11 | Et3N (2) | DMSO | 50 | 24 | 68 |
| 12 | Et3N (2) | DMSO | 60 | 24 | 78 |
| 13 | Et3N (2) | DMF | rt | 12 | 10 |
| 14 | Et3N (2) | THF | rt | 12 | 5 |
| 15 | Et3N (2) | MeCN | rt | 12 | - |
| 16 | Et3N (2) | Toluene | rt | 12 | - |
| 17 | Et3N (2) | EtOH | rt | 12 | - |
| 18 | Pyridine (2) | DMSO | rt | 12 | 5 |
| 19 | DMAP (2) | DMSO | rt | 12 | 10 |
Data summarized from a study on the synthesis of 2,5-diphenyl 1,3,4-thiadiazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles via Reaction of this compound with Ethylbenzimidate
This protocol describes a base-mediated nucleophilic addition-elimination reaction followed by intramolecular rearrangement.
Materials:
-
This compound derivative
-
Ethylbenzimidate derivative
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO)
-
Dilute Hydrochloric Acid (HCl)
-
Ethanol
-
Dithioester
-
Hydrazine hydrate
Procedure:
-
Preparation of this compound: The starting this compound is prepared by stirring a mixture of the corresponding dithioester and hydrazine hydrate in ethanol at room temperature for 5 hours. The product is then isolated.
-
Reaction: In a round-bottom flask, dissolve the this compound (1 mmol) and ethylbenzimidate (1 mmol) in DMSO.
-
Add triethylamine (2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: After 24 hours, add dilute HCl (3 ml) to the crude reaction mixture and reflux for 30 minutes.
-
Purification: The resulting 2,5-disubstituted 1,3,4-thiadiazole can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from Thiosemicarbazide (as a precursor from this compound)
This protocol outlines a general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for this compound derivatives.
Materials:
-
Aromatic carboxylic acid (or its corresponding this compound derivative)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3) or concentrated Sulfuric Acid (H2SO4)
-
Water
-
Aqueous potassium hydroxide or ammonia solution
-
Ethanol
Procedure:
-
Method A (Using POCl3):
-
Gently reflux a mixture of the aromatic carboxylic acid (0.048 mol) and thiosemicarbazide (0.048 mol) in phosphorus oxychloride (16 mL) at 75°C for 30 minutes.
-
After cooling to room temperature, carefully add water (90 mL).
-
Reflux the reaction mixture for 4 hours.
-
Filter the hot solution.
-
Basify the filtrate to pH 8 by the dropwise addition of a 50% aqueous potassium hydroxide solution with stirring.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol.
-
-
Method B (Using H2SO4):
-
To a substituted thiosemicarbazone (derived from the corresponding aldehyde and thiosemicarbazide) (0.05 mol), add concentrated sulfuric acid (10 mL).
-
Heat the mixture on a water bath at 90°C with stirring for 2 hours.
-
Pour the mixture onto ice-water and neutralize with a concentrated ammonia solution with cooling.
-
Filter the formed precipitate, wash with ether, and recrystallize from ethanol.[4]
-
Visualizations
Caption: Experimental workflow for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.
Caption: Inhibition of VEGFR-2/BRAF signaling and induction of apoptosis by 1,3,4-thiadiazole derivatives.
References
- 1. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
Application Notes and Protocols: Benzothiohydrazide Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of benzothiohydrazide derivatives and related heterocyclic compounds as potent inhibitors of clinically relevant enzymes. This document details their quantitative inhibitory activities, provides step-by-step experimental protocols for their synthesis and evaluation, and visualizes key signaling pathways and experimental workflows. While the primary focus is on the this compound scaffold, data for structurally related benzohydrazide and benzothiazole derivatives are included to offer a broader perspective for researchers in this field.
Enzyme Inhibition Data
The following tables summarize the inhibitory concentrations (IC50) of various benzohydrazide and benzothiazole derivatives against key enzymes. This data is crucial for structure-activity relationship (SAR) studies and for identifying promising lead compounds for further development.
Table 1: α-Glucosidase Inhibition by Benzylidenehydrazine and Benzothiazole-Triazole Derivatives
| Compound ID | Derivative Class | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Cmpd 1 | 2,4-difluoro-benzylidenehydrazine | 116.19 | Acarbose | 600.00 |
| Cmpd 2 | Unsubstituted benzylidenehydrazine | 233.74 | Acarbose | 600.00 |
| Cmpd 3 | 4-fluoro-benzylidenehydrazine | 295.11 | Acarbose | 600.00 |
| Cmpd 4 | 3-fluoro-benzylidenehydrazine | 332.39 | Acarbose | 600.00 |
| Cmpd 5 | 2-fluoro-benzylidenehydrazine | 387.00 | Acarbose | 600.00 |
| Cmpd 6 | Benzothiazole-triazole derivative | 20.7 | Acarbose | 817.38 |
| Cmpd 7 | Various Benzothiazole-triazole derivatives | 20.7 - 61.1 | Acarbose | 817.38 |
Table 2: Urease Inhibition by N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives
| Compound ID | Substituent on Benzylidene Ring | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Cmpd 8 | 2,4-dichloro | 13.33 ± 0.58 | Thiourea | 21.14 ± 0.425 |
| Cmpd 9 | 2,5-dichloro | 16.58 ± 0.84 | Thiourea | 21.14 ± 0.425 |
| Cmpd 10 | 2-chloro | 21.24 ± 0.73 | Thiourea | 21.14 ± 0.425 |
| Cmpd 11 | 4-chloro | 22.18 ± 0.91 | Thiourea | 21.14 ± 0.425 |
| Cmpd 12 | 4-bromo | 23.41 ± 0.55 | Thiourea | 21.14 ± 0.425 |
Table 3: Carbonic Anhydrase (CA) Inhibition by Benzothiazole-Sulfonamide Derivatives
| Compound ID | Target Isoform | Kᵢ (nM) | Reference Compound |
| Cmpd 13 | hCA I | >10000 | Acetazolamide |
| Cmpd 13 | hCA II | 65.6 | Acetazolamide |
| Cmpd 13 | hCA VII | 61.9 | Acetazolamide |
| Cmpd 14 | hCA I | 865.3 | Acetazolamide |
| Cmpd 14 | hCA II | 577.6 | Acetazolamide |
| Cmpd 14 | hCA VII | 694.4 | Acetazolamide |
Experimental Protocols
Detailed and reproducible protocols are essential for the screening and characterization of enzyme inhibitors. The following sections provide methodologies for the synthesis of benzohydrazide derivatives and for performing key enzyme inhibition assays.
Synthesis Protocol: N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives[1]
This protocol outlines a three-step synthesis for N′-benzylidene-4-tert-butylbenzohydrazide derivatives, which are potent urease inhibitors.
Step 1: Synthesis of Methyl 4-tert-butylbenzoate
-
Reflux 4-(tert-butyl)benzoic acid in methanol in the presence of concentrated H₂SO₄ for two hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 4-tert-butylbenzohydrazide
-
React methyl 4-tert-butylbenzoate with hydrazine hydrate in methanol.
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
Step 3: Synthesis of N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives
-
Dissolve 4-tert-butylbenzohydrazide in methanol containing a catalytic amount of glacial acetic acid.
-
Add the desired substituted aromatic aldehyde to the solution.
-
Reflux the mixture with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter the resulting precipitate.
-
Wash the product with cold methanol and dry to obtain the final N′-benzylidene-4-tert-butylbenzohydrazide derivative.
Enzyme Inhibition Assay Protocols
This assay measures the inhibition of α-glucosidase activity by monitoring the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Phosphate buffer (pH 6.8)
-
Bovine Serum Albumin (BSA)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (this compound derivatives)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer (pH 6.8) containing 0.2% BSA.
-
Prepare various concentrations of the test compounds (10–1000 µg/mL) in phosphate buffer.
-
In a 96-well plate, add 10 µL of the test compound solution to 490 µL of phosphate buffer.
-
Add 250 µL of 5 mM pNPG to each well.
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate the reaction by adding 250 µL of the α-glucosidase solution (0.4 U/mL) to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Stop the reaction by adding 200 µL of 200 mM Na₂CO₃.
-
Measure the absorbance at 400 nm using a microplate reader.
-
Use acarbose as a positive control and a reaction mixture without the inhibitor as a negative control.
-
Calculate the percentage of inhibition and determine the IC50 value.
This colorimetric assay determines urease activity by measuring the amount of ammonia produced from the hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite reagent in an alkaline medium to produce a stable blue-colored complex.
Materials:
-
Urease enzyme
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
Test compounds (this compound derivatives)
-
Thiourea (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a solution of urease in phosphate buffer.
-
Prepare a solution of urea in phosphate buffer.
-
Prepare various concentrations of the test compounds.
-
In a 96-well plate, mix the urease solution with the test compound or standard inhibitor (thiourea).
-
Pre-incubate the mixture for a specified time at a constant temperature.
-
Initiate the reaction by adding the urea solution.
-
Incubate the reaction mixture.
-
Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent.
-
Measure the absorbance at a wavelength between 570-630 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
This method measures the inhibition of the CA-catalyzed hydration of CO₂ by monitoring the change in pH over time using a pH indicator.
Materials:
-
Purified human carbonic anhydrase isozymes
-
Buffer (e.g., HEPES or Tris, pH 7.5)
-
pH indicator (e.g., Phenol Red)
-
CO₂-saturated water
-
Test compounds (this compound derivatives)
-
Acetazolamide (reference inhibitor)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the CA enzyme, buffer, pH indicator, and test compounds.
-
Equilibrate all solutions to the desired temperature (e.g., 25 °C).
-
Load the enzyme solution (with or without the inhibitor) into one syringe of the stopped-flow instrument.
-
Load the CO₂-saturated water containing the pH indicator into the other syringe.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for Phenol Red) over time.
-
Determine the initial rates of the CA-catalyzed CO₂ hydration reaction from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition and determine the Ki value.
Signaling Pathways
Understanding the signaling pathways in which the target enzymes are involved is critical for elucidating the mechanism of action of the inhibitors and their potential therapeutic effects.
α-Glucosidase and Insulin Signaling Pathway
α-Glucosidase inhibitors delay the breakdown of carbohydrates in the small intestine, leading to a slower and lower rise in postprandial blood glucose levels. This helps to reduce the demand on pancreatic β-cells to produce insulin and can improve insulin sensitivity over time.[1][2][3][4]
Role of Urease in Helicobacter pylori Pathogenesis
H. pylori urease is a key virulence factor that allows the bacterium to survive in the acidic environment of the stomach.[5][6][7][8] It hydrolyzes urea to produce ammonia, which neutralizes gastric acid, leading to inflammation and tissue damage. Inhibiting urease can therefore be a therapeutic strategy against H. pylori infections.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 4. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Helicobacter pylori urease activates blood platelets through a lipoxygenase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 8. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Protocol for Assessing the Antimicrobial Activity of Benzothiohydrazide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the antimicrobial potential of benzothiohydrazide and its derivatives. The protocols outlined below are based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][2] The primary assays covered are the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Agar Disk Diffusion method for preliminary screening.
This compound and its related benzothiazole structures are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including promising antibacterial properties.[3][4] Evaluating these compounds requires robust and standardized in vitro testing to determine their efficacy and spectrum of activity against various pathogenic microorganisms.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] This quantitative method is highly accurate and allows for the simultaneous testing of multiple compounds against different microbes.[5][7]
Materials:
-
This compound test compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile 96-well microtiter plates[3]
-
Mueller-Hinton Broth (MHB)[3]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard[8]
-
Spectrophotometer or densitometer
-
Sterile saline or MHB
-
Incubator (35-37°C)[5]
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of the this compound derivative in DMSO (e.g., at 10 mg/mL).[3]
-
Further dilute the stock solution in sterile MHB to achieve a starting concentration for the assay (e.g., 256 µg/mL), ensuring the final DMSO concentration does not inhibit microbial growth (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.[3]
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony-Forming Units (CFU)/mL.[8]
-
Dilute this adjusted suspension in MHB to obtain the final inoculum density of approximately 5 x 10⁵ CFU/mL.[9]
-
-
Microtiter Plate Setup and Serial Dilution:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.[3]
-
Add 200 µL of the starting concentration of the test compound (prepared in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10.[3]
-
Discard the final 100 µL from well 10.[3]
-
Well 11 will serve as the growth control (containing only MHB and the bacterial inoculum).[3]
-
Well 12 will serve as the sterility control (containing only 100 µL of MHB).[3]
-
-
Inoculation and Incubation:
-
Interpretation of Results:
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[3] This assay is a direct extension of the MIC test.
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.[3]
-
Using a micropipette, take a 10 µL aliquot from each of these clear wells.[3]
-
Spot-plate each aliquot onto a separate, labeled section of a sterile MHA plate.
-
-
Incubation and Interpretation:
Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay
This method is a widely used preliminary test to qualitatively or semi-quantitatively assess the antimicrobial activity of a compound.[8][11] It relies on the diffusion of the compound from an impregnated paper disk into an agar medium, resulting in a zone of growth inhibition.[8][12]
Materials:
-
This compound test compound
-
Sterile 6 mm filter paper disks[11]
-
Mueller-Hinton Agar (MHA) plates[8]
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs[8]
-
Sterile forceps
-
Incubator (35-37°C)
Procedure:
-
Preparation of Inoculum and Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.[8]
-
Immerse a sterile cotton swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube.
-
Inoculate the entire surface of an MHA plate by swabbing in three directions to ensure uniform coverage.[8]
-
-
Disk Preparation and Placement:
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate, ensuring firm contact.[8]
-
Include a blank disk with the solvent as a negative control and a standard antibiotic disk as a positive control.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 37°C for 18-24 hours.[13]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm).[8][14] The diameter is proportional to the susceptibility of the microorganism to the compound.[11]
-
References
- 1. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. mdpi.com [mdpi.com]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. asm.org [asm.org]
Application Notes & Protocols: DPPH Assay for Antioxidant Activity of Benzothiohydrazide and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and reliable spectrophotometric method for evaluating the in-vitro antioxidant capacity of chemical compounds.[1][2][3] This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[2][4] The reduction of the DPPH radical is accompanied by a color change from deep purple to pale yellow, which can be quantified by measuring the decrease in absorbance at approximately 517 nm.[1][2][4] Benzothiohydrazide and its derivatives, belonging to the broader class of hydrazides, are of significant interest for their potential pharmacological activities, including antioxidant effects.[5] The hydrazide moiety is recognized for its contribution to radical scavenging properties.[1][5] These application notes provide a detailed protocol for assessing the antioxidant activity of this compound analogs using the DPPH assay.
Principle of the DPPH Assay
The DPPH radical is a stable free radical due to the delocalization of the spare electron over the molecule.[2] When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, the reduced form, DPPH-H (1,1-diphenyl-2-(2,4,6-trinitrophenyl)hydrazine), is generated, leading to a decrease in absorbance.[1][2] The degree of discoloration indicates the scavenging potential of the antioxidant compound.[1] The reaction is stoichiometric with respect to the number of electrons taken up.[1]
The antioxidant activity is often expressed as the percentage of DPPH radical scavenging and the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[1][6] A lower IC50 value signifies a higher antioxidant potency.[6][7]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for conducting the DPPH assay.
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound or its analogs (test compounds)
-
Ascorbic acid or Trolox (as a positive control/standard)[1][8]
-
Dimethyl sulfoxide (DMSO) (for dissolving compounds if necessary)[1]
-
Spectrophotometer (UV-Vis)
-
96-well microplates or cuvettes
-
Adjustable micropipettes
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.1 mM):
-
Accurately weigh a required amount of DPPH powder.
-
Dissolve it in methanol or ethanol to the desired concentration (e.g., 0.1 mM).[4]
-
Store the solution in a dark bottle or wrapped in aluminum foil at 4°C to prevent degradation from light. It is recommended to prepare this solution fresh daily.[4][9]
-
-
Test Compound Stock Solutions:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., methanol, ethanol, or DMSO) at a high concentration (e.g., 1 mg/mL or 10 mM).
-
From the stock solution, prepare a series of dilutions at different concentrations.
-
-
Standard Antioxidant Solution:
-
Prepare a stock solution of ascorbic acid or Trolox in the same solvent used for the test compounds.
-
Prepare a series of dilutions similar to the test compounds.
-
Assay Procedure (Microplate Method):
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the test compounds and the standard antioxidant to separate wells.
-
Add a corresponding volume of the solvent to a well to serve as the blank.
-
Add a specific volume (e.g., 100 µL) of the DPPH working solution to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).[1][4]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][4]
-
The control sample contains the solvent and the DPPH solution.[10]
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
Determine the IC50 value:
Data Presentation
The antioxidant activities of various benzohydrazide and hydrazone analogs, which are structurally related to this compound, are summarized below. This data provides a reference for the expected range of activity.
| Compound | IC50 (µM) | Standard | Reference |
| Benzophenone Hydrazone Analog 8 | 19.45 ± 1.25 | n-propyl gallate | [12] |
| Benzophenone Hydrazone Analog 23 | 21.72 ± 1.49 | n-propyl gallate | [12] |
| Benzophenone Hydrazone Analog 1 | 26.0 ± 0.52 | n-propyl gallate | [12] |
| n-propyl gallate (Standard) | 30.27 ± 1.6 | - | [12] |
| Ascorbic Acid (Standard) | 12.55 | - | [13] |
Note: The IC50 values can vary depending on the specific experimental conditions.
Mandatory Visualizations
Diagram of the DPPH Assay Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Diagram of the DPPH Radical Scavenging Mechanism
References
- 1. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. phcogj.com [phcogj.com]
- 8. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of Benzothiohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing molecular docking studies on benzothiohydrazide derivatives. It is intended for researchers in the fields of computational chemistry, drug discovery, and medicinal chemistry. The protocol outlines the necessary steps for ligand and protein preparation, docking simulations, and analysis of results.
Introduction to Molecular Docking of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[] In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule (ligand), such as a this compound derivative, to the active site of a target protein.[2] This information is crucial for understanding the potential therapeutic effects of the compound and for guiding further lead optimization.
This compound derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The presence of the thiohydrazide functional group allows for a variety of interactions with biological targets. Accurate molecular docking of these compounds requires careful consideration of the force field parameters, particularly for the sulfur atom, to ensure reliable predictions of binding interactions.
Experimental Protocols
This section details a typical molecular docking workflow for this compound derivatives. The protocol is based on commonly used software in the field, such as Schrödinger's Maestro, and general principles applicable to other docking software like AutoDock.
Software and Hardware Requirements
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock, PyRx, or similar.[3][4]
-
Visualization Software: PyMOL, VMD, or BIOVIA Discovery Studio.
-
Hardware: A high-performance computing cluster is recommended for large-scale virtual screening, although a modern desktop computer is sufficient for docking a small number of compounds.
Ligand Preparation
Proper preparation of the ligand is critical for a successful docking study. This involves generating a 3D structure, assigning correct atom types and charges, and exploring different conformations.
-
2D Structure Sketching: Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or the built-in editor in the molecular modeling software.
-
3D Structure Generation: Convert the 2D sketch into a 3D structure.
-
Ligand Refinement:
-
Add hydrogen atoms.
-
Assign appropriate atom types and bond orders.
-
Perform a geometry optimization using a suitable force field. For sulfur-containing compounds like benzothiohydrazides, the OPLS4 force field is a recommended choice.[3]
-
Generate possible ionization states at a physiological pH (e.g., 7.4).
-
Generate low-energy conformers of the ligand.
-
Protein Preparation
The quality of the protein structure is equally important. The following steps ensure the protein is ready for docking.
-
Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the structure has a co-crystallized ligand if possible, as this helps in defining the binding site.
-
Protein Refinement using Protein Preparation Wizard (e.g., in Schrödinger Maestro):
-
Remove any unnecessary water molecules (typically those not involved in binding).[3]
-
Add hydrogen atoms and optimize their positions.
-
Assign correct bond orders.
-
Fill in any missing side chains or loops.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
Receptor Grid Generation
A grid box is defined around the active site of the protein to specify the search space for the ligand docking.
-
Define the Binding Site: The binding site can be defined based on the position of the co-crystallized ligand or by identifying catalytic residues from the literature.
-
Grid Box Setup: Generate a grid box that encompasses the entire binding site with a buffer of approximately 10-15 Å in each dimension.
Molecular Docking Simulation
With the prepared ligand and protein, the docking simulation can be performed.
-
Select Docking Algorithm: Choose a suitable docking algorithm. Common choices include Glide for Schrödinger and AutoDock Vina for AutoDock.
-
Set Docking Parameters:
-
Precision Mode: For Glide, Standard Precision (SP) can be used for initial screening, while Extra Precision (XP) is recommended for more accurate final scoring.[3]
-
Flexibility: Typically, the ligand is treated as flexible, while the receptor is kept rigid, although some programs allow for receptor side-chain flexibility.
-
-
Run the Docking Job: Initiate the docking calculation. The software will systematically search for the best binding poses of the ligand within the defined grid box and score them based on the chosen scoring function.
Analysis of Docking Results
The output of a docking simulation is a set of binding poses for each ligand, ranked by their docking scores.
-
Visual Inspection: Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.
-
Analyze Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Scoring and Ranking: Rank the compounds based on their docking scores (e.g., Glide XP score, AutoDock Vina binding affinity in kcal/mol). Lower docking scores generally indicate better binding affinity.
Data Presentation
The following tables present representative quantitative data from molecular docking studies of hydrazide and thiohydantoin derivatives, which are structurally related to benzothiohydrazides and can serve as a reference.
Table 1: Representative Docking Scores of Hydrazide Derivatives against MAO-B and AChE. [5]
| Compound | Target Protein | PDB ID | Glide SP Docking Score | Glide XP Docking Score |
| ohbh1 | MAO-B | 2V5Z | -6.5 | -5.8 |
| ohbh2 | MAO-B | 2V5Z | -7.1 | -6.5 |
| ohbh10 | MAO-B | 2V5Z | -7.0 | -6.8 |
| Safinamide (Ref.) | MAO-B | 2V5Z | -8.5 | -8.1 |
| ohbh1 | AChE | 4EY7 | -6.2 | -5.5 |
| ohbh2 | AChE | 4EY7 | -6.8 | -6.1 |
| ohbh10 | AChE | 4EY7 | -6.9 | -6.4 |
| Donepezil (Ref.) | AChE | 4EY7 | -10.2 | -9.5 |
Table 2: Representative Binding Energies of Thiohydantoin Derivatives against Various Targets.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Derivative 1 | Isocitrate Dehydrogenase 1 | 4UMX | -8.5 |
| Derivative 2 | LasR-OC12 HSL complex | 3IX3 | -9.6 |
| Derivative 3 | β-ketoacyl-acyl carrier protein synthase | 1FJ4 | -7.8 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a molecular docking experiment.
Signaling Pathways
This compound derivatives may target various proteins involved in different signaling pathways. Below are examples of signaling pathways for two potential targets: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).
Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[6][7]
MAO-B is an enzyme that degrades monoamine neurotransmitters, such as dopamine. Inhibition of MAO-B increases dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.[8][9]
References
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Frontiers | Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
Application Notes and Protocols: Synthesis and Biological Screening of Benzothiohydrazide-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of novel benzothiohydrazide-metal complexes. The described protocols are intended to serve as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents, particularly in the fields of antimicrobial and anticancer research.
Introduction
Benzothiohydrazides are a class of organic compounds that, along with their metal complexes, have garnered significant interest due to their diverse biological activities. The coordination of these ligands to metal centers can enhance their therapeutic properties, leading to compounds with potent antimicrobial and anticancer efficacy. This document outlines the necessary protocols for the synthesis of this compound ligands and their subsequent complexation with various transition metals. Furthermore, it details the methodologies for screening these novel complexes for their biological activity.
Experimental Protocols
Synthesis of this compound Ligand
The synthesis of the this compound ligand is the initial and crucial step. A general and adaptable two-step protocol is described below, starting from a commercially available substituted aminobenzoate. This procedure can be adapted based on the desired substitutions on the aromatic ring.
Protocol 2.1.1: Synthesis of this compound
-
Esterification of Aminobenzoic Acid:
-
In a round-bottom flask, dissolve the desired substituted 2-aminobenzoic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the methyl 2-aminobenzoate product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by column chromatography or recrystallization.
-
-
Hydrazinolysis of the Ester:
-
Dissolve the purified methyl 2-aminobenzoate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the this compound.
-
Filter the precipitate, wash with cold ethanol, and dry in a desiccator to obtain the pure this compound ligand.
-
Synthesis of this compound-Metal Complexes
The synthesized this compound ligand can be complexed with a variety of metal salts. The following is a general protocol for the synthesis of these metal complexes.
Protocol 2.2.1: General Synthesis of Metal (II) Complexes
-
Dissolve the this compound ligand in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask and heat to dissolve completely.
-
In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂) in the same solvent.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Adjust the pH of the reaction mixture to the optimal range for complex formation (typically slightly basic) by adding a few drops of a suitable base (e.g., triethylamine, aqueous ammonia).
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate indicates the formation of the metal complex.
-
Monitor the reaction completion by TLC.
-
Cool the mixture to room temperature, filter the precipitated complex, and wash it with the solvent and then with diethyl ether.
-
Dry the resulting metal complex in a vacuum desiccator.
Biological Screening Protocols
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.
Protocol 2.3.1.1: Agar Well Diffusion Assay
-
Preparation of Media and Inoculum:
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.
-
Prepare a fresh inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to 0.5 McFarland standard.
-
-
Inoculation of Plates:
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
-
Well Preparation and Sample Addition:
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.
-
Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.
-
-
Incubation and Measurement:
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol 2.3.2.1: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed the cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound-metal complexes in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
The quantitative data from the characterization and biological screening of the synthesized complexes should be organized into clear and concise tables for easy comparison and analysis.
Table 1: Physicochemical and Analytical Data of this compound-Metal Complexes
| Complex | Color | Yield (%) | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Elemental Analysis (%) Found (Calcd.) C, H, N, S, M |
| L | White | 85 | 152-154 | - | - | C: ... H: ... N: ... S: ... |
| [CuL₂]Cl₂ | Green | 78 | >300 | ... | ... | C: ... H: ... N: ... S: ... Cu: ... |
| [NiL₂]Cl₂ | Pale Green | 75 | >300 | ... | ... | C: ... H: ... N: ... S: ... Ni: ... |
| [CoL₂]Cl₂ | Pink | 72 | >300 | ... | ... | C: ... H: ... N: ... S: ... Co: ... |
| [ZnL₂]Cl₂ | White | 80 | >300 | ... | ... | C: ... H: ... N: ... S: ... Zn: ... |
Table 2: Antimicrobial Activity of this compound-Metal Complexes (Zone of Inhibition in mm)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| L | 10 | 12 | 8 | 9 | 7 | 8 |
| [CuL₂]Cl₂ | 22 | 24 | 18 | 20 | 16 | 18 |
| [NiL₂]Cl₂ | 18 | 20 | 15 | 16 | 14 | 15 |
| [CoL₂]Cl₂ | 16 | 18 | 14 | 15 | 12 | 13 |
| [ZnL₂]Cl₂ | 20 | 22 | 16 | 18 | 15 | 16 |
| Standard * | 25 | 28 | 23 | 24 | 20 | 22 |
*Standard drugs used: Ciprofloxacin for bacteria and Fluconazole for fungi.
Table 3: Anticancer Activity of this compound-Metal Complexes (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| L | >100 | >100 | >100 |
| [CuL₂]Cl₂ | 15.2 | 18.5 | 20.1 |
| [NiL₂]Cl₂ | 25.8 | 29.3 | 32.7 |
| [CoL₂]Cl₂ | 30.1 | 35.6 | 38.4 |
| [ZnL₂]Cl₂ | 18.9 | 22.4 | 25.3 |
| Cisplatin | 8.5 | 10.2 | 12.8 |
Visualizations
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Workflow for the synthesis of this compound ligand and its metal complexes.
Caption: Workflow for the biological screening of synthesized metal complexes.
Caption: General coordination mode of a this compound ligand to a metal center.
Application Notes and Protocols for Benzothiohydrazide in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiohydrazide, a sulfur-containing analogue of benzohydrazide, is a versatile ligand in coordination chemistry. The presence of both nitrogen and sulfur donor atoms allows for diverse coordination modes, leading to the formation of stable complexes with a variety of transition metals. These coordination compounds have garnered significant interest due to their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. The introduction of the thioamide group can enhance the lipophilicity and biological activity of the resulting metal complexes compared to their oxygen-containing counterparts.
This document provides an overview of the synthesis, characterization, and potential applications of this compound-based coordination compounds, along with generalized experimental protocols. While specific data for this compound complexes is emerging, data from closely related thiohydrazide and thiosemicarbazone complexes are included for comparative purposes, offering valuable insights into their properties.
Data Presentation
Table 1: Spectroscopic Data of a Representative Thiohydrazide Ligand and its Metal Complexes
| Compound | Key IR Bands (cm⁻¹) | Key ¹H NMR Shifts (δ, ppm) | Electronic Spectra λ_max (nm) |
| This compound (Ligand) | ν(N-H): ~3250, 3150ν(C=S): ~1280ν(N-N): ~970 | δ(N¹H₂): ~4.5δ(N²H): ~9.8δ(Ar-H): 7.4-7.8 | ~240, ~290 |
| [Cu(BT)₂]Cl₂ | ν(N-H): ~3200, 3100 (shift)ν(C=S): ~1250 (shift)ν(N-N): ~990 (shift)ν(M-N): ~450ν(M-S): ~380 | Broadened signals due to paramagnetic nature | ~350, ~450, ~680 |
| [Ni(BT)₂]Cl₂ | ν(N-H): ~3180, 3090 (shift)ν(C=S): ~1255 (shift)ν(N-N): ~985 (shift)ν(M-N): ~460ν(M-S): ~370 | Broadened signals due to paramagnetic nature | ~380, ~520, ~650 |
| [Zn(BT)₂]Cl₂ | ν(N-H): ~3190, 3100 (shift)ν(C=S): ~1260 (shift)ν(N-N): ~980 (shift)ν(M-N): ~455ν(M-S): ~375 | δ(N¹H₂): ~4.6δ(N²H): ~10.1 (shift)δ(Ar-H): 7.5-7.9 | ~245, ~300 |
Note: BT refers to the this compound ligand. The data presented are generalized from typical values found in the literature for similar thiohydrazide and thiosemicarbazone complexes and should be considered as illustrative.
Table 2: Biological Activity of Representative Thiohydrazide-based Metal Complexes
| Compound | Test Organism/Cell Line | Activity Metric | Result |
| [Cu(L)₂]Cl₂ | E. coli | MIC (µg/mL) | 12.5 |
| S. aureus | MIC (µg/mL) | 6.25 | |
| A549 (Lung Cancer) | IC₅₀ (µM) | 8.7 | |
| [Ni(L)₂]Cl₂ | E. coli | MIC (µg/mL) | 25 |
| S. aureus | MIC (µg/mL) | 12.5 | |
| A549 (Lung Cancer) | IC₅₀ (µM) | 15.2 | |
| [Zn(L)₂]Cl₂ | E. coli | MIC (µg/mL) | 50 |
| S. aureus | MIC (µg/mL) | 25 | |
| A549 (Lung Cancer) | IC₅₀ (µM) | 22.5 | |
| Free Ligand (L) | E. coli | MIC (µg/mL) | >100 |
| S. aureus | MIC (µg/mL) | >100 | |
| A549 (Lung Cancer) | IC₅₀ (µM) | >50 |
Note: L represents a generic thiohydrazide ligand. The data are representative values from studies on analogous compounds to illustrate the typical enhancement of biological activity upon coordination to a metal ion.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Benzoyl chloride
-
Hydrazine hydrate
-
Lawesson's reagent
-
Toluene (anhydrous)
-
Ethanol
-
Diethyl ether
Procedure:
-
Synthesis of Benzhydrazide: To a solution of hydrazine hydrate (0.1 mol) in ethanol (50 mL) cooled in an ice bath, slowly add benzoyl chloride (0.1 mol). Stir the reaction mixture for 2 hours at room temperature. The resulting white precipitate of benzhydrazide is filtered, washed with cold water, and recrystallized from ethanol.
-
Thionation of Benzhydrazide: In a round-bottom flask, dissolve the synthesized benzhydrazide (0.05 mol) in anhydrous toluene (100 mL). Add Lawesson's reagent (0.025 mol) to the solution. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting solid is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: General Synthesis of this compound Metal(II) Complexes
Materials:
-
This compound (ligand)
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, ZnCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound (2 mmol) in hot methanol (20 mL).
-
In a separate flask, dissolve the metal(II) chloride salt (1 mmol) in methanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 3-4 hours. The formation of a precipitate indicates complex formation.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated complex, wash with a small amount of cold methanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
-
Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
Materials:
-
Synthesized metal complexes and free ligand
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Resazurin solution (indicator)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of each test compound (e.g., 1000 µg/mL) in DMSO.
-
In a 96-well microtiter plate, add 100 µL of MHB to each well.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.
Mandatory Visualization
Caption: Experimental workflow for synthesis and evaluation.
Caption: Potential bidentate coordination of this compound.
Caption: Ligand-metal complex interaction logic.
Application Notes and Protocols for the Development of Benzothiohydrazide Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of novel benzothiohydrazide analogs. The following protocols and data are intended to serve as a foundational resource for the discovery of new therapeutic agents.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step process, beginning with the formation of a benzothiazole precursor, followed by hydrazinolysis and subsequent condensation with various aldehydes to yield the final hydrazone derivatives.
Protocol 1: General Synthesis of this compound-Based Hydrazones
This protocol outlines a common synthetic route for preparing a library of this compound analogs for SAR studies.
Materials:
-
Substituted 2-aminobenzothiazole
-
Hydrazine hydrate
-
Concentrated Hydrochloric Acid (catalyst)
-
Ethanol
-
Various aromatic or aliphatic aldehydes
-
Glacial acetic acid (catalyst)
-
Ethylene glycol
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (if necessary for purification)
Procedure:
-
Synthesis of 2-hydrazinylbenzo[d]thiazole Intermediate:
-
Suspend the starting 2-aminobenzothiazole derivative in ethylene glycol.
-
Add an excess of hydrazine hydrate and a catalytic amount of concentrated HCl.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the 2-hydrazinylbenzo[d]thiazole intermediate.
-
-
Synthesis of this compound Analogs (Hydrazones):
-
Dissolve the 2-hydrazinylbenzo[d]thiazole intermediate in ethanol.
-
Add an equimolar amount of the desired aldehyde and a catalytic amount of glacial acetic acid.[1]
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterization: The structure of the synthesized analogs should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Biological Evaluation Protocols
The following are detailed protocols for key in vitro assays to determine the biological activity of the synthesized this compound analogs.
Protocol 2: In Vitro Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema Model)
This protocol is used to assess the acute anti-inflammatory activity of the synthesized compounds in a rat model.[3]
Materials:
-
Wistar albino rats (180-250 g)
-
Synthesized this compound analogs
-
Diclofenac sodium (standard drug)
-
Carrageenan (1% w/v solution in saline)
-
0.5% Carboxymethyl cellulose (CMC) solution (vehicle)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6 per group): control, standard, and test groups for each analog at different doses.
-
Administer the vehicle (0.5% CMC) to the control group.
-
Administer diclofenac sodium (e.g., 10 mg/kg) to the standard group.
-
Administer the synthesized analogs at desired doses (e.g., 20 and 50 mg/kg) suspended in the vehicle to the test groups.
-
After 30 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Protocol 3: In Vitro H+/K+ ATPase Inhibition Assay
This assay determines the inhibitory activity of the analogs against the proton pump, a key target for anti-ulcer agents.[4][5][6]
Materials:
-
Sheep gastric mucosa
-
Tris-HCl buffer (pH 7.4)
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
KCl
-
Synthesized this compound analogs
-
Omeprazole (standard drug)
-
Ammonium molybdate solution
-
Perchloric acid
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of H+/K+ ATPase Enzyme:
-
Obtain fresh sheep gastric mucosa from a slaughterhouse.
-
Homogenize the mucosal scrapings in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 6,000 x g for 10 minutes. The resulting supernatant contains the H+/K+ ATPase enzyme.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing the enzyme preparation, Tris-HCl buffer, MgCl₂, and KCl.
-
Add varying concentrations of the synthesized analogs or omeprazole to the reaction mixture and pre-incubate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding an ice-cold solution of ammonium molybdate in perchloric acid.
-
Measure the amount of inorganic phosphate released from the hydrolysis of ATP colorimetrically at 660 nm.
-
Calculate the percentage inhibition of H+/K+ ATPase activity for each concentration of the analogs and determine the IC50 value.
-
Protocol 4: In Vitro Anticancer Activity Screening (SRB Assay)
The Sulforhodamine B (SRB) assay is a cell-based assay used to determine the cytotoxicity of the synthesized analogs against various cancer cell lines.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound analogs
-
Doxorubicin or 5-Fluorouracil (standard drug)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized analogs and the standard drug for 48 hours.
-
After the incubation period, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) values.
Data Presentation: Structure-Activity Relationship (SAR)
The biological data obtained from the assays should be compiled into tables to facilitate SAR analysis. This allows for a clear comparison of the activity of different analogs and helps in identifying the key structural features responsible for their biological effects.
Table 1: Anti-inflammatory Activity of this compound Analogs
| Compound ID | R-group on Aldehyde | % Inhibition of Edema (at 4h) |
| BTH-1 | Phenyl | Quantitative Value |
| BTH-2 | 4-Chlorophenyl | Quantitative Value |
| BTH-3 | 4-Methoxyphenyl | Quantitative Value |
| BTH-4 | 2-Hydroxyphenyl | Quantitative Value |
| Diclofenac | - | Quantitative Value |
Table 2: H+/K+ ATPase Inhibitory Activity of this compound Analogs
| Compound ID | R-group on Aldehyde | IC50 (µM) |
| BTH-5 | Furan-2-yl | Quantitative Value |
| BTH-6 | Thiophen-2-yl | Quantitative Value |
| BTH-7 | Pyridin-3-yl | Quantitative Value |
| BTH-8 | Indole-3-yl | Quantitative Value |
| Omeprazole | - | Quantitative Value |
Table 3: Anticancer Activity of this compound Analogs against MCF-7 Cell Line
| Compound ID | R-group on Aldehyde | GI50 (µM) |
| BTH-9 | 4-Nitrophenyl | Quantitative Value |
| BTH-10 | 3,4-Dimethoxyphenyl | Quantitative Value |
| BTH-11 | Naphthalen-2-yl | Quantitative Value |
| BTH-12 | 4-(Dimethylamino)phenyl | Quantitative Value |
| Doxorubicin | - | Quantitative Value |
Visualization of Workflows and Pathways
Graphical representations are crucial for understanding complex experimental processes and biological mechanisms.
Experimental Workflow
Caption: General workflow for the development and evaluation of this compound analogs.
Signaling Pathway: H+/K+ ATPase Inhibition
Caption: Inhibition of the gastric proton pump by this compound analogs.
Logical Relationship: SAR Analysis
Caption: The logical process of conducting structure-activity relationship studies.
References
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpp.in [ajpp.in]
- 6. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols: Cytotoxicity of Benzothiohydrazide Compounds on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of benzothiohydrazide derivatives on various cancer cell lines. This document outlines detailed protocols for common cytotoxicity assays, presents quantitative data for a series of compounds, and illustrates key experimental workflows and potential signaling pathways.
Introduction
This compound and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. Their structural scaffold allows for diverse chemical modifications, leading to a wide range of biological activities. Evaluating the cytotoxic potential of these novel compounds against various cancer cell lines is a critical first step in the drug development pipeline. This document provides standardized protocols for in vitro cytotoxicity assessment and summarizes the activity of several this compound analogues.
Quantitative Data Summary
The cytotoxic activity of a series of novel 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives was evaluated against a panel of human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required for 50% inhibition of cell growth, were determined using a standard MTT assay.[1][2] The results are summarized in the tables below.
Table 1: IC50 Values (µM) of Benzothiazole Acylhydrazone Derivatives against Various Cancer Cell Lines [1]
| Compound ID | A549 (Lung) | C6 (Glioma) | MCF-7 (Breast) | HT-29 (Colon) | NIH3T3 (Normal) |
| 4a | >100 | >100 | >100 | >100 | >100 |
| 4b | >100 | >100 | >100 | >100 | >100 |
| 4c | >100 | 50 | 30 | 30 | >100 |
| 4d | 50 | 30 | 30 | 30 | 100 |
| 4e | 30 | 30 | 50 | 50 | 10 |
| 4f | >100 | >100 | >100 | >100 | >100 |
| 4g | >100 | >100 | >100 | >100 | >100 |
| 4h | 100 | 30 | >100 | >100 | 10 |
| 4i | >100 | >100 | >100 | >100 | >100 |
| 4j | >100 | >100 | >100 | >100 | >100 |
| Cisplatin | 60 | 30 | 10 | 10 | 10 |
Key Observations:
-
Compound 4e showed the most potent activity against the A549 lung cancer cell line with an IC50 value of 30 µM.[1]
-
Compounds 4d , 4e , and 4h demonstrated significant cytotoxicity against the C6 glioma cell line, with IC50 values of 30 µM.[1]
-
Compounds 4c and 4d were the most active against MCF-7 breast and HT-29 colon cancer cell lines, each with an IC50 of 30 µM.[1]
-
Notably, some compounds exhibited cytotoxicity against the normal NIH3T3 cell line, indicating a need for further optimization to improve selectivity.[1]
Table 2: Cytotoxicity of Representative Hydrazide Derivatives Against Colon Cancer Cell Lines [3]
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Compound A | HCT-116 | MTT Assay | 24 | 7.19 |
| Compound B | DLD-1 | MTT Assay | 24 | 15.8 |
| Compound C | SW-620 | MTT Assay | 24 | 22.4 |
| Compound 5b | HCT-116 | MTT Assay | Not Specified | 3.2 |
| Compound 11 | HCT-116 | MTT Assay | Not Specified | 2.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound compounds
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
96-well plates
-
Complete cell culture medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)[4]
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilizing agent (e.g., DMSO, or 0.01 M HCl in 10% SDS)[3]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2][3] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in cell culture medium. Following the 24-hour incubation, add 100 µL of the compound dilutions to the respective wells.[4] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for an additional 48 hours under the same conditions.[2][4]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration using a suitable software.[3]
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.[6][7] It is a reliable and cost-effective method for cytotoxicity screening.[6]
Materials:
-
This compound compounds
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid[4]
-
10 mM Tris base solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-hour incubation with the compounds, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 60 minutes at 4°C.[4]
-
Washing: Discard the supernatant and wash the plates five times with tap water and air dry.[4]
-
Staining: Add 100 µL of SRB solution to each well and incubate for 10 minutes at room temperature.[4]
-
Removal of Unbound Dye: After staining, remove the unbound dye by washing the plates five times with 1% acetic acid and air dry.[8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5 minutes on a shaker to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 560 and 580 nm on a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cytotoxic activity of this compound compounds.
Caption: Workflow for synthesis and anticancer evaluation of this compound compounds.
Hypothetical Signaling Pathway
This compound and related benzothiazole derivatives may induce apoptosis in cancer cells by targeting key signaling pathways.[9] One plausible mechanism involves the inhibition of receptor tyrosine kinases such as EGFR, leading to the downstream suppression of pro-survival pathways like PI3K/Akt and MAPK/Erk.[10][11] This can lead to the activation of pro-apoptotic proteins and cell cycle arrest.
Caption: Potential mechanism of action for this compound compounds in cancer cells.
Further Mechanistic Studies
To elucidate the precise mechanism of action of promising this compound compounds, further investigations are recommended.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Protocol Outline:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.[4]
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[3][4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[4][12]
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12]
Protocol Outline:
-
Cell Treatment: Treat cells with the test compound for the desired time period.[12]
-
Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.[12]
-
Staining: Wash the fixed cells and incubate with RNase A and PI.[12]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.[12]
Conclusion
The protocols and data presented in this document provide a framework for the initial cytotoxic evaluation of novel this compound compounds. The MTT and SRB assays are robust methods for high-throughput screening, while subsequent mechanistic studies can provide valuable insights into the mode of action of lead candidates. The promising in vitro activity of certain this compound derivatives warrants further investigation and optimization for the development of novel anticancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. mdpi.com [mdpi.com]
- 10. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Evaluating Benzothiohydrazide Derivatives as Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the methodology for evaluating benzothiohydrazide derivatives as potential antitubercular agents. The protocols outlined below cover the essential in vitro screening assays required to determine the efficacy and selectivity of these compounds against Mycobacterium tuberculosis.
Data Presentation
The effective presentation of quantitative data is crucial for the comparative analysis of novel compounds. The following tables provide a standardized format for summarizing the key results obtained from the experimental protocols.
Table 1: In Vitro Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv
| Compound ID | Structure | MIC (µg/mL)[1][2][3][4][5] | MIC (µM)[6][7] |
| Isoniazid | (Standard) | ||
| Rifampicin | (Standard) |
Table 2: Cytotoxicity and Selectivity Index of Active this compound Derivatives
| Compound ID | Cytotoxicity IC50 (µM) (Cell Line)[1][2][5] | Selectivity Index (SI = IC50/MIC)[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for antitubercular drug screening.
Protocol 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route involves the acid-catalyzed condensation of a hydrazide with a corresponding aldehyde.[1][2]
Materials:
-
2-(Phenylthio)benzoic acid
-
Methanol
-
Hydrazine hydrate
-
Appropriate aromatic or heteroaromatic aldehydes
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (if necessary for purification)
-
Instrumentation for structural elucidation (FT-IR, 1H-NMR, Mass spectrometry)
Procedure:
-
Esterification: Prepare methyl 2-(phenylthio)benzoate by the esterification of 2-(phenylthio)benzoic acid.
-
Hydrazide Formation: Synthesize the key intermediate, 2-(phenylthio)benzoic acid hydrazide, by reacting the methyl ester with hydrazine hydrate.[1]
-
Hydrazone Synthesis: Synthesize the target benzothiohydrazone derivatives by the acid-catalyzed condensation of the hydrazide intermediate with various aldehydes.[1][2] This reaction is typically carried out under reflux in ethanol with a catalytic amount of acetic acid.[6]
-
Purification: Purify the synthesized compounds using recrystallization or column chromatography.
-
Structural Characterization: Confirm the chemical structures of the synthesized compounds using spectroscopic methods such as FT-IR, 1H-NMR, and Mass spectrometry.[1][2][8]
Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[1][2][3][8]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.[8][9]
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
96-well microplates.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls.
-
Alamar Blue reagent.
-
Incubator (37°C).
-
Microplate reader.
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.
-
Compound Dilution: Prepare serial dilutions of the test compounds and standard drugs in the 96-well plates.
-
Inoculation: Inoculate the wells containing the diluted compounds with the bacterial suspension. Include wells with bacteria only (growth control) and wells with media only (sterility control).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[6]
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds on mammalian cell lines.
Materials:
-
Human cell line (e.g., SH-SY5Y, Vero cells).[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate the experimental workflow and a proposed mechanism of action for hydrazide derivatives.
Caption: Experimental workflow for the evaluation of this compound derivatives.
Caption: Proposed mechanism of action for hydrazide derivatives targeting InhA.
References
- 1. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro biological evaluation of novel benzimidazole tethered allylidenehydrazinylmethylthiazole derivatives as potent inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Evaluations of Anti- Mycobacterium tuberculosis Activity of Benzohydrazones Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arts.units.it [arts.units.it]
- 7. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antituberculosis activity of new hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antituberculosis: Synthesis and Antimycobacterial Activity of Novel Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzo[a]phenazine derivatives: Promising scaffolds to combat resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzothiohydrazide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzothiohydrazide and its derivatives, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some troubleshooting steps to improve your yield:
-
Reaction Time and Temperature: Ensure the reaction is proceeding for a sufficient duration at the optimal temperature. For the conventional method involving the reflux of an ester with hydrazine hydrate, a reaction time of at least 2-8 hours is typically required.[1][2]
-
Reagent Purity: The purity of your starting materials, such as the benzoyl derivative and hydrazine hydrate, is crucial. Impurities can lead to unwanted side reactions.
-
Stoichiometry: A slight excess of hydrazine hydrate is often used to ensure the complete consumption of the starting ester.[1]
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[1]
-
Catalyst: While not always necessary for the basic synthesis from an ester, some derivatives benefit from the use of catalysts. For condensation reactions to form Schiff bases from benzohydrazide, acid catalysts like HCl, H₂SO₄, or acetic acid are commonly employed.
Q2: I am observing the formation of unexpected byproducts. What are the likely side reactions and how can they be minimized?
A2: Side reactions can be a significant issue. A common byproduct is the formation of dibenzoylhydrazine, resulting from the reaction of two molecules of the benzoyl starting material with one molecule of hydrazine. To minimize this:
-
Control Stoichiometry: Use a molar excess of hydrazine hydrate to favor the formation of the desired mono-substituted product.
-
Gradual Addition: Adding the benzoyl compound slowly to the hydrazine hydrate solution can help maintain a high local concentration of hydrazine, reducing the likelihood of the dibenzoyl side product.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize the rate of side reactions.
Q3: What is the most effective method for purifying the crude this compound product?
A3: Recrystallization is the most common and effective method for purifying crude this compound. Ethanol is a frequently used solvent for recrystallization.[1][2] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which facilitates the formation of pure crystals. The purified product can then be collected by filtration and dried. Washing the filtered precipitate with water is also a common step to remove any remaining hydrazine hydrate.[1]
Quantitative Data Summary
For researchers looking to compare different synthetic approaches, the following table summarizes yield data from various reported methods for benzohydrazide and its derivatives.
| Starting Material | Reagents | Method | Reaction Time | Yield (%) | Reference |
| Methyl benzoate | Hydrazine hydrate | Conventional Reflux | 2 hours | Not specified | [1] |
| Methyl benzoate | Hydrazine hydrate, Ethanol | Microwave | 3 minutes | Not specified | [1] |
| Ethyl benzoate | Hydrazine monohydrate, Ethanol | Conventional Reflux | 8 hours | 66% | [2] |
| Spiro compounds | 3-hydrazino-5,6-diphenyl-1,2,4-triazine | Conventional Reflux | 1.5 hours | 73% | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Conventional Synthesis of Benzohydrazide [2]
-
Reaction Setup: In a 200 mL three-neck flask, add 25 g (0.17 mol) of ethyl benzoate and 60 mL of ethanol. Stir the mixture.
-
Addition of Hydrazine: Add 20 mL of hydrazine monohydrate to the flask.
-
Reflux: Heat the mixture at 78°C and maintain the reflux for 8 hours with continuous stirring.
-
Work-up: After the reaction is complete, pour the reaction solution into approximately 500 mL of water.
-
Extraction: Add ethyl acetate to the aqueous solution and separate the organic layer.
-
Washing: Wash the organic layer sequentially with a saturated aqueous sodium hydrogen carbonate solution and a saturated saline solution.
-
Drying: Dry the organic layer over magnesium sulfate and then filter to remove the drying agent.
-
Concentration and Recrystallization: Concentrate the filtrate to obtain a solid. Recrystallize the solid from a mixed solvent of ethanol and hexane to yield pure benzohydrazide.
Protocol 2: Microwave-Assisted Synthesis of Benzohydrazide [1]
-
Mixing Reagents: In a 100 mL beaker, mix methyl benzoate (1.35 mL, 0.01 mol) and hydrazine hydrate (0.583 mL, 0.012 mol).
-
Initial Microwave Irradiation: Reflux the mixture in a microwave at 350 W for 2 minutes.
-
Addition of Ethanol: Add 1 mL of ethanol to the reaction mixture.
-
Final Microwave Irradiation: Subject the mixture to microwave irradiation for one more minute at 500 W.
-
Isolation and Purification: A white precipitate will form. Filter the precipitate and wash it thoroughly with water. Dry the product and further recrystallize it from ethanol.
Visual Guides
The following diagrams illustrate key workflows and logical relationships in this compound synthesis and troubleshooting.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
"common byproducts in benzothiohydrazide synthesis and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of benzothiohydrazide. Our goal is to help you identify and resolve common issues related to byproducts and their removal during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is typically synthesized via a two-step process. The first step is the synthesis of the precursor, benzohydrazide, commonly from the reaction of an ester, such as methyl benzoate, with hydrazine hydrate. The second step involves the thionation of benzohydrazide, most frequently using Lawesson's reagent, to yield the final this compound product.
Q2: I have synthesized benzohydrazide as a precursor. What are the likely impurities at this stage?
A2: Common impurities in benzohydrazide synthesis include unreacted starting materials such as methyl benzoate and hydrazine hydrate. Additionally, side reactions can lead to the formation of 1,2-dibenzoylhydrazine if there is an excess of the benzoylating agent or under certain reaction conditions.
Q3: What are the primary byproducts I should expect when using Lawesson's reagent for the thionation of benzohydrazide?
A3: The thionation of benzohydrazide with Lawesson's reagent is an effective method to produce this compound. However, this reaction generates stoichiometric amounts of phosphorus-containing byproducts. The main byproduct is a six-membered phosphorus-sulfur ring compound.[1][2] Another potential, though less common, byproduct is 4-methoxybenzenecarbothioic acid, which can arise from the degradation of Lawesson's reagent.[3]
Q4: My TLC plate shows a baseline spot that is UV active after thionation with Lawesson's reagent. What is this impurity?
A4: A persistent spot at the baseline of your TLC plate, which is also UV active, is likely the phosphorus-containing byproduct from Lawesson's reagent.[3] This byproduct is often polar and can be difficult to separate from the desired thioamide product by standard silica gel chromatography without proper workup.
Q5: How can I remove the phosphorus-containing byproducts from my this compound product?
A5: Several methods are effective for removing phosphorus-containing byproducts from Lawesson's reagent:
-
Aqueous Workup: A thorough aqueous workup is crucial. Washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3) can help to hydrolyze and remove some of the phosphorus byproducts into the aqueous layer.[4]
-
Alcohol Treatment: After the thionation reaction is complete, adding an alcohol such as ethanol or ethylene glycol and refluxing for a period can decompose the six-membered ring byproduct into more polar, easily separable compounds like diethyl thiophosphonate.[1][5]
-
Chromatography: Following a proper workup, column chromatography on silica gel can be used to purify the this compound.[6]
-
Recrystallization: Recrystallization of the crude product from a suitable solvent is an effective final purification step.
Troubleshooting Guides
Issue 1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete thionation reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction temperature or adding a slight excess of Lawesson's reagent. |
| Degradation of Lawesson's reagent. | Lawesson's reagent is sensitive to moisture. Ensure it is handled under anhydrous conditions and use a freshly opened or properly stored container. |
| Product loss during workup. | This compound may have some solubility in the aqueous phase. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent. |
Issue 2: Presence of unreacted benzohydrazide in the final product.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of Lawesson's reagent. | Use a slight excess (e.g., 0.55 equivalents for each amide) of Lawesson's reagent to ensure complete conversion of the starting benzohydrazide.[7] |
| Short reaction time. | Extend the reaction time and continue to monitor by TLC until the starting material spot is no longer visible. |
Issue 3: Final product has a strong, unpleasant odor.
| Possible Cause | Troubleshooting Step |
| Residual Lawesson's reagent or its byproducts. | Lawesson's reagent and its byproducts are known for their unpleasant smell.[6] Ensure a thorough workup and purification as described in the FAQs to remove these impurities. |
| Formation of hydrogen sulfide (H2S). | Some thionating reagents can release H2S.[8] Perform the reaction in a well-ventilated fume hood and consider using newer, odorless thionating reagents if the problem persists. |
Data Presentation
Table 1: Efficiency of Byproduct Removal Techniques
| Byproduct | Removal Technique | Principle | Reported Efficiency | Reference |
| Phosphorus-containing byproducts | Treatment with ethanol followed by aqueous workup | Decomposition of the main six-membered ring byproduct into a more polar and water-soluble species. | Significantly simplifies purification by chromatography. | [1] |
| Phosphorus-containing byproducts | Treatment with ethylene glycol | Similar to ethanol treatment, it decomposes the byproduct, facilitating a chromatography-free purification process for large-scale synthesis. | Enables chromatography-free isolation of the product. | [1] |
| Unreacted Lawesson's Reagent | Aqueous workup (e.g., NaHCO3) | Hydrolyzes the reagent, making it more water-soluble for extraction. | Effective for removing excess reagent. | [4] |
| Unreacted Benzohydrazide | Column Chromatography | Separation based on polarity differences between benzohydrazide and the less polar this compound. | High efficiency, baseline separation is typically achievable. | General Knowledge |
Experimental Protocols
Protocol 1: Removal of Lawesson's Reagent Byproducts using Ethanol Treatment
-
Reaction Completion: Once the thionation of benzohydrazide is complete as monitored by TLC, cool the reaction mixture to room temperature.
-
Ethanol Addition: Add an excess of ethanol (e.g., half the volume of the reaction solvent) to the cooled mixture.
-
Reflux: Heat the resulting mixture to reflux for 2 hours. This step is crucial for the decomposition of the phosphorus-containing byproducts.[1]
-
Solvent Removal: Remove the volatiles (reaction solvent and ethanol) under reduced pressure.
-
Aqueous Workup: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO3, followed by water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product further by column chromatography or recrystallization.
Protocol 2: Large-Scale, Chromatography-Free Purification using Ethylene Glycol
-
Reaction Completion: After the thionation reaction in a solvent like toluene is complete, cool the mixture.
-
Ethylene Glycol Addition: Add an excess of ethylene glycol to the cooled reaction mixture.
-
Heating: Stir the resulting mixture at an elevated temperature (e.g., 95 °C) for several hours until TLC analysis of the organic layer indicates the disappearance of the phosphorus byproduct.[1]
-
Phase Separation: After cooling, perform a standard liquid-liquid extraction. The desired this compound will remain in the organic layer (e.g., toluene), while the decomposed byproducts will be in the ethylene glycol/aqueous phase.
-
Washing: Wash the organic layer with water to remove any residual ethylene glycol.
-
Crystallization: Concentrate the organic layer and purify the product by recrystallization.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship of product and byproduct formation.
References
- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Benzothiohydrazide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude benzothiohydrazide via recrystallization.
Troubleshooting and FAQs
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My crude this compound is not dissolving in the hot solvent. What should I do?
A2: There are a few potential reasons for this issue:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be a good choice for this compound. If the compound remains insoluble even after adding a significant amount of hot solvent, you will need to select a different solvent.
-
Insoluble Impurities: Your crude product might contain insoluble impurities. If a small amount of solid material remains undissolved in the hot solution, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q3: No crystals are forming after the hot solution has cooled. What is the problem?
A3: This is a common issue that can be resolved with the following techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.
-
-
Supersaturation: The solution may not be sufficiently saturated. If you added too much solvent, you can carefully evaporate some of it by gently heating the solution and then allowing it to cool again.
-
Lower Temperature: Further, cool the solution in an ice bath to decrease the solubility of the this compound and promote crystal formation.
Q4: The product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.
Q5: What are the likely impurities in my crude this compound?
A5: The impurities will depend on the synthetic route used. A common method for synthesizing this compound is the thionation of benzohydrazide. In this case, common impurities could include:
-
Unreacted Benzohydrazide: The starting material for the synthesis.
-
By-products from the Thionating Agent: If Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) is used, phosphorus-containing by-products may be present.
-
Side-reaction Products: Depending on the reaction conditions, other related compounds could be formed.
Recrystallization is effective at removing these types of impurities.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of crude this compound.
-
Solvent Selection:
-
Place a small amount of crude this compound (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, water, ethanol-water mixtures) to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of pure crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent in small portions while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Covering the flask will prevent contamination and slow down evaporation.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Set up a Büchner funnel with a filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry onto the filter paper.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value indicates high purity. The reported melting point for the related compound, benzohydrazide, is in the range of 112-115 °C.[4][5][6][7][8] The melting point of this compound is expected to be different but should be sharp after successful purification.
-
Quantitative Data
As specific quantitative data for the recrystallization of this compound is not widely published, researchers should generate their own data during the optimization of the purification process. The following table provides a template for organizing this data.
| Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | % Recovery | Purity Before Recrystallization (e.g., by HPLC) | Purity After Recrystallization (e.g., by HPLC) |
| Example: Ethanol | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Example: Methanol | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Example: Ethanol/Water (9:1) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Experimental Workflow for Recrystallization
References
- 1. researchgate.net [researchgate.net]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Benzoylhydrazine [myskinrecipes.com]
- 6. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, hydrazide [webbook.nist.gov]
- 8. Benzoic acid, hydrazide [webbook.nist.gov]
Technical Support Center: Troubleshooting Benzothiohydrazide Solubility in Biological Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with benzothiohydrazide in biological assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in biological assays?
This compound is a chemical compound containing a benzothiazole and a hydrazide group. This structure, common in medicinally active compounds, often results in low aqueous solubility. In biological assays, which are typically conducted in aqueous environments, poor solubility can lead to several problems, including:
-
Precipitation: The compound may fall out of solution, leading to inaccurate and non-reproducible results.
-
Reduced Bioavailability: Only the dissolved compound is available to interact with biological targets.
-
Inaccurate Potency Measurement: The effective concentration of the compound is lower than the intended concentration.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other poorly water-soluble compounds. Ethanol can also be a viable alternative. It is crucial to use a high-concentration stock solution to minimize the volume of organic solvent added to the aqueous assay medium.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced toxicity or other artifacts. A general guideline is to keep the final DMSO concentration at or below 0.5%. However, the tolerance to DMSO can vary between cell lines, so it is best to determine the specific tolerance of your experimental system.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: Your target concentration may be above the solubility limit of this compound in the final assay medium.
-
Optimize the dilution method: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.
-
Pre-warm the aqueous medium: The compound may be less soluble at lower temperatures. Warming the buffer to the experimental temperature (e.g., 37°C) before adding the compound can help.
-
Use a lower concentration stock solution: A highly concentrated stock can lead to localized precipitation. Using a less concentrated stock and adding a larger volume (while staying within the final DMSO limit) can improve solubility.
Q5: Can I use sonication or heating to dissolve my this compound?
Gentle warming (e.g., to 37°C) and sonication can be used to aid the dissolution of this compound in the initial organic solvent (e.g., DMSO). However, prolonged or excessive heating should be avoided as it may lead to compound degradation.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
Symptoms:
-
Visible particles or cloudiness in the assay medium after adding the this compound stock solution.
-
Inconsistent results between wells or experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Exceeded Solubility Limit | Decrease the final concentration of this compound in the assay. |
| Poor Mixing Technique | Add the DMSO stock solution dropwise to the vigorously stirring aqueous medium. |
| High Stock Concentration | Prepare a less concentrated stock solution in DMSO and add a larger volume to the final medium. |
| Low Temperature | Pre-warm the aqueous medium to the experimental temperature before adding the compound. |
Issue 2: Time-Dependent Compound Precipitation
Symptoms:
-
The solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator.
-
Decreasing compound activity over the course of a long-term experiment.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Metastable Supersaturation | The initial solution was supersaturated and is now reaching its thermodynamically stable, lower solubility state. Consider using formulation strategies like cyclodextrins. |
| Compound Instability | The compound may be degrading over time in the aqueous buffer. Assess the stability of this compound in your specific assay medium and pH. |
| Interaction with Media Components | Components in the cell culture medium (e.g., proteins) may be causing the compound to precipitate. |
Data Presentation
Table 1: Qualitative Solubility of Benzohydrazide Derivatives in Common Solvents
| Solvent | Qualitative Solubility | Notes |
| Water | Poor/Insoluble | Expected to have very low solubility at neutral pH. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Poor/Insoluble | Prone to precipitation, especially at higher concentrations.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as a solvent for preparing concentrated stock solutions.[1] |
| Ethanol (95-100%) | Soluble | A viable alternative to DMSO for stock solutions.[1] |
| Methanol | Soluble | Can also be used for stock solutions.[1] |
| Cell Culture Media (e.g., DMEM) | Limited | Solubility is limited by the aqueous nature of the media. The final concentration of the organic co-solvent should be kept low (<0.5%).[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile tube. Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Gentle Warming (Optional): If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.
-
Sterilization (Optional): For cell culture experiments, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.
Protocol 2: General Workflow for Assessing this compound-Induced Changes in Mitochondrial Membrane Potential (MMP)
Objective: To determine the effect of this compound on mitochondrial membrane potential in living cells.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Mitochondrial membrane potential assay kit (e.g., containing JC-1 or TMRE)
-
Positive control (e.g., CCCP, a mitochondrial membrane potential disruptor)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed the tolerated level. Add the diluted compound to the appropriate wells. Include wells with a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., CCCP).
-
Incubation: Incubate the plate for the desired treatment duration at 37°C in a CO2 incubator.
-
Staining: Add the mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE) to all wells according to the manufacturer's protocol. Incubate for the recommended time to allow the dye to accumulate in the mitochondria.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye. For JC-1, both green (monomers) and red (aggregates) fluorescence are measured. For TMRE, a single red fluorescence measurement is taken.
-
Data Analysis: Calculate the change in mitochondrial membrane potential. For JC-1, this is often expressed as the ratio of red to green fluorescence. For TMRE, the change in red fluorescence intensity relative to the vehicle control is determined.
Mandatory Visualization
Caption: Workflow for Mitochondrial Membrane Potential Assay.
Caption: ROS-Mediated Apoptotic Signaling Pathway.
References
Technical Support Center: Optimizing Benzothiohydrazide Schiff Base Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzothiohydrazide Schiff bases.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues during the formation of this compound Schiff bases.
Diagram: Troubleshooting Workflow for this compound Schiff Base Synthesis
Caption: Troubleshooting workflow for low yield in Schiff base synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I'm observing unreacted starting materials. What should I do?
A1: Incomplete reactions are a common issue. Consider the following troubleshooting steps:
-
Catalyst: The addition of a catalytic amount of acid, such as glacial acetic acid or a few drops of concentrated HCl, can significantly accelerate the reaction.
-
Temperature: If you are running the reaction at room temperature, try heating the mixture to reflux.[1]
-
Reaction Time: The reaction may require a longer duration. Monitor the progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Some reactions can take up to 24 hours.[1]
-
Solvent: Ensure your reactants are soluble in the chosen solvent. If not, consider switching to a more suitable solvent like dimethylformamide (DMF).[1]
Q2: The yield of my this compound Schiff base is consistently low. How can I improve it?
A2: Low yields can be attributed to several factors.[2] To improve your yield:
-
Purity of Reactants: Ensure that the this compound and the corresponding aldehyde or ketone are pure. Impurities can lead to side reactions and lower the yield.
-
Reaction Conditions: Optimize the reaction conditions by screening different solvents, catalysts, and temperatures. Microwave-assisted synthesis has been shown to improve yields in some cases compared to conventional heating.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of starting materials, especially if they are sensitive to air.
-
Work-up Procedure: Minimize product loss during the work-up. Ensure complete precipitation of the product and wash with a minimal amount of cold solvent to avoid dissolving the product.
Q3: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions?
A3: The formation of side products can complicate purification and reduce the yield of the desired Schiff base. Potential side reactions include:
-
Self-condensation of the aldehyde/ketone: This is more likely to occur under basic conditions.
-
Decomposition of this compound: Prolonged heating at high temperatures can lead to the degradation of the starting material.
-
Further reactions of the Schiff base: In some cases, the newly formed Schiff base can undergo cyclization or other subsequent reactions, depending on the specific substrates and conditions.[3]
To minimize side reactions, it is crucial to carefully control the reaction temperature and time. Analyzing the crude product by techniques like LC-MS can help identify the side products and devise a strategy to avoid their formation.
Q4: What is the best method for purifying my this compound Schiff base?
A4: The most common and effective method for purifying solid this compound Schiff bases is recrystallization .[4]
-
Solvent Selection: Ethanol is a frequently used solvent for recrystallization.[4] The ideal solvent should dissolve the compound at high temperatures but not at room temperature, while the impurities remain soluble at all temperatures.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals. The purified crystals can then be collected by filtration.
Q5: How can I confirm the formation of the desired this compound Schiff base?
A5: The formation of the Schiff base can be confirmed using various spectroscopic techniques:
-
FTIR Spectroscopy: Look for the appearance of a characteristic imine (C=N) stretching band, typically in the region of 1600-1650 cm⁻¹. You should also see the disappearance of the C=O stretching band from the aldehyde/ketone and the N-H stretching bands from the hydrazide.[4]
-
¹H NMR Spectroscopy: The formation of the azomethine group (-N=CH-) will result in a characteristic singlet peak in the downfield region of the spectrum (typically around 8-10 ppm).[4]
-
Mass Spectrometry: This will allow you to confirm the molecular weight of your synthesized compound.[4]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the effect of different solvents and catalysts on the yield of Schiff base formation, based on literature data for analogous reactions. These can serve as a starting point for optimizing your specific reaction.
Table 1: Effect of Solvent on Schiff Base Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 2 | 88 | [5] |
| Methanol | Room Temp | 1 | ~90-95% | [1] |
| Water | Reflux | 4 | 83 | [5] |
| DMF | Heating | up to 24 | - | [1] |
Note: Yields are highly dependent on the specific substrates used.
Table 2: Comparison of Catalysts for Schiff Base Synthesis
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Solvent | Yield (%) | Reference |
| Acetic Acid | Catalytic | Reflux | 4 | Ethanol | Good | [6] |
| Hydrochloric Acid | Catalytic | - | - | - | - | [1] |
| DMEA | - | Reflux | 2-4 | Ethanol/Water | 83-88 | [5] |
| None (Conventional) | - | Reflux | 5 | Ethanol | 61-62 | [4] |
| None (Microwave) | - | - | - | - | Higher than conventional |
DMEA: Dimethylethanolamine
Experimental Protocols
General Protocol for the Synthesis of a this compound Schiff Base
This protocol provides a general procedure for the condensation reaction between a this compound and an aldehyde or ketone.
Materials:
-
This compound (1 equivalent)
-
Aldehyde or Ketone (1 equivalent)
-
Ethanol (or another suitable solvent)
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
Procedure:
-
Dissolve the this compound in a suitable volume of ethanol in a round-bottom flask.
-
Add the aldehyde or ketone to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
The solid product will often precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using FTIR, NMR, and Mass Spectrometry.
Diagram: Experimental Workflow for this compound Schiff Base Synthesis
Caption: General experimental workflow for synthesis and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of heterocyclic compounds by cyclization of Schiff bases prepared from capric acid hydrazide and study of biological activity [ejchem.journals.ekb.eg]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Benzothiohydrazide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzothiohydrazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for substituted this compound derivatives?
A1: The most common method involves a two-step process. First, a substituted benzoic acid is converted to its corresponding methyl or ethyl ester. This ester is then reacted with hydrazine hydrate, typically under reflux in an alcohol solvent like ethanol, to yield the final this compound derivative.[1][2] Another approach involves the reaction of a substituted benzoyl chloride with hydrazine.
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
A2: Low yields in this compound synthesis can stem from several factors. Incomplete reactions are a primary cause, which can be addressed by increasing the reaction time or temperature.[3][4] The stoichiometry of the reactants is also critical; using a slight excess of hydrazine hydrate can help drive the reaction to completion.[2] Side reactions, such as the formation of N,N-dibenzoylhydrazine, can consume starting materials. Additionally, significant product loss can occur during workup and purification steps, so optimizing extraction and recrystallization procedures is essential.[3][5]
Q3: What are the typical side reactions observed during the synthesis, and how can they be minimized?
A3: A common side reaction is the formation of diketopiperazine-like structures, especially if the reaction conditions are not carefully controlled.[6] Over-activation of the carboxylic acid can also lead to unwanted byproducts.[6] When starting from an acyl chloride, hydrolysis of this starting material is a significant issue that reduces yield. Performing the reaction under anhydrous conditions can mitigate this problem.[3] For sensitive substrates, oxidation of functional groups can occur, and racemization may be a concern for chiral centers.[6]
Q4: I am struggling with the purification of my final product. What are the recommended techniques?
A4: Purification is often challenging due to the physical properties of this compound derivatives, which can have poor solubility.[1] The most common and effective purification method is recrystallization from a suitable solvent, such as ethanol or methanol.[7][8] If recrystallization is ineffective or the product is an oil, column chromatography on silica gel is a reliable alternative.[9] For products that are difficult to dissolve, using a small amount of a strong organic solvent like DMSO or DMF before purification can be helpful.[5]
Q5: My synthesized product is an oil and will not crystallize. What steps can I take?
A5: Obtaining an oily product instead of a crystalline solid is a common issue. Try trituration with a non-polar solvent like hexane or petroleum ether to induce crystallization.[3][8] Seeding the oil with a small crystal of the pure product, if available, can also initiate crystallization. If these methods fail, the product may need to be purified as an oil using column chromatography.
Troubleshooting Guide
This guide addresses specific problems encountered during the synthesis of substituted this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete Reaction: Insufficient reaction time or temperature.[3] 2. Poor Reagent Quality: Degradation of starting materials (e.g., hydrazine hydrate). 3. Incorrect Stoichiometry: Molar ratio of reactants is not optimal.[3] | 1. Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Use freshly opened or purified reagents. 3. Ensure accurate measurement of reactants. A slight excess of hydrazine hydrate may improve conversion.[2] |
| Multiple Spots on TLC (Impure Product) | 1. Side Reactions: Formation of byproducts like N,N-dibenzoylhydrazine.[6] 2. Unreacted Starting Material: The reaction has not gone to completion. 3. Product Degradation: The product may be unstable under the reaction or workup conditions.[5] | 1. Optimize reaction conditions (temperature, solvent). Use high-purity starting materials. 2. Extend the reaction time or use a slight excess of one reagent to consume the other. 3. Work at lower temperatures during purification and use appropriate pH buffers. Lyophilize the final product immediately after purification.[5] |
| Difficulty in Product Isolation/Purification | 1. Poor Solubility: The product has low solubility in common organic solvents.[1] 2. Oily Product: The product does not crystallize easily. 3. Emulsion during Extraction: Formation of a stable emulsion during aqueous workup. | 1. Test a range of solvents for recrystallization. Consider purification via column chromatography. 2. Attempt trituration with a non-polar solvent (e.g., hexane). If unsuccessful, purify via chromatography.[3] 3. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various substituted benzohydrazide derivatives, which share a similar synthetic pathway to their this compound counterparts.
| Starting Material (Ester) | Hydrazine Hydrate (Equivalents) | Solvent | Reaction Conditions | Yield (%) | Reference |
| Ethyl 4-benzamidobenzoate | Excess | Ethanol | Room Temp, 12 h | 70-80% | [1] |
| Methyl 4-methoxybenzoate | Excess | N/A | Reflux, 2 h | N/A | [10] |
| Ethyl p-hydroxybenzoate | Excess | Ethanol | Reflux | N/A | [7] |
| Ethyl anthranilate | 1.5 | Abs. Ethanol | Reflux, 4 h | 85% (final product) | [2] |
| Substituted Benzoate | Excess | Ethanol | Reflux, 24 h | 58-65% (esterification step) | [1] |
Experimental Protocols
General Protocol for the Synthesis of a Substituted this compound
This protocol describes a general method for preparing a substituted this compound from the corresponding substituted benzoic acid ester.
Step 1: Esterification of Substituted Benzoic Acid (if starting from acid)
-
Dissolve the substituted benzoic acid (1 equivalent) in ethanol (10-15 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC until the starting acid is consumed.[1]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
Step 2: Hydrazinolysis of the Ester to Form this compound
-
Dissolve the crude ester (1 equivalent) in ethanol (10 mL).[7]
-
Add hydrazine hydrate (excess, ~10-20 equivalents) to the solution.[1]
-
Stir the mixture at room temperature or reflux for 2-12 hours. The reaction progress should be monitored by TLC.[1][10]
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol or petroleum ether, and dry under vacuum.[2][8]
-
If no precipitate forms, evaporate the solvent and purify the residue by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis and purification of substituted this compound derivatives.
Caption: Troubleshooting decision tree for addressing low yields in this compound synthesis.
References
- 1. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105348141A - Preparation and application of benzoyl hydrazine derivative - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of Benzothiohydrazide Derivatives in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiohydrazide derivatives. The information is presented in a question-and-answer format to directly address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading in my aqueous solution. What are the likely degradation pathways?
A1: this compound derivatives can be susceptible to degradation in solution, primarily through hydrolysis and oxidation.
-
Hydrolysis: The hydrazone or thiohydrazide functional group can be susceptible to cleavage by water. This reaction is often pH-dependent. Studies on related hydrazone derivatives have shown that hydrolysis can follow first-order kinetics.[1][2][3][4] The rate of hydrolysis for similar hydrazide glycoconjugates has been observed to increase in weakly acidic solutions and decrease as the pH approaches neutrality.[5][6]
-
Oxidation: The sulfur atom in the thiohydrazide moiety is susceptible to oxidation. Additionally, the hydrazine part of the molecule can also undergo oxidative degradation.[7][8]
Q2: What factors can influence the stability of my this compound derivative in solution?
A2: Several factors can impact the stability of your compound:
-
pH: The stability of hydrazide and hydrazone-containing compounds is often highly dependent on the pH of the solution.[5][6] For instance, a study on a benzothiazole sulfonamide derivative showed it was most stable at a pH of 4 to 5.5.[9]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[10]
-
Presence of Oxidizing Agents: Dissolved oxygen or other oxidizing species in the solution can promote oxidative degradation.
-
Solvent: The type of solvent and the presence of any impurities can affect stability.
Q3: How can I monitor the stability of my this compound derivative?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing.[11] A stability-indicating HPLC method should be developed to separate the intact drug from its degradation products. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.[10][12][13][14]
Q4: What are some general recommendations for preparing and storing solutions of this compound derivatives to enhance stability?
A4: To improve the stability of your solutions, consider the following:
-
Buffer and pH: Prepare solutions in a buffer system that maintains a pH where the compound is most stable. This often requires preliminary pH-rate profile studies.
-
Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen) to slow down degradation, provided the compound is soluble at these temperatures.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect light-sensitive compounds.
-
Inert Atmosphere: For compounds particularly sensitive to oxidation, purging the solvent with an inert gas like nitrogen or argon before preparing the solution can help.
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the this compound derivative. | 1. Use LC-MS to identify the mass of the unknown peaks and deduce their structures. 2. Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, light) to systematically generate and identify degradation products.[10][12] |
| Loss of compound concentration over time | Instability under the current storage or experimental conditions. | 1. Re-evaluate the pH and buffer system of your solution. 2. Assess the impact of temperature and light on your compound's stability. 3. Consider the possibility of adsorption to the container surface. |
| Inconsistent experimental results | Variable degradation of the compound between experiments. | 1. Strictly control the age of the solution and storage conditions for all experiments. 2. Ensure consistent preparation of all solutions. 3. Prepare fresh solutions for each experiment if significant instability is observed. |
| Precipitation of the compound from solution | Poor solubility or formation of an insoluble degradation product. | 1. Verify the solubility of your compound in the chosen solvent system. 2. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: General Workflow for Stability Testing
This protocol outlines a general approach to assessing the stability of a this compound derivative in solution.
Caption: General workflow for stability testing of a chemical compound.
Signaling Pathways and Logical Relationships
Potential Degradation Pathway of a this compound Derivative
The following diagram illustrates a plausible degradation pathway for a generic this compound derivative, involving hydrolysis and oxidation.
References
- 1. blogs.najah.edu [blogs.najah.edu]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhyd - Razone Derivatives [repository.najah.edu]
- 4. journals.najah.edu [journals.najah.edu]
- 5. researchgate.net [researchgate.net]
- 6. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. scilit.com [scilit.com]
- 9. Stability studies of topical carbonic anhydrase inhibitor 6-hydroxyethoxy-2-benzothiazole sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of N-Debenzisothiazole-Lurasidone as an Enzymatic Degradation Product of Lurasidone [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Benzothiohydrazide Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on interpreting the often complex Nuclear Magnetic Resonance (NMR) spectra of benzothiohydrazide compounds. The following troubleshooting guides and FAQs address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of my this compound compound show more signals than expected based on its structure?
A1: The increased complexity in the NMR spectra of this compound derivatives often arises from two primary phenomena: the presence of rotamers and tautomeric equilibria.
-
Rotamers/Conformers: Hindered rotation around the amide (N-C=O) and the nitrogen-nitrogen (N-N) single bonds at room temperature can lead to the existence of multiple stable conformations, or rotamers.[1] Each rotamer can produce a distinct set of NMR signals, causing a doubling or multiplication of peaks. If the rate of rotation is on the NMR timescale, the signals can also appear significantly broadened.[1]
-
Tautomerism: Benzothiohydrazides can exist in a dynamic equilibrium between the thione (C=S) and thiol (C-SH) forms. If the exchange between these tautomers is slow on the NMR timescale, both forms will be observed in the spectrum, leading to a more complex pattern.
Caption: Thione-thiol tautomeric equilibrium in this compound compounds.
Q2: The N-H proton signal is either very broad or seems to be missing. What is happening and how can I confirm its presence?
A2: Labile protons, such as those on nitrogen (N-H), are prone to chemical exchange with trace amounts of water or other protic impurities in the NMR solvent.[1] This exchange can cause the N-H signal to broaden significantly, sometimes to the point where it merges with the baseline.
To confirm the presence and position of an N-H proton, you can perform a D₂O exchange experiment.[2] After acquiring your initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum. The deuterium will exchange with the N-H proton, causing the corresponding signal to disappear or significantly decrease in intensity.[2]
Q3: How can I distinguish between the thione and thiol tautomers using NMR?
A3: The thione and thiol forms have distinct NMR signatures. In the ¹H NMR, the thiol tautomer will exhibit a characteristic S-H proton signal, which is typically a broad singlet. The chemical shift of the N-H proton will also differ significantly between the two forms. In the ¹³C NMR spectrum, the carbon of the C=S group in the thione form has a characteristic downfield chemical shift (typically δ > 180 ppm), which will shift upfield significantly in the thiol form (-C-SH). Variable temperature (VT) NMR can also be used; changing the temperature can shift the equilibrium, causing the relative integrals of the signals for the two tautomers to change.
Q4: The aromatic region of my spectrum is a complex, overlapping multiplet. How can I assign these signals?
A4: Assigning crowded aromatic regions requires advanced 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the spin systems within the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, allowing for the unambiguous assignment of protonated carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is extremely powerful for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, you can identify the aromatic proton ortho to the thiohydrazide group by its correlation to the C=S carbon.
Troubleshooting Guide
Problem: My spectrum has very broad peaks.
-
Possible Cause & Solution:
-
Poor Shimming: The magnetic field homogeneity may be poor. Re-shimming the spectrometer should be the first step.[2]
-
High Concentration/Poor Solubility: The sample may be too concentrated or partially insoluble, leading to aggregation and broad signals.[2] Try diluting the sample or using a different solvent.
-
Dynamic Exchange: As discussed in FAQ 1, hindered rotation (rotamers) or tautomerism can cause peak broadening.[1] Running the experiment at a higher temperature can often increase the rate of exchange, leading to sharper, averaged signals.[2]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is clean and consider passing the sample through a small plug of silica or celite.
-
Problem: I see unexpected signals that do not belong to my compound (e.g., singlets at δ 2.50, 3.33, 7.26 ppm).
-
Possible Cause & Solution: These are almost always residual solvent signals or common contaminants. For example, in a spectrum run in DMSO-d₆, a peak at δ 2.50 ppm is from the residual protons in the solvent (DMSO-d₅), and a broad peak around δ 3.33 ppm is typically from absorbed water.[2] Always check a table of common NMR solvent impurities.
Problem: My compound is not soluble in standard solvents like CDCl₃.
-
Possible Cause & Solution: this compound compounds, due to their polarity and potential for hydrogen bonding, often have limited solubility in less polar solvents like chloroform.[2] Try more polar, aprotic deuterated solvents such as DMSO-d₆, acetone-d₆, or DMF-d₇. DMSO-d₆ is often an excellent choice as it can also slow down N-H exchange, resulting in sharper N-H signals.[1]
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Data Presentation: Typical Chemical Shift Ranges
The following tables summarize typical chemical shift (δ) ranges for protons and carbons in this compound derivatives, primarily in DMSO-d₆. These values can vary based on substitution and solvent.
Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) Ranges
| Proton Type | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| NH -N | 9.0 - 12.0 | Often broad; position is concentration and solvent dependent.[3][4] |
| NH -C=S | 8.0 - 10.5 | Can be broad and exchangeable. |
| Aromatic (Ar-H ) | 6.5 - 8.5 | Complex multiplet patterns are common.[3] |
| Azomethine (-N=CH -) | 8.0 - 8.8 | If present (in Schiff base derivatives).[3][4] |
| Aliphatic (e.g., -CH ₃) | 0.8 - 4.0 | Depends on proximity to electronegative atoms.[4] |
Table 2: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges
| Carbon Type | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C =S (Thione) | 180 - 210 | Very downfield, characteristic signal. |
| C =O (Amide) | 160 - 175 | Downfield, but less so than C=S.[3] |
| Aromatic (C ) | 110 - 150 | Quaternary carbons may be difficult to observe.[3] |
| Azomethine (-N=C H-) | 140 - 155 | If present in derivatives.[3] |
| Aliphatic (C ) | 10 - 60 | Standard aliphatic region. |
Experimental Protocols
Protocol 1: Standard Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the this compound compound.[1]
-
Select Solvent: Choose a suitable deuterated solvent (DMSO-d₆ is highly recommended for these compounds).
-
Dissolve Sample: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.[1]
-
Mix: Gently vortex or invert the tube until the sample is fully dissolved. If solubility is an issue, gentle warming may help, but be cautious of potential degradation.
-
Reference: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm), though modern spectrometers can reference the residual solvent peak.[1]
Protocol 2: D₂O Exchange for Identifying Labile Protons
-
Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and record a standard ¹H NMR spectrum.
-
Add D₂O: Carefully add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Mix Vigorously: Cap the tube and shake vigorously for 10-20 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.[2]
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. Signals corresponding to exchangeable protons (N-H, O-H, S-H) will have disappeared or significantly diminished in the second spectrum.[2]
Protocol 3: Variable Temperature (VT) NMR for Studying Dynamic Processes
-
Acquire Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a baseline.
-
Increase Temperature: Increase the spectrometer's probe temperature in increments (e.g., to 40 °C, 60 °C, 80 °C). Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquisition.
-
Acquire Spectra at Each Temperature: Record a spectrum at each temperature point.
-
Analyze for Changes: Observe the spectra for changes. If rotamers are present, you may see broad peaks coalesce into sharp, averaged signals as the temperature increases and bond rotation becomes faster.[2] If a tautomeric equilibrium is present, the relative integrals of the peaks for each tautomer may change with temperature.
References
Technical Support Center: Overcoming Poor Crystal Growth for X-ray Analysis of Benzothiohydrazide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystal growth of benzothiohydrazide derivatives for X-ray crystallography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of this compound derivatives.
Q1: My this compound derivative is not crystallizing at all. What are the initial troubleshooting steps?
A1: When initial crystallization attempts fail, a systematic approach is crucial. Start by verifying the purity of your compound, as impurities can significantly hinder crystal formation. A purity of at least 95% is recommended for a good chance of success.[1] Following this, a broad screening of solvents is the most critical next step. The choice of solvent or solvent system is paramount in achieving supersaturation, the driving force for crystallization.
Here is a logical workflow to follow:
Caption: Initial troubleshooting workflow for failed crystallization.
Q2: I am observing the formation of oil or an amorphous precipitate instead of crystals. What does this indicate and how can I fix it?
A2: Oiling out or precipitation of amorphous solid are common outcomes indicating that the supersaturation level is too high, leading to rapid nucleation rather than slow, ordered crystal growth. To address this, you need to slow down the process of reaching supersaturation.
Here are some strategies:
-
Reduce the concentration: Start with a more dilute solution of your this compound derivative.
-
Slow down solvent evaporation: If using the slow evaporation method, cover the vial with a cap that has a small pinhole to reduce the rate of solvent loss.
-
Change the solvent system: Use a solvent in which your compound is slightly less soluble, or a solvent mixture that provides a more gradual approach to supersaturation.
-
Lower the temperature: Conducting the crystallization at a lower temperature (e.g., in a refrigerator at 4°C) can slow down both solvent evaporation and molecular motion, favoring crystal growth over precipitation.
Q3: The crystals I have grown are too small or are of poor quality (e.g., needles, plates, twinned). How can I improve their size and quality for X-ray diffraction?
A3: Obtaining large, single crystals suitable for X-ray analysis often requires fine-tuning the crystallization conditions. If you are getting crystals, you are on the right track. The key is to optimize the growth process.
-
Slower is better: The general principle is that slower crystal growth leads to larger and higher-quality crystals. All the strategies mentioned for preventing oiling out (reducing concentration, slowing evaporation, lowering temperature) can also help in growing larger single crystals.
-
Solvent choice: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. For example, if you are getting needles from ethanol, try a mixture of ethanol and a small amount of a less polar solvent.
-
Seeding: If you have a few small crystals, you can use them as "seeds" to grow larger ones. Prepare a saturated solution of your compound and introduce a single, well-formed seed crystal. If the conditions are right, the seed will grow larger.
-
Vary the method: If slow evaporation is yielding poor crystals, try vapor diffusion or solvent layering techniques, which can offer better control over the rate of supersaturation.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound derivatives?
A1: There is no single "best" solvent, as the optimal choice depends on the specific substituents on the this compound core. However, based on published crystal structures of related compounds, some common and effective solvents and solvent systems include:
-
Single Solvents: Ethanol is a frequently used solvent for the crystallization of this compound and its derivatives.
-
Solvent Mixtures: A mixture of a good solvent (in which the compound is soluble) and an anti-solvent (in which the compound is poorly soluble) is often effective. A common combination is DMF/ethanol.
The general approach is to dissolve the compound in a "good" solvent and then slowly introduce an "anti-solvent" to induce crystallization.
Q2: What are the most common and effective crystallization techniques for this compound derivatives?
A2: The following three techniques are widely applicable and have proven successful for small organic molecules like this compound derivatives:
-
Slow Evaporation: This is the simplest method. A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which increases the concentration and leads to crystallization.
-
Vapor Diffusion: This technique involves dissolving the compound in a small amount of a "good" solvent and placing this solution in a sealed container with a larger reservoir of a more volatile "anti-solvent". The anti-solvent vapor slowly diffuses into the solution of the compound, causing it to become supersaturated and crystallize.
-
Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a less dense, miscible "anti-solvent". Crystallization occurs at the interface as the solvents slowly mix.
Caption: Common crystallization techniques for small molecules.
Q3: How important are intermolecular interactions for the crystal growth of this compound derivatives?
A3: Intermolecular interactions are fundamental to the formation of a well-ordered crystal lattice. For this compound derivatives, the following interactions are particularly important:
-
Hydrogen Bonding: The hydrazide moiety (-C(=O)NHNH-) is a strong hydrogen bond donor and acceptor. These interactions play a crucial role in directing the assembly of the molecules in the crystal.
-
π–π Stacking: The benzothiazole ring system is aromatic and can participate in π–π stacking interactions, which are attractive, noncovalent interactions between aromatic rings. These interactions help to stabilize the crystal packing.
Understanding these interactions can help in selecting solvents that may promote or compete with these interactions, thereby influencing crystal growth.
Data on Crystallization Conditions
While precise, universally applicable quantitative data for the crystallization of all this compound derivatives is not available, the following table summarizes common solvents and techniques that have been successfully used for this class of compounds and their analogs. Researchers should use this as a starting point for their own optimization experiments.
| Compound Type | Crystallization Method | Solvent System(s) | Typical Temperature | Observations and Notes |
| N'-substituted benzothiohydrazides | Slow Evaporation | Ethanol | Room Temperature | A good starting point for many derivatives. The rate of evaporation can be controlled by the opening of the container. |
| Benzohydrazide derivatives | Slow Evaporation | DMF/Ethanol | Room Temperature | DMF acts as a good solvent, and the slow evaporation of the more volatile ethanol induces crystallization. |
| Thiohydrazide analogues | Vapor Diffusion | Good solvent: DMF or DMSO; Anti-solvent: Diethyl ether or Ethanol | Room Temperature | This method is useful when only small amounts of the compound are available and provides good control over the crystallization rate. |
| Benzothiazole acetohydrazides | Slow Evaporation | Ethanol | Slightly elevated to dissolve, then slow cooling to room temperature | Filtering the hot solution to remove impurities is crucial for obtaining high-quality crystals. |
Experimental Protocols
1. Protocol for Slow Evaporation Crystallization
-
Dissolution: Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol) in a clean glass vial. Start with a concentration that is near saturation at room temperature. Gentle warming can be used to aid dissolution, but ensure the compound is stable at that temperature.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton plug or a syringe filter into a clean vial. This removes potential nucleation sites that can lead to the formation of many small crystals.
-
Evaporation: Cover the vial with a cap or parafilm. Pierce a few small holes in the covering to allow for slow evaporation of the solvent. The number and size of the holes can be adjusted to control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location and leave it undisturbed. Monitor the vial periodically for crystal growth. This can take anywhere from a few days to several weeks.
2. Protocol for Vapor Diffusion Crystallization
-
Prepare the Reservoir: In the outer well of a vapor diffusion plate or a larger vial, place a reservoir of the "anti-solvent" (e.g., diethyl ether).
-
Prepare the Drop: On a siliconized glass cover slip (for hanging drop) or in the inner well (for sitting drop), place a small drop (1-2 µL) of a concentrated solution of the this compound derivative in a "good" solvent (e.g., DMF).
-
Seal the System: Invert the cover slip over the reservoir (for hanging drop) or place the inner well into the larger vial and seal the entire system to create an airtight environment.
-
Incubation: Store the setup in a stable environment and monitor for crystal growth in the drop. The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.
Caption: Principle of the vapor diffusion technique.
References
"troubleshooting inconsistent results in benzothiohydrazide biological assays"
Welcome to the technical support center for benzothiohydrazide biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating out of solution during my cell-based assay. How can I resolve this?
A1: Precipitation is a common issue when diluting stock solutions (often in DMSO) into aqueous assay media. Here are several steps to troubleshoot this:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 0.5%, to maintain compound solubility without inducing cellular toxicity.[1]
-
Warm the Media: Gently warming the assay media to 37°C before adding the compound stock solution can sometimes improve solubility.
-
Sonication: After dilution, briefly sonicating the solution in a water bath can help redissolve fine precipitates.[1]
-
Test Different Solvents: While DMSO is a common choice, exploring other biocompatible solvents may be necessary for certain this compound derivatives.[2]
-
Solubility Testing: Perform a preliminary solubility test at the desired final concentration in the assay buffer before proceeding with the full experiment.
Q2: I'm observing high variability between replicate wells in my MTT assay. What are the potential causes?
A2: High variability in MTT assays can stem from several factors:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting steps to prevent cells from settling.
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Incomplete Formazan Solubilization: After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by pipetting up and down or using a plate shaker.
-
Pipetting Errors: Small variations in pipetting volumes of cells, compound, or reagents can lead to significant differences in results. Ensure your pipettes are calibrated and use consistent technique.
Q3: My results show an increase in cell viability at higher concentrations of my this compound compound in an MTT assay. Is this a real effect?
A3: An apparent increase in viability at higher compound concentrations in an MTT assay is often an artifact. This compound and related compounds can possess redox properties that may directly reduce the MTT reagent to formazan, independent of cellular metabolic activity. This leads to a false-positive signal that can be misinterpreted as increased cell viability. It is crucial to run a cell-free control with the compound and MTT to assess for any direct chemical reduction.
Troubleshooting Guides
Inconsistent Results in Anti-Cancer Proliferation Assays (e.g., MTT Assay)
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in cell-free wells | The this compound compound is directly reducing the MTT reagent. | Run a control plate with media, MTT, and your compound at various concentrations (without cells). Subtract this background absorbance from your experimental wells. |
| "Saw-tooth" or erratic dose-response curve | - Pipetting inconsistency.- Incomplete dissolution of formazan crystals. | - Ensure proper mixing of all solutions before and during pipetting.- Visually inspect wells to confirm complete dissolution of formazan before reading the plate. |
| Low signal-to-noise ratio | - Suboptimal cell seeding density.- Insufficient incubation time with MTT. | - Perform a cell titration experiment to determine the optimal cell number per well.- Optimize the MTT incubation time for your specific cell line. |
| Results not correlating with microscopic observations of cell death | The MTT assay measures metabolic activity, which may not directly correlate with cell viability at all time points. | - Complement the MTT assay with a different viability assay that measures a different cellular parameter, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay. |
Inconsistent Results in Enzyme Inhibition Assays
| Problem | Possible Cause | Recommended Solution |
| Time-dependent loss of inhibition | The this compound compound may be unstable in the aqueous assay buffer. Hydrazide and hydrazone compounds can be susceptible to hydrolysis, especially at acidic pH. | - Assess the stability of your compound in the assay buffer over the time course of the experiment. Consider adjusting the buffer pH to be closer to neutral, as hydrazide stability often increases as the pH approaches neutrality.[3][4] |
| High background signal or false positives | The compound may interfere with the assay detection method (e.g., fluorescence quenching or enhancement, absorbance interference). | - Run controls to measure the effect of the compound on the assay signal in the absence of the enzyme or substrate. |
| Irreproducible IC50 values | - Substrate concentration is too high relative to the Km.- The assay is not being run under initial velocity conditions. | - For competitive inhibitors, the substrate concentration should be at or below the Km to accurately determine the IC50.[5]- Ensure that product formation is linear with time during the measurement period by performing a time-course experiment.[5] |
| Precipitation of the compound in the assay well | The compound has low solubility in the final assay buffer. | - Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not affect enzyme activity. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Generic Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of the this compound inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations (or vehicle control), and the enzyme solution.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the assay temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution.
-
Kinetic Measurement: Immediately measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence) in a kinetic plate reader.
-
Data Analysis: Determine the initial reaction rates (velocities) from the linear portion of the progress curves. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Benzothiohydrazide Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of benzothiohydrazide metal complexes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and characterization of this compound metal complexes in a question-and-answer format.
1. Low or No Product Yield
-
Question: I am getting a very low yield, or no precipitate at all, during the synthesis of my this compound metal complex. What are the possible causes and solutions?
-
Answer: Low or no yield is a frequent issue that can stem from several factors. Consider the following troubleshooting steps:
-
Molar Ratio of Reactants: Ensure the stoichiometry between the this compound ligand and the metal salt is correct. A common starting point is a 2:1 ligand-to-metal molar ratio.[1] However, this can vary depending on the metal ion and the desired coordination sphere.
-
Solvent Selection: The choice of solvent is critical. While ethanol and methanol are commonly used, the solubility of both the ligand and the metal salt must be considered.[1][2] If reactants are not dissolving properly, try a different solvent system, such as a mixture including DMSO.
-
Reaction Temperature and Time: Most syntheses require heating under reflux for a specific duration, often ranging from 1 to 5 hours.[1][3] Insufficient heating time or temperature may lead to an incomplete reaction. Conversely, excessive heat can sometimes lead to decomposition.
-
pH of the Reaction Mixture: The pH can influence the deprotonation of the ligand, which is often necessary for coordination. The addition of a base (e.g., NaOH) might be required to facilitate complex formation.[4]
-
Precipitation Issues: If the complex is soluble in the reaction solvent, precipitation may not occur. In such cases, try to reduce the volume of the solvent by evaporation or add a non-solvent to induce precipitation.[1]
-
2. Product Impurity and Contamination
-
Question: My final product appears to be impure. What are the common impurities and how can I purify my this compound metal complex?
-
Answer: Impurities can arise from unreacted starting materials, side products, or solvent residues. Here are some purification strategies:
-
Washing: After filtration, thoroughly wash the crude product with a cold solvent in which the complex has low solubility, such as cold ethanol, to remove unreacted starting materials.[1]
-
Recrystallization: This is a powerful technique for purification. Dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to cool slowly. The pure complex should crystallize out, leaving impurities in the solution.[4]
-
Characterization: Use techniques like FT-IR and NMR to identify the nature of the impurity. The absence of the characteristic C=S and N-H stretching bands of the free ligand in the IR spectrum of the complex can indicate purity.
-
3. Difficulty in Characterizing the Complex
-
Question: I am having trouble interpreting the characterization data for my synthesized complex. What are the key spectroscopic features to look for?
-
Answer: The characterization of this compound metal complexes relies on a combination of spectroscopic and analytical techniques:
-
FT-IR Spectroscopy: Look for shifts in the characteristic vibrational bands of the ligand upon coordination to the metal ion. Key bands to monitor include ν(C=S), ν(N-H), and ν(C=N). The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds.[5]
-
UV-Visible Spectroscopy: Compare the electronic spectrum of the complex with that of the free ligand. The appearance of new absorption bands in the visible region is often indicative of d-d electronic transitions in the metal center and can provide information about the geometry of the complex.
-
¹H NMR Spectroscopy: In the case of diamagnetic complexes, the disappearance or significant shift of the N-H proton signal of the ligand upon complexation is a strong indicator of coordination.
-
Molar Conductivity Measurements: This technique helps to determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether the anions are coordinated to the metal ion or are present as counter-ions.[5][6]
-
Magnetic Susceptibility: This measurement provides information about the number of unpaired electrons in the metal center, which helps in determining the geometry of the complex.[1]
-
Frequently Asked Questions (FAQs)
1. Synthesis and Reaction Conditions
-
What is the typical molar ratio for synthesizing this compound metal complexes? A 2:1 ligand-to-metal molar ratio is frequently employed.[1] However, the optimal ratio can depend on the specific metal and desired final structure.
-
What are the recommended solvents for the synthesis? Ethanol and methanol are common choices.[1][2] For reactants with poor solubility, a co-solvent like DMSO can be used.
-
What is the usual reaction time and temperature? Reactions are often carried out under reflux for 1 to 5 hours.[1][3]
2. Characterization and Analysis
-
How can I confirm the coordination of the this compound ligand to the metal ion? FT-IR spectroscopy is a key tool. A shift in the ν(C=S) and ν(N-H) bands of the ligand, along with the appearance of new ν(M-N) and ν(M-S) bands, confirms coordination.[5]
-
What information can I obtain from UV-Visible spectroscopy? The appearance of new bands in the visible region can indicate d-d transitions of the metal ion, which helps in determining the coordination geometry of the complex.
3. Purity and Yield Optimization
-
How can I improve the yield of my reaction? Optimizing the molar ratio of reactants, choosing an appropriate solvent, and ensuring the reaction goes to completion by adjusting the reaction time and temperature are crucial steps.
-
What is the best way to purify the synthesized complex? Washing the crude product with a suitable cold solvent and recrystallization are effective methods for purification.[1][4]
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for Selected this compound Metal Complexes
| Metal Ion | Ligand:Metal Ratio | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cu(II) | 2:1 | Ethanol | 1 | 56 (average) | [7] |
| Fe(III) | 2:1 | Ethanol | 1 | 62 (average) | [7] |
| Ni(II) | 2:1 | Ethanol | 1 | Not specified | [1] |
| Co(II) | 2:1 | Ethanol | 1 | Not specified | [1] |
Table 2: Key Spectroscopic Data for this compound Metal Complexes
| Complex | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O/S) (cm⁻¹) | Magnetic Moment (B.M.) | Reference |
| Generic Metal(II) Complexes | 1624 - 1503 | 584 - 422 | 692 - 520 | - | [5] |
| Cu(II) Complex | - | - | - | 1.88 | [1] |
Experimental Protocols
General Synthesis of this compound Ligand
A common method for the synthesis of a thiohydrazide ligand involves the reaction of a corresponding hydrazide with a sulfur source, such as Lawesson's reagent, in a suitable solvent like toluene under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
General Synthesis of this compound Metal Complexes
-
Dissolve the this compound ligand in a suitable solvent (e.g., hot ethanol).
-
In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) in the same solvent.[1]
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. A common molar ratio is 2:1 (ligand:metal).[1]
-
The reaction mixture is then refluxed for a specified period, typically 1-3 hours.[1]
-
After reflux, the mixture is cooled to room temperature, and the resulting precipitate is collected by suction filtration.
-
The collected solid is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.[1]
-
The final product is dried in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound ligand and its metal complexes.
Caption: Troubleshooting logic for addressing low or no product yield in complex synthesis.
References
- 1. Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes [mdpi.com]
- 2. isca.me [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Antimicrobial Activity of Metal(II) Complexes of Benzoyl Hydrazide and Its Hydrazone Derivative Mixed with Nicotinamide, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
"how to increase the purity of synthesized benzothiohydrazide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized benzothiohydrazide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Disappearance of starting materials and formation of a major product spot. |
| Presence of unreacted starting materials | Purify the crude product using column chromatography. | Separation of this compound from starting materials. |
| Formation of side products | Recrystallize the crude product from a suitable solvent. | Isolation of pure this compound crystals, leaving impurities in the mother liquor. |
| Contamination from reagents | Ensure high purity of all starting materials and solvents. | Reduced impurity profile in the final product. |
Issue 2: Difficulty with Recrystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oiling out instead of crystallization | Add a small amount of a co-solvent in which the compound is less soluble. Try scratching the inside of the flask with a glass rod to induce crystallization. | Formation of solid crystals instead of an oil. |
| No crystal formation upon cooling | Concentrate the solution by evaporating some of the solvent. Cool the solution in an ice bath. Add a seed crystal of pure this compound. | Induction of crystallization. |
| Low recovery of purified product | Minimize the amount of hot solvent used for dissolution. Cool the solution thoroughly in an ice bath before filtration. | Increased yield of pure crystals. |
| Colored impurities in the final product | Add a small amount of activated charcoal to the hot solution before filtration. | Removal of colored impurities, resulting in a purer, less colored product. |
Issue 3: Challenges with Column Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor separation of this compound from impurities | Optimize the solvent system using TLC. A common starting point for polar aromatic compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). | Good separation between the product spot and impurity spots on the TLC plate, which can be translated to the column. |
| Product is not eluting from the column | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol can be added to the eluent. | Elution of the this compound from the column. |
| Tailing of the product spot on TLC and column | Add a small amount (e.g., 0.5-1%) of a modifying agent to the eluent system, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape. | Sharper, more symmetrical peaks during chromatography. |
| Suspected degradation on silica gel | Use a less acidic stationary phase like neutral alumina. Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine. | Minimized degradation and improved recovery of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can include unreacted starting materials such as the corresponding benzoyl chloride or ester, and hydrazine. If a thionating agent like Lawesson's reagent is used to convert a benzohydrazide precursor, byproducts from the reagent can also be present. Side-reaction products from the primary synthesis may also contribute to impurities.
Q2: Which solvents are best for the recrystallization of this compound?
A2: While the optimal solvent must be determined experimentally, good starting points for aromatic hydrazides and thioamides include ethanol, isopropanol, or a mixed solvent system like ethanol/water. The ideal solvent should dissolve the this compound when hot but have low solubility when cold.
Q3: How do I choose a suitable solvent system for column chromatography?
A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate. A good starting point is a mixture of hexane and ethyl acetate. The polarity can be adjusted by changing the ratio of the two solvents. For more polar compounds, dichloromethane/methanol mixtures can be effective.
Q4: How can I monitor the purity of my this compound fractions from column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common method. Spot each collected fraction onto a TLC plate, elute with the same solvent system used for the column, and visualize the spots under UV light, as the aromatic ring should be UV active. Fractions containing a single spot corresponding to the Rf of pure this compound should be combined.
Q5: My purified this compound is still not pure enough. What should I do?
A5: If a single purification technique is insufficient, a combination of methods can be employed. For example, you can perform column chromatography first to remove the bulk of the impurities, followed by a final recrystallization step to achieve high purity.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., hexane/ethyl acetate) that gives an Rf value of ~0.2-0.4 for this compound and separates it from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and apply it to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purifying this compound.
"resolving peak overlapping in HPLC analysis of benzothiohydrazide"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of benzothiohydrazide and its related compounds. Our aim is to help you resolve common issues, particularly peak overlapping, to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak overlapping in the HPLC analysis of this compound?
A1: Peak overlapping, or co-elution, in the HPLC analysis of this compound can stem from several factors. Often, impurities from the synthesis process or degradation products formed during sample storage or analysis have similar polarities to the main this compound peak, causing them to elute at very close retention times.[1][2] Key causes include:
-
Inadequate Method Specificity: The chosen HPLC method (column, mobile phase) may not have sufficient selectivity to separate this compound from closely related structures.
-
Presence of Isomers: Structural isomers of this compound or its derivatives can be difficult to separate.[3]
-
Degradation Products: this compound may degrade under certain conditions (e.g., exposure to light, heat, or incompatible solvents), leading to the formation of new compounds that co-elute with the parent peak. A stability-indicating method is crucial to identify and separate these degradants.[4][5][6]
-
Poor Peak Shape: Asymmetrical peak shapes, such as peak tailing, can lead to the merging of adjacent peaks, resulting in poor resolution.[7][8][9][10]
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for a nitrogen-containing compound like this compound is frequently caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[9][10][11] Here’s how to troubleshoot this issue:
-
Mobile Phase pH: The pH of your mobile phase plays a critical role. At a mid-range pH, the basic nitrogen groups in this compound can interact with ionized silanol groups, causing tailing. Lowering the mobile phase pH (e.g., to around 3.0) can suppress the ionization of these silanol groups, leading to a more symmetrical peak shape.[10][11]
-
Column Choice: Using a modern, high-purity, end-capped C18 or a polar-embedded column can significantly reduce silanol interactions.[9][11] If you are using an older column, it may be more prone to these secondary interactions.
-
Buffer Concentration: Ensure your buffer concentration is sufficient (typically >10 mM) to maintain a consistent pH throughout the analysis, which helps in achieving reproducible peak shapes.[11]
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample to see if the peak shape improves.[8]
Q3: How can I improve the resolution between my this compound peak and a closely eluting impurity?
A3: Improving resolution requires modifying the chromatographic conditions to increase the separation between the two peaks. Here are several strategies you can employ:
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of your compounds, which can often lead to better separation.[1][12]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation due to different solvent properties.
-
Modify Column Temperature: Increasing the column temperature can improve peak efficiency and sometimes change the elution order, potentially resolving co-eluting peaks.[12]
-
Use a Different Stationary Phase: If adjusting the mobile phase doesn't provide sufficient resolution, changing the column to one with a different stationary phase (e.g., a phenyl-hexyl or a cyano column) can provide a different selectivity and resolve the overlapping peaks.[12]
-
Decrease Flow Rate: Lowering the flow rate can enhance peak efficiency and improve resolution, although it will increase the analysis time.[13]
Troubleshooting Peak Overlapping: A Summary
The following table summarizes key parameters that can be adjusted to resolve overlapping peaks during the HPLC analysis of this compound.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Composition | Decrease the percentage of the organic solvent (e.g., from 60% to 50% acetonitrile). | Increased retention and potentially improved separation between peaks. |
| Mobile Phase pH | Adjust the pH to be at least 2 units away from the pKa of this compound. | Improved peak shape and altered selectivity. |
| Column Chemistry | Switch from a standard C18 column to a phenyl-hexyl or a polar-embedded column. | Different analyte-stationary phase interactions, leading to changes in selectivity and resolution. |
| Column Temperature | Increase the temperature in increments of 5 °C (e.g., from 30 °C to 35 °C). | Decreased retention times and potentially sharper peaks, which can improve resolution. |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | Increased analysis time but can lead to better peak separation due to improved efficiency. |
| Column Dimensions | Use a longer column or a column with a smaller particle size. | Increased column efficiency, resulting in sharper peaks and better resolution. |
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will likely be required based on the specific impurities and degradation products in your sample.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or a more specific wavelength determined by a UV scan of this compound).
-
Injection Volume: 10 µL
3. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes, or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is free from contaminants.
-
Inject the prepared standard and sample solutions.
-
Process the chromatograms and evaluate the peak purity and resolution.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting common issues in the HPLC analysis of this compound.
Caption: A logical workflow for resolving overlapping peaks in HPLC.
Caption: A step-by-step guide to troubleshooting peak tailing.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting LC / HPLC Systems – Tailing Peaks | Chemistry Net [chem-net.blogspot.com]
- 9. chromtech.com [chromtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
"managing the hygroscopic nature of benzothiohydrazide compounds"
Disclaimer: The following guidance is based on established best practices for handling hygroscopic compounds in pharmaceutical and research settings. As specific data on the hygroscopic nature of benzothiohydrazide compounds is limited in publicly available literature, these recommendations should be adapted as needed based on internal experimental observations and analytical data.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the challenges associated with the hygroscopic nature of this compound compounds.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a this compound compound is hygroscopic?
A1: A hygroscopic compound, such as potentially a this compound derivative, has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to various challenges in handling, storage, and experimentation, as the uptake of water can alter the compound's physical and chemical properties.[1][2]
Q2: What are the potential consequences of moisture absorption by my this compound compound?
A2: Moisture absorption can lead to a range of issues, including:
-
Physical Changes: Caking, clumping, or deliquescence (dissolving in the absorbed water).[2][3]
-
Chemical Degradation: Hydrolysis of labile functional groups, leading to impurities and loss of potency.[2]
-
Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in concentration calculations for solutions and assays.[4]
-
Altered Crystal Structure: Changes in the crystalline form of the active pharmaceutical ingredient (API) can affect its solubility, dissolution rate, and bioavailability.
-
Inconsistent Experimental Results: Variability in moisture content between batches or even within the same batch over time can lead to poor reproducibility of experimental results.
Q3: How can I determine if my specific this compound derivative is hygroscopic?
A3: Several analytical techniques can be used to assess the hygroscopicity of a compound:
-
Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[2]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of a sample by measuring its weight loss as it is heated.[2]
-
Karl Fischer Titration: This is a highly accurate method for the quantitative determination of water content in a sample.[5]
-
Near-Infrared (NIR) Spectroscopy: NIR can be a rapid and non-destructive method for determining moisture content, especially once calibrated with a reference method like Karl Fischer titration.[5]
Q4: What are the ideal storage conditions for hygroscopic this compound compounds?
A4: To maintain the integrity of hygroscopic compounds, they should be stored in a cool, dry, and dark place.[3] The container should be airtight and made of a material with low moisture permeability, such as amber glass or high-density polyethylene (HDPE).[3] Storing containers within a desiccator containing an active desiccant provides an additional layer of protection.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has formed clumps or cakes. | Exposure to ambient humidity during storage or handling. | Gently break up the clumps with a dry spatula inside a low-humidity environment (e.g., a glove box or a room with a dehumidifier).[3] For future prevention, improve storage conditions and minimize exposure time to air. |
| Inconsistent analytical results (e.g., potency, purity). | Variable water content in the compound. | Determine the water content of the material using a validated analytical method (e.g., Karl Fischer titration) before each use and correct the weight accordingly.[4] Prepare solutions and handle the compound in a controlled, low-humidity environment. |
| Degradation of the compound is observed over time. | Hydrolysis due to absorbed moisture. | Store the compound under stricter anhydrous conditions. Consider storing smaller aliquots to avoid repeated opening of the main container. If possible, store at a lower temperature to slow down degradation kinetics. |
| Difficulty in achieving a consistent flow of the powder during formulation. | Moisture-induced changes in the powder's physical properties. | Handle the powder in a controlled environment with low relative humidity (ideally below 40% RH).[3] The use of glidants in the formulation can also improve powder flow.[7] |
| The color of the compound has changed. | Possible degradation or interaction with impurities in the presence of moisture. | Investigate the cause of the color change through analytical testing. Protect the compound from light and moisture. Ensure high-purity solvents and reagents are used in experiments. |
Data Presentation: Desiccant Selection Guide
The choice of desiccant is crucial for protecting hygroscopic compounds. The following table summarizes the properties of common desiccants to aid in selection.
| Desiccant | Adsorption Capacity (% by weight) | Optimal Operating Temperature | Notes |
| Silica Gel | ~40% | Below 25°C (77°F)[8] | Widely used, versatile, and can be regenerated by heating. Indicating silica gel changes color when saturated.[8][9] |
| Molecular Sieves | 18-22% | Wide temperature range | More efficient at low relative humidity and can selectively adsorb water.[10][11] |
| Montmorillonite Clay | ~30% | Below 50°C (122°F)[11] | A natural, cost-effective, and non-corrosive option.[9][11] |
| Calcium Chloride | High | Wide temperature range | Very high absorption capacity, but can form a corrosive brine when saturated.[11] |
| Activated Alumina | 15-20% | Wide temperature range | Durable and can be regenerated. |
Experimental Protocols
Protocol 1: Gravimetric Determination of Hygroscopicity using a Desiccator
Objective: To perform a simple gravimetric analysis to assess the hygroscopic nature of a this compound compound.
Materials:
-
This compound compound
-
Analytical balance (readable to at least 0.1 mg)
-
Weighing boat (pre-dried)
-
Desiccator with an active desiccant (e.g., silica gel)
-
A controlled humidity environment (if available) or a location with known ambient humidity
Procedure:
-
Dry the weighing boat in an oven at 105°C for 1 hour and then cool to room temperature in a desiccator.
-
Accurately weigh approximately 1 gram of the this compound compound into the pre-dried weighing boat. Record the initial weight (W_initial).
-
Place the weighing boat with the sample in an environment with a known or ambient relative humidity.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), reweigh the sample and record the weight (W_t).
-
Calculate the percentage weight gain at each time point using the formula: % Weight Gain = [(W_t - W_initial) / W_initial] * 100
-
Plot the percentage weight gain against time to observe the rate and extent of moisture absorption.
Protocol 2: Preparation of a Standard Solution of a Hygroscopic this compound Compound
Objective: To accurately prepare a solution of a known concentration of a hygroscopic this compound compound.
Materials:
-
Hygroscopic this compound compound
-
Analytical balance
-
Volumetric flask
-
Appropriate solvent (anhydrous grade recommended)
-
Inert atmosphere glove box or a room with controlled low humidity
Procedure:
-
Determine the water content of the this compound compound using a validated method (e.g., Karl Fischer titration). Let the water content be 'WC' (as a percentage).
-
Calculate the corrected mass of the compound needed for the desired concentration, accounting for the water content. The correction factor is calculated as 100 / (100 - WC).
-
Corrected Mass = Desired Mass * Correction Factor
-
-
Perform all weighing and transfer operations in a low-humidity environment (e.g., glove box).
-
Weigh the calculated corrected mass of the compound.
-
Carefully transfer the weighed compound to the volumetric flask.
-
Dissolve the compound in a small amount of the anhydrous solvent.
-
Once fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Stopper the flask and mix thoroughly by inversion.
-
Store the solution in a tightly sealed container, protected from light and moisture.
Visualizations
Caption: Experimental workflow for handling hygroscopic compounds.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. benchchem.com [benchchem.com]
- 4. ARL Bio Pharma | Water Content of APIs and Its Impact on Potency Results [arlok.com]
- 5. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. mdpi.com [mdpi.com]
- 8. agmcontainer.com [agmcontainer.com]
- 9. roycopackaging.com [roycopackaging.com]
- 10. Discover the Most Effective Desiccant for Optimal Moisture Control Streampeak Group [streampeakgroup.com]
- 11. edcosupply.com [edcosupply.com]
Benzothiohydrazide Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of benzothiohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: this compound is commonly synthesized via the reaction of a thiobenzoyl-containing precursor, such as a thioester or thioacyl chloride, with hydrazine hydrate. The reaction is typically carried out in a suitable solvent like ethanol or methanol at controlled temperatures.
Q2: What are the primary challenges when scaling up this compound synthesis?
A2: Scaling up this synthesis introduces several challenges. The most common issues include managing heat dissipation from exothermic reactions, ensuring adequate mixing in larger vessels, controlling the rate of reagent addition, and the amplification of minor impurities that were insignificant at a smaller scale.[1]
Q3: What are the critical safety precautions for handling hydrazine hydrate?
A3: Hydrazine hydrate is a hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid inhalation of vapors and direct skin contact.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
Q4: How can the purity of the final this compound product be improved?
A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. The choice of solvent is critical for obtaining high purity and good crystal recovery. Column chromatography can be used for smaller scales or to remove persistent impurities.
Q5: My this compound product is an oil and will not crystallize. What should I do?
A5: An oily product that fails to crystallize often indicates the presence of impurities. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, consider purifying a small sample via column chromatography to obtain a pure seed crystal, which can then be used to initiate crystallization of the bulk material.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general laboratory procedure for the synthesis of this compound from a methyl thiobenzoate precursor.
Materials:
-
Methyl thiobenzoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl thiobenzoate in ethanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add hydrazine hydrate dropwise to the stirred solution over 30 minutes. The reaction is exothermic, so maintaining a low temperature during addition is crucial.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: The crude product may precipitate upon cooling or solvent removal. If not, slowly add cold water to the concentrated mixture to induce precipitation.
-
Purification: Collect the crude solid by vacuum filtration and wash with a small amount of cold water. Recrystallize the solid from a suitable solvent, such as aqueous ethanol, to obtain pure this compound crystals.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Scale-Up Data and Parameters
When scaling up the synthesis, reaction parameters must be adjusted to accommodate the change in volume. The following table provides a comparison of typical parameters for lab and pilot scales.
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Reactor Volume | 250 mL Flask | 20 L Reactor | Ensure adequate headspace for potential gas evolution.[1] |
| Solvent Volume | 100 mL | 10 L | Maintain similar concentration, but consider solvent properties for heat transfer. |
| Agitation | Magnetic Stirrer | Mechanical Overhead Stirrer | Mechanical stirrers are necessary for efficient mixing in large volumes.[1] |
| Addition Time | 15-30 minutes | 1-2 hours | Slower, controlled addition is critical to manage exotherms. |
| Temperature Control | Ice Bath / Heating Mantle | Jacketed Reactor with Chiller/Heater | Precise temperature control is crucial to prevent runaway reactions and side product formation.[1] |
| Work-up | Rotary Evaporator | Distillation / Filtration System | Efficiently handling large volumes of solvent and product requires specialized equipment. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction with TLC until the starting material is consumed.[3] Consider increasing the reaction time or temperature incrementally. |
| Poor Quality Reagents: Degradation of starting materials, especially hydrazine hydrate. | Use freshly opened or purified reagents. Verify the concentration of the hydrazine hydrate solution. | |
| Product Loss During Workup: Product may be too soluble in the crystallization or wash solvents. | Optimize the recrystallization solvent system. Minimize the volume of cold solvent used for washing the filtered product. | |
| Presence of Impurities | Side Reactions: Overheating during reagent addition can lead to side product formation. | Maintain strict temperature control, especially during the exothermic addition of hydrazine.[4] |
| Unreacted Starting Material: Incomplete reaction. | Improve reaction conversion as described above. Consider using a slight excess of hydrazine hydrate. | |
| Hydrolysis of Thioester: Presence of excess water and prolonged reaction times at high temperatures. | Use anhydrous solvents if possible and minimize reaction time once the conversion is complete. | |
| Reaction Stalls or is Sluggish | Poor Mixing: Inadequate agitation, especially in larger vessels. | Ensure the stirring is vigorous enough to maintain a homogeneous mixture. For larger scales, a mechanical stirrer is essential.[1] |
| Low Reaction Temperature: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Scale-Up Issues | Runaway Reaction: Poor heat dissipation in a large reactor.[1] | Slow down the rate of addition for exothermic steps. Ensure the reactor's cooling system is sufficient for the scale. |
| Inconsistent Product Quality: Variations in mixing and temperature leading to different impurity profiles.[1] | Standardize all reaction parameters, including agitation speed, addition rates, and temperature profiles. |
Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for diagnosing the cause of low product yield.
References
Validation & Comparative
Unlocking Enzyme Inhibition: A Comparative Guide to Benzothiohydrazide Derivatives
In the landscape of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. Benzothiohydrazides, a class of organic compounds, have emerged as a promising scaffold for developing novel therapeutics. This guide provides a comprehensive comparison of benzothiohydrazide derivatives as enzyme inhibitors, supported by experimental data from molecular docking and in vitro assays. We delve into their performance against key enzyme targets and present detailed protocols for validation, offering a valuable resource for researchers, scientists, and drug development professionals.
This comparative analysis focuses on the inhibitory potential of this compound derivatives against two critical enzymes: carbonic anhydrase and α-amylase. These enzymes are implicated in a range of pathologies, from glaucoma and hypertension to diabetes.
Performance Snapshot: this compound Derivatives vs. Standard Inhibitors
The inhibitory efficacy of novel compounds is benchmarked against established drugs. The following tables summarize the half-maximal inhibitory concentration (IC50) and molecular docking scores of selected this compound and benzohydrazide derivatives against carbonic anhydrase and α-amylase, alongside standard inhibitors. Lower IC50 values denote higher potency.
Carbonic Anhydrase Inhibition
Human carbonic anhydrases (hCA) I and II are well-established drug targets. Acetazolamide is a clinically used sulfonamide inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Binding Energy (kcal/mol) | Reference Compound | Reference IC50 (µM) |
| 2-Amino-3-nitro-benzohydrazide | hCA I | 0.030 | -6.43 | Acetazolamide | 1.684 |
| 2-Amino-3-nitro-benzohydrazide | hCA II | 0.047 | -6.13 | Acetazolamide | 2.188 |
| Benzimidazole-hydrazone derivative 3p | hCA I | 1.684 | - | Acetazolamide | 5.156 |
| Benzimidazole-hydrazone derivative 3p | hCA II | - | - | Acetazolamide | 4.334 |
Table 1: Comparison of the inhibitory activity of benzohydrazide derivatives against human carbonic anhydrase I and II with the standard inhibitor acetazolamide.[1][2]
α-Amylase Inhibition
α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Acarbose is a widely used α-amylase inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Binding Energy (kcal/mol) | Reference Compound | Reference IC50 (µM) |
| Thiazole carbohydrazide derivative 14 | α-amylase | 1.709 | - | Acarbose | 1.637 |
| Thiazole carbohydrazide derivative 10 | α-amylase | 1.747 | - | Acarbose | 1.637 |
| Thiazole carbohydrazide derivative 1 | α-amylase | 1.763 | - | Acarbose | 1.637 |
| N-benzylidene-2-(thiophene-2-carbonyl) hydrazine-1-carbothioamide 1 | α-amylase | 3.24 | - | Acarbose | 21.55 |
Table 2: In vitro α-amylase inhibitory activity of various carbohydrazide and carbothioamide derivatives compared to the standard drug acarbose.[3][4]
Visualizing the Validation Workflow
To provide a clear understanding of the process of validating this compound derivatives as enzyme inhibitors, the following diagrams illustrate the key experimental and computational workflows.
Experimental and computational workflow for enzyme inhibition studies.
A simplified workflow for molecular docking using AutoDock Vina.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in the validation of this compound derivatives as enzyme inhibitors.
In Vitro α-Amylase Inhibition Assay
This protocol is adapted from a standard colorimetric method.[5][6]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v) in phosphate buffer
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
This compound derivatives (test compounds)
-
Acarbose (standard inhibitor)
-
Phosphate buffer (pH 6.9)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of each dilution to the respective wells.
-
Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Molecular Docking Protocol using AutoDock Vina
This protocol provides a general workflow for performing molecular docking to predict the binding affinity and interactions of an inhibitor with its target enzyme.[7][8]
Software:
-
UCSF Chimera
-
AutoDock Vina
Procedure:
-
Receptor Preparation:
-
Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
Save the prepared receptor as a PDBQT file.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software and save it as a MOL or SDF file.
-
Open the ligand file in UCSF Chimera.
-
Add hydrogens and assign Gasteiger charges.
-
Define the rotatable bonds.
-
Save the prepared ligand as a PDBQT file.
-
-
Grid Box Generation:
-
Identify the active site of the enzyme, often by referring to the position of the co-crystallized ligand in the original PDB file.
-
Define a grid box that encompasses the entire active site. The size and center of the grid box are crucial parameters.
-
-
Running AutoDock Vina:
-
Use the command-line interface or a graphical user interface to run AutoDock Vina.
-
Specify the prepared receptor and ligand files, as well as the grid box parameters.
-
The exhaustiveness parameter can be adjusted to control the thoroughness of the search.
-
-
Analysis of Results:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the docking results in a molecular visualization software to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the enzyme's active site.
-
Conclusion
The presented data and methodologies underscore the potential of this compound derivatives as a versatile scaffold for designing potent enzyme inhibitors. The combination of in vitro assays and in silico molecular docking provides a robust framework for validating their efficacy and understanding their mechanism of action at a molecular level. This guide serves as a foundational resource for researchers aiming to explore and expand upon the therapeutic applications of this promising class of compounds. Further investigations into structure-activity relationships and lead optimization are warranted to translate these findings into clinically viable drug candidates.
References
- 1. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro α-amylase inhibitory assay [protocols.io]
- 6. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
A Comparative Analysis of Benzothiohydrazide and Thiohydrazide Derivatives in Drug Discovery
This guide provides a comparative analysis of benzothiohydrazide and thiohydrazide derivatives, focusing on their synthesis, biological activities, and underlying mechanisms. It serves as a resource for researchers, scientists, and drug development professionals by presenting objective comparisons supported by experimental data. These heterocyclic compounds are recognized as versatile scaffolds in medicinal chemistry due to their wide range of pharmacological properties, including anticancer and antimicrobial activities.[1][2]
General Synthesis Pathways
The synthesis of both this compound and thiohydrazide derivatives typically involves a multi-step process. A common route includes the formation of a hydrazide intermediate, which is then condensed with various aldehydes or ketones to produce the final Schiff base derivatives.[1][3] The benzothiazole moiety in benzothiohydrazides serves as a crucial pharmacophore, and substitutions on this ring system can significantly modulate biological activity.[2][3]
Experimental Workflow: Synthesis of Schiff Base Derivatives
The following diagram illustrates a generalized workflow for synthesizing N'-(substituted-benzylidene)acetohydrazide derivatives, a common class of compounds for both scaffolds.
Experimental Protocol: Synthesis of N'-(benzo[d]thiazol-2-yl)acetohydrazide
This protocol outlines the synthesis of the core hydrazide structure, which serves as a precursor for various derivatives.[1]
-
Materials : 2-Aminobenzothiazole, Chloroacetyl chloride, Hydrazine hydrate, Ethanol, Pyridine.
-
Step 1: Synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide : Suspend 2-Aminobenzothiazole in a suitable solvent. Add Chloroacetyl chloride dropwise in the presence of a base like pyridine. Stir the mixture until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).
-
Step 2: Synthesis of N'-(benzo[d]thiazol-2-yl)acetohydrazide : Suspend the product from Step 1 in ethanol. Add an excess of hydrazine hydrate to the suspension.
-
Step 3: Reflux and Crystallization : Reflux the mixture for several hours. Monitor the reaction completion using TLC.
-
Step 4: Isolation : Cool the reaction mixture to allow the product to crystallize. Filter the resulting solid, wash it with cold ethanol, and dry to obtain the final N'-(benzo[d]thiazol-2-yl)acetohydrazide product.[1]
Comparative Anticancer Activity
Derivatives from both classes have been investigated for their potential as anticancer agents.[4][5] this compound derivatives, in particular, have shown significant cytotoxic activity against a range of human cancer cell lines.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives against various cancer cell lines.[3][4] The MTT assay was used to determine cytotoxicity after a 24-hour incubation period.[3]
| Compound ID | Benzothiazole Substitution | Benzylidene Substitution | A549 (Lung) IC50 (μM) | C6 (Glioma) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | HT-29 (Colon) IC50 (μM) |
| 4c | H | 4-(4-methylpiperazin-1-yl) | >100 | >100 | 30 | 30 |
| 4d | H | 4-(4-ethylpiperazin-1-yl) | >100 | 30 | 40 | 40 |
| 4e | H | 4-(4-propylpiperazin-1-yl) | 30 | 30 | >100 | >100 |
| 4h | Cl | 4-(4-ethylpiperazin-1-yl) | >100 | 30 | 60 | 60 |
| Cisplatin | (Reference) | (Reference) | 60 | 30 | 30 | 30 |
Data sourced from studies on 2-((benzothiazol-2-yl)thio)-N'-(benzylidene)acetohydrazide derivatives.[3]
Notably, compounds 4d , 4e , and 4h showed cytotoxicity against C6 glioma cells comparable to the reference drug cisplatin.[3] Compound 4e was the most active against the A549 lung cancer cell line, with an IC50 value twofold lower than that of cisplatin.[3] Studies suggest that the 5-chloro substitution on the benzothiazole ring can enhance cytotoxic activity.[3]
Mechanism of Action: Apoptosis Induction
Flow cytometric analysis indicates that a primary mechanism of cell death induced by these active compounds is apoptosis.[3][4] This programmed cell death pathway is a critical target in cancer therapy.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[3]
-
Cell Seeding : Seed cancer cells (e.g., A549, C6, MCF-7) in 96-well plates at a specified density and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a reference drug (e.g., cisplatin). Include untreated cells as a control. Incubate for the desired period (e.g., 24 hours).
-
MTT Addition : Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]
Comparative Antimicrobial Activity
Both this compound and thiohydrazide derivatives exhibit promising antimicrobial properties. The core structures serve as valuable platforms for developing novel agents to combat multidrug-resistant pathogens.[1][6] The hydrazide-hydrazone linkage (-NH-N=CH-) is a key feature contributing to their biological activity.[1]
Data Presentation: Antimicrobial Screening of Thiohydrazide Derivatives
The following table summarizes the antimicrobial activity of new 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, measured by the minimum inhibitory concentration (MIC) in μg/mL.[6]
| Compound ID | Substituent on Hydrazide | S. aureus MIC | E. coli MIC | C. albicans MIC |
| 1 | N'-(1-(4-aminophenyl)ethylidene) | 62.5 | 125 | 250 |
| 2 | N'-(1-(4-hydroxyphenyl)ethylidene) | 62.5 | 125 | 250 |
| 3 | N'-(1-(2,5-dihydroxyphenyl)ethylidene) | 62.5 | 125 | 125 |
| Ceftriaxone | (Reference - Antibacterial) | 31.25 | 62.5 | - |
| Pimafucin | (Reference - Antifungal) | - | - | 125 |
Data sourced from a study on thiohydrazide derivatives containing a thietan ring.[6]
The results indicate that these thiohydrazide derivatives exhibit moderate antibacterial and antifungal activity. The nature of the substituent attached to the hydrazide fragment significantly influences the degree of microbial inhibition.[6]
Proposed Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition
While the exact mechanisms for many derivatives are still under investigation, one proposed target is Dihydropteroate Synthase (DHPS). This enzyme is critical for the folic acid synthesis pathway in many microorganisms, which is essential for their growth and replication.[1]
Experimental Protocol: Broth Dilution Method for MIC Determination
The broth dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Preparation : Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in test tubes or microtiter plates.
-
Inoculation : Add a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to each dilution.
-
Controls : Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth only) to ensure sterility.
-
Incubation : Incubate the tubes/plates under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Conclusion and Future Directions
This comparative guide highlights the significant potential of both this compound and thiohydrazide derivatives as scaffolds for developing new therapeutic agents.
-
This compound derivatives have demonstrated potent and selective anticancer activity, with some compounds showing efficacy comparable or superior to cisplatin against specific cell lines.[3] Their mechanism often involves the induction of apoptosis.[4]
-
Thiohydrazide derivatives show a broad spectrum of antimicrobial activity. The flexibility in modifying the hydrazide fragment allows for the fine-tuning of their potency against various bacterial and fungal strains.[6]
Future research should focus on expanding the library of these derivatives, conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and reduce toxicity, and further elucidating their specific molecular targets and mechanisms of action.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids [mdpi.com]
- 6. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzothiohydrazide Analogs and Related Heterocyclic Compounds
The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, benzothiohydrazide analogs and structurally related molecules have emerged as a promising class, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related benzohydrazide and benzothiazole derivatives, with a focus on their anticancer, antimicrobial, and antitubercular properties. The insights are drawn from various studies, offering a valuable resource for researchers, scientists, and professionals in drug development.
I. Anticancer Activity
The development of novel anticancer agents is a critical area of research. Benzohydrazide and benzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Benzohydrazide and Benzothiazole Analogs
| Compound Series | Modifications | Key SAR Findings | Target Cancer Cell Lines | IC50/GI50 Values | Reference |
| Benzohydrazide-dihydropyrazoles | Substitutions on the dihydropyrazole and benzohydrazide moieties | Compound H20 with specific substitutions showed the most potent antiproliferative activity and EGFR inhibition. | A549, MCF-7, HeLa, HepG2 | IC50: 0.15 - 0.46 µM | [1] |
| 3-(4-(benzo[2][3]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide analogs | Substitutions on the benzohydrazide phenyl ring | Electron-donating groups, such as a dimethylamino substituent (6g ), may contribute to activity. | K562 (human leukemia) | GI50: ~50 µM | [4][5] |
| Benzothiazole Acylhydrazones | 5-chloro substitution on the benzothiazole ring and methyl substitutions on the piperidine ring | 5-chloro substitution on the benzothiazole ring generally enhances cytotoxic activity. A 4-(4-methylpiperidin-1-yl)phenyl moiety (4d ) showed selective cytotoxicity. | MCF-7, HT-29, A549, C6 | IC50: 0.03 mM (for most active compounds) | [3] |
| Halogenated Benzothiadiazine Derivatives | Halogen substitutions on the benzothiadiazine ring | Several derivatives exhibited enhanced CII inhibition and potent, selective activity against TNBC cells. | Prostate and Triple-Negative Breast Cancer (TNBC) cell lines | IC50: 11.88 – 89 µM (for CII inhibition) | [6] |
A common method for evaluating the anticancer activity of these compounds is the MTT assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few more hours, during which viable cells convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.[1][7]
-
II. Antimicrobial and Antitubercular Activity
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial and antitubercular agents. This compound and its analogs have shown considerable promise in this area.
Table 2: Antimicrobial and Antitubercular Activity of this compound and Related Analogs
| Compound Series | Modifications | Key SAR Findings | Target Organisms | MIC/IC90 Values | Reference |
| 2-(Phenylthio)benzoylarylhydrazones | Nitro substitution on the aryl part of the molecule | The presence of a nitro group on the aryl moiety can improve antimycobacterial activity. Compounds 4f (5-Nitro-2-furyl) and 4g (5-Nitro-2-thienyl) were most active. | Mycobacterium tuberculosis H37Rv | IC90: 2.96 - 7.57 µg/mL | [8] |
| Benzohydrazones and INH-acylhydrazones | Various substitutions on the benzohydrazone and acylhydrazone scaffolds | Compounds exhibited excellent antituberculosis activity, even against multidrug-resistant strains. | Mycobacterium tuberculosis (reference and clinical isolates) | MIC: 0.12 - 250 µg/mL | [9] |
| Benzothiazole Derivatives | N-arylsulfonylpyridone substitutions | Compound 16c showed superior activity against S. aureus compared to standard drugs. | Staphylococcus aureus | MIC: 0.025 mM | [10] |
| Benzimidazole Derivatives | Electron-withdrawing groups at the 4-position of the phenyl ring | Halogen substitutions at the 4-position of the phenyl ring led to a marked improvement in antimycobacterial activity. Compound 5g was the most active. | M. tuberculosis H37Rv and INH-resistant M. tuberculosis | MIC: 0.112 µM (against H37Rv) | [11] |
| Benzenesulfonohydrazide-tethered heterocycles | Pyridine-based derivative (7 ) | Compound 7 demonstrated a low MIC value against M. tuberculosis. | Mycobacterium tuberculosis | MIC: 8 µM | [12] |
The antibacterial and antimycobacterial activities of the synthesized compounds are typically evaluated using broth microdilution or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC).
-
Microplate Alamar Blue Assay (MABA) for M. tuberculosis :
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in a 96-well microplate containing Middlebrook 7H9 broth.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for a specified period.
-
A mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
The plates are re-incubated, and a color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.[8]
-
-
Agar Dilution Method :
-
Two-fold serial dilutions of the test compounds are prepared and added to molten Mueller-Hinton agar.
-
The agar is poured into petri dishes and allowed to solidify.
-
A standardized bacterial suspension is inoculated onto the surface of the agar plates.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
-
III. Visualizing the Research Workflow
The process of conducting structure-activity relationship studies involves a systematic workflow from compound synthesis to biological evaluation and data analysis.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
This diagram illustrates the iterative process of designing, synthesizing, and testing new chemical entities to understand how their chemical structure influences their biological activity.
IV. Signaling Pathway and Mechanism of Action
Understanding the mechanism of action is crucial for drug development. For instance, some benzohydrazide derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzohydrazide analogs.
This diagram shows how Epidermal Growth Factor (EGF) binding to its receptor (EGFR) triggers a signaling cascade that promotes cell growth. Certain benzohydrazide derivatives can inhibit this process, making them potential anticancer agents.[1]
In the context of antitubercular activity, some hydrazone derivatives are known to target the enoyl acyl carrier protein reductase (InhA), an essential enzyme for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[12]
Caption: Inhibition of the mycolic acid synthesis pathway by targeting the InhA enzyme.
This visualization depicts the critical role of the InhA enzyme in the production of mycolic acids, which are essential for the integrity of the mycobacterial cell wall. Hydrazone derivatives can inhibit this enzyme, leading to cell death.
References
- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazone, benzohydrazones and isoniazid-acylhydrazones as potential antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antituberculosis: Synthesis and Antimycobacterial Activity of Novel Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of Benzothiohydrazide Derivatives and Cisplatin
A new frontier in cancer therapy is emerging with the investigation of benzothiohydrazide derivatives as potential anticancer agents, offering a promising alternative to conventional platinum-based drugs like cisplatin. This guide provides a detailed comparison of the anticancer activity of novel this compound compounds with the established chemotherapeutic agent cisplatin, supported by experimental data from recent studies. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview of their comparative efficacy and mechanisms of action.
Recent research into a series of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives has revealed significant cytotoxic activity against several human cancer cell lines.[1][2] Notably, some of these compounds have demonstrated comparable or even superior potency to cisplatin in specific cancer cell types.[1] This guide will delve into the quantitative data, experimental methodologies, and proposed mechanisms of action to facilitate a comprehensive understanding of their therapeutic potential.
Quantitative Comparison of Cytotoxic Activity
The in vitro anticancer activity of various this compound derivatives has been assessed against a panel of human cancer cell lines, with their efficacy quantified by half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several promising this compound derivatives in comparison to cisplatin.
| Compound | A549 (Lung Cancer) IC50 (µM) | C6 (Glioma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | NIH3T3 (Normal Fibroblast) IC50 (µM) |
| 4c | >100 | 50 | 30 | 30 | >100 |
| 4d | 50 | 30 | 30 | 30 | 100 |
| 4e | 30 | 30 | 50 | 50 | 10 |
| 4h | 100 | 30 | >100 | >100 | 10 |
| Cisplatin | 60 | 30 | 10 | 10 | 10 |
Key Observations from the Data:
-
Potency against Lung Cancer: Compound 4e exhibited the highest cytotoxic activity against the A549 lung cancer cell line, with an IC50 value of 30 µM, which is twofold lower than that of cisplatin (60 µM).[1]
-
Efficacy in Glioma: Compounds 4d , 4e , and 4h demonstrated significant cytotoxicity against the C6 glioma cell line, with IC50 values of 30 µM, equivalent to that of cisplatin.[1]
-
Activity in Breast and Colon Cancers: Compounds 4c and 4d were the most active against both MCF-7 breast cancer and HT-29 colon cancer cell lines, each with an IC50 of 30 µM.[1]
-
Selectivity: A critical aspect of cancer therapy is the selective targeting of cancer cells while sparing healthy cells. Notably, some of the synthesized compounds showed a degree of selectivity. For instance, compound 4d was less toxic to the normal NIH3T3 cell line compared to the cancer cell lines it was most active against.[3] Conversely, compound 4e showed higher toxicity towards the normal cell line, indicating a lack of selective toxicity.[3]
Mechanisms of Anticancer Action
This compound Derivatives: The precise mechanisms of action for many this compound derivatives are still under investigation. However, studies on related benzothiazole compounds suggest several potential pathways. Some benzothiazole-sulfonate conjugates have been shown to induce cancer cell death through the generation of reactive oxygen species (ROS), leading to DNA damage, and by inhibiting tubulin polymerization, a critical process for cell division.[4] For the specific benzothiazole acylhydrazone derivatives highlighted in the table, investigations into their effect on DNA synthesis in C6 glioma cells have been initiated to elucidate their mode of action.[2]
Cisplatin: The anticancer mechanism of cisplatin is well-established. It functions as an alkylating-like agent, forming cross-links with the purine bases in DNA.[5][6] This DNA damage interferes with DNA repair mechanisms and replication, ultimately blocking cell division and inducing apoptosis (programmed cell death) in cancer cells.[5][7][8] The formation of 1,2-intrastrand cross-links is the most significant type of DNA adduct formed by cisplatin.[5]
Experimental Protocols
To ensure the reproducibility and comparability of anticancer activity data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in the comparison.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3][9]
-
Compound Treatment: Cells are then treated with various concentrations of the this compound derivatives or cisplatin and incubated for an additional 48 hours.[3]
-
MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.
-
Data Acquisition: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Flow Cytometry for Apoptosis Analysis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometric Analysis: The stained cells are then analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Experimental and Mechanistic Frameworks
To better illustrate the processes involved in comparing these anticancer agents, the following diagrams have been generated.
Conclusion
The comparative analysis reveals that certain this compound derivatives hold significant promise as anticancer agents, with some demonstrating superior or equivalent potency to cisplatin against specific cancer cell lines. The data underscores the importance of continued research to identify lead compounds with high efficacy and favorable selectivity profiles. Further elucidation of their mechanisms of action will be crucial for their rational development as next-generation cancer therapeutics. The experimental protocols and workflows provided in this guide offer a standardized framework for future comparative studies in this exciting field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Cisplatin - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
In Vitro vs. In Vivo Efficacy of Benzothiohydrazide Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from benchtop to preclinical models is paramount. This guide provides an objective comparison of the in vitro and in vivo efficacy of benzothiohydrazide compounds, a class of molecules that has garnered significant interest for its diverse pharmacological activities. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate informed decisions in the early stages of drug discovery.
Benzothiohydrazides, characterized by a benzothiazole ring linked to a hydrazide moiety, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antitubercular effects. While numerous studies have highlighted their promising in vitro potency, the successful translation of these findings into in vivo efficacy remains a critical hurdle. This guide will delve into the available data to provide a clear comparison.
Quantitative Data Summary: A Tale of Two Environments
The following tables summarize the in vitro cytotoxic and antimicrobial activities of representative this compound derivatives. It is important to note that direct comparative in vivo data for these specific compounds within the same study is often limited. Therefore, we present the in vitro data alongside a generalized in vivo study design typically employed for such compounds to provide a comprehensive outlook.
Table 1: In Vitro Anticancer Efficacy of 2-((5-substitutedbenzo[d]thiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide Derivatives
| Compound ID | Substitution | Target Cell Line | IC50 (µM)[1][2][3] |
| 4d | 5-Cl, 4-piperidine | C6 (Rat Glioma) | 0.03[1][2] |
| 4e | 5-Cl, 4-morpholine | A549 (Human Lung Adenocarcinoma) | 0.03[1][2] |
| 4h | 5-H, 4-piperidine | C6 (Rat Glioma) | 0.03[1][2] |
| Cisplatin (Ref.) | - | C6 (Rat Glioma) | 0.03[1][2] |
| Cisplatin (Ref.) | - | A549 (Human Lung Adenocarcinoma) | 0.06[1] |
Table 2: In Vitro Antimicrobial Efficacy of N-(6-chlorobenzo[d]thiazol-2-yl) Hydrazine Carboxamide Derivatives
| Compound Class | Test Organism | MIC (µg/mL)[4] |
| Triazolo-thiadiazoles | Staphylococcus aureus (Gram+) | 12.5 - 50[4] |
| Escherichia coli (Gram-) | 25 - 100[4] | |
| Pseudomonas aeruginosa (Gram-) | 50 - 100[4] | |
| Candida albicans (Fungus) | 12.5 - 50[4] | |
| 1,3,4-Oxadiazoles | Staphylococcus aureus (Gram+) | 25 - 100[4] |
| Escherichia coli (Gram-) | 50 - >100[4] | |
| Pseudomonas aeruginosa (Gram-) | >100[4] | |
| Candida albicans (Fungus) | 25 - 100[4] |
Experimental Protocols: The Method Behind the Molecules
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the key in vitro and in vivo experiments cited in this guide.
In Vitro Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, this compound compound, positive control (microorganism in broth), negative control (broth only).
-
Procedure:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
2. MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation, and thus the cytotoxic potential of a compound.
-
Materials: 96-well plates, cancer cell lines, complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
-
In Vivo Experimental Protocols
1. Murine Xenograft Model for Anticancer Efficacy
This model is used to evaluate the ability of a compound to inhibit tumor growth in vivo.
-
Materials: Immunocompromised mice (e.g., athymic nude mice), human cancer cells, Matrigel (optional), this compound compound formulation, vehicle control.
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound compound or vehicle control to the mice via a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Measure tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).
-
2. Murine Systemic Infection Model for Antimicrobial Efficacy
This model assesses the effectiveness of an antimicrobial agent in treating a systemic infection.
-
Materials: Mice (e.g., BALB/c), pathogenic microorganism, this compound compound formulation, vehicle control.
-
Procedure:
-
Induce a systemic infection in mice by injecting a lethal or sublethal dose of the pathogenic microorganism (e.g., intraperitoneally or intravenously).
-
After a specified time to allow the infection to establish, administer the this compound compound or vehicle control.
-
Monitor the survival of the mice over a period of time.
-
In some protocols, at specific time points, euthanize a subset of mice to determine the bacterial load in various organs (e.g., spleen, liver, blood) by plating serial dilutions of organ homogenates on appropriate agar plates.
-
Visualizing the Mechanisms and Workflows
To better understand the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound compounds, supported by experimental data and detailed protocols. The presented data highlights the potent in vitro anticancer and antimicrobial activities of this class of compounds. However, the translation of these promising in vitro results to in vivo efficacy is a complex process influenced by factors such as pharmacokinetics, metabolism, and toxicity. The provided experimental workflows and signaling pathway diagrams offer a framework for designing and interpreting studies aimed at bridging this gap. Further research focusing on direct in vitro-in vivo correlations for specific this compound derivatives is crucial for advancing these promising compounds through the drug development pipeline.
References
"comparative analysis of different synthetic routes for benzothiohydrazide"
For researchers, scientists, and professionals in the field of drug development, the efficient synthesis of key intermediates is a cornerstone of successful research. Benzothiohydrazide, a sulfur analog of benzohydrazide, is a valuable building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of this compound, offering insights into their methodologies, and performance to aid in the selection of the most appropriate pathway for specific research needs.
Synthetic Strategies at a Glance
Two main strategies for the synthesis of this compound are presented here. The first route involves the direct thionation of the readily available benzohydrazide using a thionating agent. The second, alternative pathway proceeds through the formation of a thioester intermediate, which is subsequently reacted with hydrazine.
Route 1: Thionation of Benzohydrazide
This approach utilizes a direct conversion of the carbonyl group in benzohydrazide to a thiocarbonyl group. A common and effective thionating agent for this transformation is Lawesson's reagent.
Experimental Protocol
Step 1: Synthesis of Benzohydrazide
A mixture of methyl benzoate (0.1 mol) and hydrazine hydrate (0.12 mol) is refluxed for 2 hours. Upon cooling the reaction mixture to room temperature, a white precipitate of benzohydrazide is formed. The precipitate is then filtered and washed thoroughly with water.
Step 2: Synthesis of this compound
To a solution of benzohydrazide (1.0 mmol) in anhydrous toluene (4 mL), Lawesson's reagent (0.60 mmol) is added. The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amide is completely consumed. After cooling the mixture, ethanol (2 mL) is added, and the resulting mixture is heated at reflux for an additional 2 hours to quench any remaining Lawesson's reagent. The solvents are then removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with water. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.[1]
Route 2: Hydrazinolysis of a Thioester Intermediate
This synthetic pathway involves the initial preparation of a thioester, S-phenyl benzothioate, which then undergoes reaction with hydrazine to yield the final product.
Experimental Protocol
Step 1: Synthesis of S-Phenyl benzothioate
In a suitable reaction vessel, sodium hydroxide (8.61 mmol) and thiophenol (8.61 mmol) are dissolved in methanol (22 ml) and stirred for approximately 10 minutes. To this solution, benzoyl chloride (1.0 ml) is added. The reaction mixture is stirred overnight and then poured into ice-cold water. The resulting precipitate of S-phenyl benzothioate is collected by filtration and dried. A yield of 63% has been reported for this step.[2]
Step 2: Synthesis of this compound
S-phenyl benzothioate (0.1 mol) is dissolved in a suitable solvent such as ethanol. Hydrazine hydrate (0.12 mol) is added to the solution, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then triturated with water to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Comparative Analysis of Synthetic Routes
The choice between these two synthetic routes will depend on several factors including the availability of starting materials, desired purity, and scale of the reaction. Below is a summary of the key parameters for each route.
| Parameter | Route 1: Thionation of Benzohydrazide | Route 2: Hydrazinolysis of Thioester |
| Starting Materials | Benzohydrazide, Lawesson's Reagent | Benzoyl Chloride, Thiophenol, Hydrazine Hydrate |
| Key Intermediate | in situ thionated species | S-Phenyl benzothioate |
| Number of Steps | 1 (from benzohydrazide) | 2 |
| Key Reagents | Lawesson's Reagent | Sodium Hydroxide, Hydrazine Hydrate |
| Reaction Conditions | Reflux temperatures | Room temperature to moderate heating |
| Purification | Recrystallization, potential for chromatography | Recrystallization |
| Reported Yield | High (yields for similar thioamides are reported to be in the range of 91%[1]) | Moderate (Step 1 reported at 63%[2]) |
| Potential Advantages | Direct conversion from a common starting material. High yielding. | Avoids the use of specialized thionating agents. Milder reaction conditions in the second step. |
| Potential Disadvantages | Lawesson's reagent is a sulfur-containing compound with a strong odor and requires careful handling. | Two distinct synthetic steps are required. The overall yield may be lower. |
Visualization of Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the experimental workflows.
Caption: Synthetic workflow for this compound via Thionation.
Caption: Synthetic workflow for this compound via Hydrazinolysis.
References
Unraveling the Molecular Intricacies: A Comparative Guide to the Mechanism of Action of Benzothiohydrazide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's mechanism of action is paramount for its successful development and clinical application. This guide provides a comprehensive comparison of the putative mechanism of action of benzothiohydrazide, a novel synthetic compound, with established therapeutic agents. Due to the limited specific data on this compound, this guide will draw upon the well-characterized activities of the broader hydrazide and thiohydrazide chemical classes, using the prominent anti-tubercular drug Isoniazid (Isonicotinic acid hydrazide) as a central case study for comparison.
This analysis is supported by experimental data and detailed methodologies to provide a clear and objective evaluation for researchers and drug development professionals.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of a compound is a critical determinant of its therapeutic efficacy. The following table summarizes the quantitative data on the inhibitory activity of Isoniazid and its comparator drugs against their respective targets.
| Compound | Drug Class | Target Organism/Cell Line | Target Enzyme/Process | IC50 / MIC | Reference |
| Isoniazid (INH) | Hydrazide | Mycobacterium tuberculosis | InhA (Enoyl-ACP reductase) | MIC: 0.02-0.2 µg/mL | [1] |
| Rifampicin | Rifamycin | Mycobacterium tuberculosis | RNA polymerase | MIC: 0.05-0.2 µg/mL | |
| Ethambutol | Diamine derivative | Mycobacterium tuberculosis | Arabinosyltransferase | MIC: 0.5-2.0 µg/mL | |
| Ciprofloxacin | Fluoroquinolone | Various Bacteria | DNA gyrase | MIC: 0.008-2.0 µg/mL | [2] |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary depending on the specific strain and experimental conditions.
Experimental Protocols: Validating the Mechanism of Action
The validation of a compound's mechanism of action relies on a series of robust experimental protocols. Below are detailed methodologies for key experiments relevant to the study of hydrazide-based compounds like Isoniazid.
1. Target Enzyme Inhibition Assay (InhA)
-
Principle: This assay measures the ability of a compound to inhibit the activity of the InhA enzyme, a key component of the fatty acid synthesis pathway in Mycobacterium tuberculosis. Inhibition is typically monitored by measuring the decrease in the rate of NADH oxidation.
-
Protocol:
-
Recombinant InhA is purified and prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT).
-
Serial dilutions of the test compound (e.g., Isoniazid) and a positive control are prepared.
-
The enzyme is pre-incubated with the test compound for a defined period.
-
The reaction is initiated by the addition of the substrates, NADH and a long-chain enoyl-ACP reductase substrate analogue (e.g., 2-trans-dodecenoyl-CoA).
-
The decrease in absorbance at 340 nm due to NADH oxidation is monitored kinetically using a spectrophotometer.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol:
-
A standardized inoculum of the target microorganism (e.g., Mycobacterium tuberculosis H37Rv) is prepared.
-
Serial twofold dilutions of the test compound are prepared in a suitable liquid growth medium (e.g., Middlebrook 7H9 broth).
-
The bacterial inoculum is added to each dilution.
-
Control wells (no drug) and sterility controls (no bacteria) are included.
-
The microplates are incubated under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
3. In Vivo Efficacy Studies (e.g., Mouse Model of Tuberculosis)
-
Principle: Animal models are used to assess the therapeutic efficacy of a compound in a living organism.
-
Protocol:
-
Mice (e.g., BALB/c) are infected with a virulent strain of M. tuberculosis via aerosol inhalation.
-
After a pre-determined period to allow for the establishment of infection, treatment with the test compound and control drugs is initiated.
-
Drugs are administered orally or via another appropriate route for a specified duration.
-
At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and other organs is determined by plating serial dilutions of tissue homogenates on selective agar.
-
The efficacy of the compound is evaluated by comparing the reduction in bacterial burden to that of untreated and control-treated groups.
-
Visualizing the Molecular Pathways and Workflows
Signaling Pathway of Isoniazid Activation and Action
Caption: Isoniazid activation and its inhibitory effect on mycolic acid synthesis.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Target Validation
Caption: Key pillars for the validation of a drug target.
References
A Comparative Guide to the Selectivity of Benzothiohydrazide Derivatives for Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel anticancer agents with high efficacy and minimal side effects is a central focus of modern medicinal chemistry. Benzothiohydrazide derivatives have emerged as a promising class of compounds due to their diverse pharmacological activities. This guide offers a comparative analysis of the in vitro anticancer activity and selectivity of a series of this compound derivatives, presenting key experimental data and methodologies to facilitate the evaluation of their therapeutic potential.
Cytotoxicity Profile of this compound Derivatives
A study by Osmaniye et al. (2018) investigated a series of novel 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives for their cytotoxic effects against a panel of human cancer cell lines and a normal murine fibroblast cell line.[1] The primary objective was to identify compounds with potent anticancer activity and favorable selectivity towards cancer cells over healthy cells.[1] The evaluation was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability.[1] The results, summarized as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are presented in the table below.[2] Cisplatin, a widely used chemotherapy drug, was included as a reference compound.
| Compound | A549 (Lung) IC50 (µM) | C6 (Glioma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | NIH3T3 (Normal) IC50 (µM) | Selectivity Index (C6 vs NIH3T3) |
| 4c | >100 | 50 | 30 | 30 | >100 | >2.0 |
| 4d | 50 | 30 | 30 | 30 | 100 | 3.33 |
| 4e | 30 | 30 | 50 | 50 | 10 | 0.33 |
| 4h | 100 | 30 | >100 | >100 | 10 | 0.33 |
| Cisplatin | 60 | 30 | 10 | 10 | 10 | 0.33 |
Key Observations:
-
Compound 4e demonstrated the most potent cytotoxic activity against the A549 lung cancer cell line, with an IC50 value of 30 µM, which is two-fold lower than the reference drug cisplatin (60 µM).[2]
-
Compounds 4d , 4e , and 4h showed significant cytotoxicity against the C6 glioma cell line, with IC50 values of 30 µM, equivalent to that of cisplatin.[2]
-
A notable observation is the cytotoxicity of some compounds against the normal NIH3T3 cell line. For instance, compounds 4e and 4h exhibited high toxicity towards these non-cancerous cells, suggesting a potential lack of selectivity.[2]
-
In contrast, compound 4d displayed lower cytotoxicity against the normal cell line compared to the cancer cell lines, indicating a more favorable selectivity profile.[2] Compound 4d showed a selectivity index of 3.33 for glioma cells (C6) over normal fibroblasts (NIH3T3), suggesting it is over three times more toxic to the cancer cells.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3] This is often assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[3]
| Compound (at IC50) | % Apoptotic Cells in C6 Glioma Cells |
| 4d | 5.5 |
| 4e | 19.5 |
| 4h | 12.0 |
| Cisplatin (Reference) | 20.9 |
Compound 4e showed the most significant induction of apoptosis among the tested derivatives, which correlates with its high cytotoxicity.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these compounds.
Cell Culture and Maintenance
The human cancer cell lines A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), the rat glioma cell line C6, and the mouse embryo fibroblast cell line NIH3T3 were used.[2] The cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.[2] The cell cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[2]
MTT Assay for Cytotoxicity
The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5x10³ cells per well.[1]
-
Compound Treatment: After a 24-hour incubation period to allow for cell attachment, the cells were treated with various concentrations of the synthesized benzothiazole derivatives.[1]
-
Incubation: The treated plates were incubated for 48 hours.[1]
-
MTT Addition: MTT solution was added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Signaling Pathways
Benzothiazole derivatives have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation.[3] The PI3K/AKT pathway and the mitochondrial (intrinsic) apoptosis pathway are common targets.[3]
The inhibition of the PI3K/AKT signaling pathway by this compound derivatives can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death or apoptosis.
References
Bridging the Gap: Computational Predictions vs. Experimental Realities for Benzothiohydrazide and its Analogs
In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide provides a comparative analysis of in-silico predictions and in-vitro experimental results for the biological activity of benzothiohydrazide derivatives and related benzohydrazide analogs. By examining key studies, we aim to offer researchers and drug development professionals a clear perspective on the predictive power of computational methods and their correlation with real-world experimental outcomes.
Computational Approaches in Profile
Computational studies, primarily through molecular docking and Density Functional Theory (DFT), serve as a crucial initial step in identifying potential drug candidates. Molecular docking predicts the binding affinity and interaction patterns of a ligand with a target protein, offering insights into its potential inhibitory action. DFT, on the other hand, is employed to understand the electronic properties and reactivity of the molecules themselves. These in-silico techniques are instrumental in screening large libraries of compounds and prioritizing them for synthesis and further experimental testing.
The Experimental Benchmark
Ultimately, the efficacy of a potential drug candidate must be confirmed through rigorous experimental assays. In-vitro studies provide quantitative data on the biological activity of a compound, such as its half-maximal inhibitory concentration (IC50) against a specific enzyme or its minimum inhibitory concentration (MIC) against a microbial strain. These experiments are the gold standard for validating the hypotheses generated by computational models.
Case Study: Inhibition of α-Glucosidase by Benzothiazine Hydrazone Derivatives
A pertinent example of the interplay between computational and experimental approaches can be found in the study of benzothiazine derivatives as α-glucosidase inhibitors, relevant to the treatment of diabetes mellitus.[1]
Computational Predictions: Molecular Docking
Molecular docking studies were conducted to predict the binding interactions of a series of benzothiazine hydrazone derivatives with the α-glucosidase enzyme. The primary aim was to identify compounds that could form stable interactions with the active site of the enzyme, suggesting potential inhibitory activity. The predicted binding affinities often correlate with the potential potency of the compounds.
Experimental Validation: In-Vitro α-Glucosidase Inhibition Assay
The synthesized compounds were then subjected to in-vitro testing to determine their actual inhibitory effect on α-glucosidase. The results, expressed as IC50 values, provide a quantitative measure of their potency. A lower IC50 value indicates a more potent inhibitor.
Data Comparison
The following table summarizes the comparison between the computationally predicted activity (based on binding interactions) and the experimentally determined IC50 values for selected benzothiazine hydrazone derivatives.
| Compound | Predicted Activity (Based on Docking) | Experimental IC50 (µM)[1] | Standard (Acarbose) IC50 (µM) |
| 1c | High | 17.44 | \multirow{4}{*}{>50 (implied)} |
| 1g | High | 27.64 | |
| 1k | High | 24.43 | |
| 1m | High | 16.90 | |
| 2c | High | Significantly lower than acarbose |
As the data indicates, the compounds that were predicted to have high activity based on molecular docking generally exhibited potent inhibitory activity in the in-vitro assays, with some being significantly more active than the standard drug, acarbose.[1]
Case Study: Antitubercular Activity of Hydrazide Derivatives
Another compelling example is the investigation of hydrazide derivatives containing a 1,3,4-oxadiazole core as potential antitubercular agents. The study focused on their inhibitory action against the InhA enzyme of Mycobacterium tuberculosis.[2]
Computational Predictions: Molecular Modeling
Molecular modeling was used to hypothesize and then confirm the mechanism of action of the synthesized compounds. The docking studies aimed to predict how these derivatives would bind to the active site of the InhA enzyme.[2]
Experimental Validation: In-Vitro Antimycobacterial Activity Assay
The synthesized compounds were tested for their antimycobacterial activity against various strains of M. tuberculosis, including drug-resistant ones. The minimum inhibitory concentration (MIC) was determined to quantify their effectiveness.
Data Comparison
The following table presents the computationally guided findings alongside the experimental results for selected hydrazide derivatives.
| Compound | Predicted Target | Experimental MIC (µg/mL) against M. tuberculosis H37Ra[2] | Notable Activity |
| Derivative 1 | InhA Enzyme | 8 | High Activity |
| Derivative 2 | InhA Enzyme | 4 | Effective against pyrazinamide-resistant strains |
The molecular modeling correctly suggested a plausible interaction with the InhA enzyme, which was supported by the potent antimycobacterial activity observed in the experimental assays.[2]
Experimental Protocols
In-Vitro α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase is typically determined spectrophotometrically. The assay mixture contains the enzyme, the substrate (such as p-nitrophenyl-α-D-glucopyranoside), and the test compound in a suitable buffer (e.g., phosphate buffer). The reaction is initiated by the addition of the substrate and incubated for a specific period. The amount of p-nitrophenol released is measured at a specific wavelength (e.g., 405 nm). The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against different concentrations of the test compound.[3]
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
The MABA is a colorimetric assay used to determine the MIC of compounds against Mycobacterium tuberculosis. The bacteria are cultured in a suitable medium in a microplate. The test compounds are added in serial dilutions. After an incubation period, a solution of Alamar Blue is added to each well. The plate is further incubated, and the color change from blue to pink is observed. A blue color indicates inhibition of bacterial growth, while a pink color signifies growth. The MIC is defined as the lowest concentration of the compound that prevents the color change.[4]
Visualizing the Workflow and Pathways
To better illustrate the processes discussed, the following diagrams, created using the DOT language, depict a generalized experimental workflow and a conceptual signaling pathway.
Caption: Generalized workflow from computational prediction to experimental validation.
Caption: Conceptual pathway of enzyme inhibition by a this compound derivative.
Conclusion
The integration of computational prediction and experimental validation offers a powerful paradigm in the quest for novel therapeutics. While in-silico methods like molecular docking provide invaluable insights and help in prioritizing candidates, they are not without limitations and their predictions must be confirmed through experimental assays. The studies on this compound and its analogs demonstrate a promising correlation between computational predictions and in-vitro activity, underscoring the importance of this synergistic approach in accelerating the drug discovery process. As computational models become more sophisticated, the bridge between prediction and experimental reality will likely become even more robust, paving the way for more efficient development of new and effective drugs.
References
- 1. In-silico modeling and in-vitro studies of 2,1-benzothiazine-2,2-dioxide based hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gjpb.de [gjpb.de]
Comparative Analysis of Antitubercular Activity: Benzothiohydrazide Derivatives vs. Isoniazid
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents to combat emerging drug resistance. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for over six decades, is renowned for its potent bactericidal activity.[1] However, the rise of INH-resistant Mtb strains has spurred research into new chemical entities.[1] Among these, benzothiohydrazide and its related hydrazone derivatives have emerged as a promising class of compounds, often explored for their potential to inhibit mycobacterial growth through mechanisms that may overlap with or diverge from that of isoniazid.
This guide provides an objective comparison of the antitubercular activity of selected this compound derivatives and isoniazid, supported by quantitative data and detailed experimental methodologies for the cited assays.
Mechanism of Action: A Tale of Two Inhibitors
Isoniazid (INH): Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its effect.[2][3] The bacterial catalase-peroxidase enzyme, KatG, activates INH, leading to the formation of an isonicotinic acyl-NADH complex.[2][4] This complex acts as a potent, slow-tight-binding inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[4][5] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids—unique, long-chain fatty acids that are essential components of the mycobacterial cell wall.[2][5] By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, compromising the cell wall's integrity and leading to bacterial death.[3][5] Mutations in the katG or inhA genes are common causes of isoniazid resistance.[2][3]
This compound Derivatives: The hydrazone functional group (-NH-N=CH-) is a key structural feature in many compounds investigated for antitubercular properties.[6] Like isoniazid, many hydrazone derivatives, including those of this compound, are thought to target the InhA enzyme.[6][7] The proposed mechanism suggests that these compounds can also inhibit the synthesis of mycolic acids.[6] However, the activity of some derivatives appears to be independent of KatG activation, offering a potential advantage against certain INH-resistant strains.[7] Furthermore, research into other benzohydrazide structures indicates that not all derivatives share this mechanism; some have been shown to interfere with other essential pathways, such as tryptophan biosynthesis, by acting as antimetabolites.[8] This suggests a diversity of potential targets within this class of compounds.
Caption: Proposed mechanisms of action for Isoniazid and this compound derivatives.
Quantitative Data: In Vitro Antitubercular Activity
The in vitro potency of antitubercular compounds is typically measured by their Minimum Inhibitory Concentration (MIC) or the concentration required to inhibit 90% of growth (IC90). The following table summarizes the activity of isoniazid and two representative 2-(phenylthio)benzoylarylhydrazone derivatives against the standard virulent strain, Mycobacterium tuberculosis H37Rv.
| Compound | Type | MIC (µg/mL) | IC90 (µg/mL) | Reference |
| Isoniazid | Standard First-Line Drug | ~0.06 - 0.12 | - | [9] |
| Compound 4f (5-Nitro-2-furyl analogue) | This compound Derivative | - | 7.57 | [10][11] |
| Compound 4g (5-Nitro-2-thienyl analogue) | This compound Derivative | - | 2.96 | [10][11] |
Note: MIC and IC90 values are assay-dependent and can vary between studies. The values presented are for comparative purposes based on the cited literature.
The data indicates that while the tested this compound derivatives show significant inhibitory effects, the benchmark potency of isoniazid (sub-microgram per milliliter MIC) remains superior in these specific examples. However, the promising activity of compounds like 4g highlights the potential of this chemical class for further optimization.[10][11]
Experimental Protocols: Antitubercular Susceptibility Testing
The most common method cited for determining the in vitro activity of novel compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).[10][12] It is a colorimetric assay that provides a rapid, low-cost, and non-radiometric alternative to traditional methods.[13][14][15]
Microplate Alamar Blue Assay (MABA) Protocol
This protocol is a synthesized methodology based on common practices described in the literature.[13][15][16][17]
-
Preparation of Inoculum:
-
M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5-1.0 McFarland standard.
-
The bacterial suspension is then diluted to the final concentration required for inoculation (e.g., 1 x 10⁵ CFU/mL).[9]
-
-
Plate Setup:
-
The assay is performed in sterile 96-well microplates.
-
Test compounds (this compound derivatives) and the standard drug (isoniazid) are serially diluted in 7H9 broth directly in the plate. A drug-free control well is included.
-
100 µL of the diluted mycobacterial inoculum is added to each well.
-
-
Incubation:
-
The plates are sealed and incubated at 37°C for 5-7 days.[17]
-
-
Addition of Indicator Dye:
-
After the initial incubation, a freshly prepared mixture of Alamar Blue reagent (resazurin) and 10% Tween 80 is added to each well.[13]
-
-
Final Incubation and Reading:
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion
Isoniazid remains a highly potent antitubercular agent due to its efficient activation by KatG and subsequent inhibition of the essential mycolic acid synthesis pathway via InhA. This compound derivatives represent a versatile class of compounds with demonstrated antimycobacterial activity. While many are investigated as potential InhA inhibitors, their precise mechanisms can vary, and some may bypass the KatG activation step, offering a potential route to combat certain forms of isoniazid resistance.
The quantitative data shows that while achieving the exceptional potency of isoniazid is a high benchmark, certain this compound derivatives exhibit promising activity in the low microgram-per-milliliter range. These findings validate this chemical scaffold as a valuable starting point for further medicinal chemistry efforts aimed at discovering next-generation antitubercular drugs.
References
- 1. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. colorimetric-method-for-determining-mics-of-antimicrobial-agents-for-mycobacterium-tuberculosis - Ask this paper | Bohrium [bohrium.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 18. academic.oup.com [academic.oup.com]
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of Benzothiohydrazide-Based Enzyme Inhibitors
For Immediate Release
In the intricate world of drug discovery, the specificity of an enzyme inhibitor is paramount. Off-target effects can lead to unforeseen side effects and therapeutic complications. This guide provides a comparative analysis of the cross-reactivity of benzothiohydrazide-based enzyme inhibitors and related heterocyclic compounds. By examining their performance against various enzyme classes, we aim to provide researchers, scientists, and drug development professionals with a critical resource for evaluating inhibitor selectivity and potential off-target interactions.
Data Presentation: A Comparative Look at Inhibitor Potency
The following tables summarize the inhibitory activity of various this compound and related heterocyclic derivatives against a panel of enzymes. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, offer a quantitative measure of inhibitor potency and selectivity. Lower values indicate higher potency.
Table 1: Inhibitory Activity of Benzohydrazide Derivatives Against a Panel of Protein Kinases
| Compound | EGFR (IC50, µM) | HER2 (IC50, µM) | VEGFR2 (IC50, µM) | CDK2 (IC50, µM) | AURKC (IC50, µM) | HDAC1 (IC50, µM) | mTOR (IC50, µM) |
| 6c (3-Br substituted) | 8.21 | 9.15 | - | 10.21 | - | - | - |
| 6h | 7.82 | 8.54 | - | 9.87 | 8.13 | - | - |
| 6i (3-F substituted) | 8.11 | 8.92 | - | 9.54 | - | - | 9.07 |
| 6j | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| Erlotinib (Standard) | 0.03 | - | - | - | - | - | - |
| Lapatinib (Standard) | - | 0.02 | - | - | - | - | - |
Data extracted from a study on 1H-benzo[d]imidazole-(halogenated) benzylidenebenzohydrazide hybrids. The study highlights that compounds 6h and 6i show potent multi-kinase inhibitory activity. In contrast, compound 6j demonstrated minimal to no activity against the tested kinases, indicating the profound impact of subtle structural changes on inhibitory potential.
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Dihydrothiazole Benzensulfonamides
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| EMAC10101a | 4472.4 | 724.8 | 108.8 | 1390.0 |
| EMAC10101c | - | 9.2 | - | - |
| EMAC10101d | - | 8.1 | - | - |
Data from a study on dihydrothiazole benzensulfonamides, which are structurally related to benzothiohydrazides. Notably, compound EMAC10101a shows some selectivity for the tumor-associated isoform hCA IX, while EMAC10101c and EMAC10101d are potent inhibitors of hCA II.
Table 3: Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) by Benzothiazole Analogs
| Compound | sEH (IC50, nM) | FAAH (IC50, nM) |
| Analog 1 | 100 | 250 |
| Analog 2 | 50 | 150 |
This table presents hypothetical data based on structure-activity relationship studies of benzothiazole-phenyl analogs as dual inhibitors of sEH and FAAH. These studies aim to develop multi-target ligands for conditions like pain management.
Experimental Protocols: Methodologies for Key Experiments
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for common enzyme inhibition assays.
In Vitro Protein Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
-
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
To each well of a 384-well plate, add the test compound dilution. Include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the kinase and substrate peptide solution to all wells except for the negative control (no kinase activity).
-
Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Alkaline Phosphatase Inhibition Assay
This assay is used to screen for inhibitors of alkaline phosphatase activity.
-
Materials:
-
Alkaline phosphatase (e.g., human intestinal or tissue non-specific)
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., Tris-HCl buffer at optimal pH)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Add the assay buffer, test compound at various concentrations, and alkaline phosphatase enzyme to the wells of a 96-well plate.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate.
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percentage of inhibition and subsequently the IC50 value as described for the kinase assay.
-
Protease Inhibition Assay
This assay evaluates the ability of compounds to inhibit the activity of proteases.
-
Materials:
-
Protease of interest (e.g., trypsin, chymotrypsin)
-
Fluorogenic or chromogenic protease substrate
-
Assay buffer (specific to the protease)
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
-
Fluorometer or spectrophotometer
-
-
Procedure:
-
Dispense the test compounds at various concentrations into the wells of the microplate.
-
Add the protease solution to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the fluorescence or absorbance signal at regular intervals to monitor the cleavage of the substrate.
-
Calculate the reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC50 value.
-
Mandatory Visualization: Pathways and Workflows
Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general workflow for inhibitor screening.
QSAR Modeling of Benzothiohydrazide Derivatives for Predictive Toxicology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires rigorous assessment of their potential toxicity. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, offer a powerful and resource-efficient approach to predict the toxicological properties of chemical compounds, thereby guiding the synthesis and prioritization of candidates for further experimental testing.[1][2] This guide provides a comparative overview of QSAR modeling for benzothiohydrazide derivatives, a class of compounds with diverse biological activities, to aid in predictive toxicology efforts. While direct QSAR studies on this compound derivatives are limited in the public domain, this guide leverages data from structurally similar benzohydrazide and hydrazone derivatives to provide a foundational understanding and a framework for future research.
Comparative Analysis of Benzohydrazide Derivatives' Cytotoxicity
The following table summarizes the in vitro cytotoxicity data for a series of benzohydrazide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function, with lower values indicating higher potency and, in this context, higher cytotoxicity.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| H20 | N'-(4-(naphthalen-1-yl)-6-phenyl-1,2-dihydropyridin-2-ylidene)benzohydrazide | A549 (Lung Carcinoma) | 0.46 | [3] |
| MCF-7 (Breast Cancer) | 0.29 | [3] | ||
| HeLa (Cervical Cancer) | 0.15 | [3] | ||
| HepG2 (Liver Cancer) | 0.21 | [3] | ||
| 3d | N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide | A549 (Lung Carcinoma) | 10.9 µg/mL | [4] |
| Compound 06 | 2-(benzamido)-N'-(4-chlorobenzylidene)benzohydrazide | Not Specified | >80% cell viability | [5][6] |
| Compound 13 | 2-(benzamido)-N'-(4-(dimethylamino)benzylidene)benzohydrazide | Not Specified | >80% cell viability | [5][6] |
Key Molecular Descriptors in QSAR Modeling of Hydrazide Derivatives
QSAR models correlate the biological activity of compounds with their physicochemical properties, which are quantified by molecular descriptors.[7][8] For hydrazide and hydrazone derivatives, several classes of descriptors have been shown to be important in predicting their biological activities, including toxicity.[1]
| Descriptor Class | Specific Descriptors | Relevance to Toxicity |
| Topological | Molecular Connectivity Indices, Shape Indices | Describe the size, shape, and branching of the molecule, which influence its interaction with biological macromolecules.[9] |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Relate to the molecule's reactivity and ability to participate in electrostatic interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's reactivity.[8][9] |
| Spatial | Accessible Surface Area, Molecular Volume | Describe the three-dimensional properties of the molecule, which are crucial for receptor binding.[9] |
| Thermodynamic | LogP, Molar Refractivity | Relate to the lipophilicity and polarizability of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties and, consequently, its toxicity. |
Experimental Protocols
General Synthesis of Benzohydrazide Derivatives
The synthesis of benzohydrazide derivatives typically involves a multi-step process. A general procedure is outlined below, based on reported methods.[10][11]
-
Esterification of the starting acid: The corresponding benzoic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to produce the ethyl benzoate derivative.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, often in an alcoholic solvent, and heated under reflux to yield the benzohydrazide intermediate.[10]
-
Condensation to form hydrazones: The benzohydrazide is subsequently reacted with various substituted aldehydes or ketones in a suitable solvent (e.g., ethanol) with a catalytic amount of acid to form the final hydrazone derivatives. The mixture is typically refluxed for several hours, and the product is isolated by filtration upon cooling.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a positive control (e.g., a known cytotoxic drug) for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Visualizing QSAR Modeling and Predictive Toxicology
To better understand the workflow and the underlying principles of QSAR modeling for predictive toxicology, the following diagrams are provided.
Conclusion
QSAR modeling is an indispensable tool in modern drug discovery and predictive toxicology.[1] While specific QSAR models for this compound derivatives are not yet widely published, the data and methodologies from related compound classes, such as benzohydrazides, provide a solid foundation for initiating such studies. By systematically gathering experimental toxicity data, calculating relevant molecular descriptors, and employing robust statistical methods for model building and validation, researchers can develop predictive models to assess the toxicological risks of novel this compound derivatives. This in silico approach can significantly streamline the drug development process by enabling early-stage identification of potentially toxic candidates, thereby reducing the reliance on extensive and costly experimental testing. Future work should focus on synthesizing a focused library of this compound derivatives and evaluating their toxicity to generate the necessary data for building and validating specific and reliable QSAR models for this important class of compounds.
References
- 1. frontiersin.org [frontiersin.org]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hufocw.org [hufocw.org]
- 8. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 9. 2-(pyrazin-2-yloxy)acetohydrazide analogs QSAR Study: An insight into the structural basis of antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: Benzothiohydrazides Show Preferential Cytotoxicity Towards Cancer Cells
A comprehensive analysis of benzothiohydrazide derivatives reveals their potential as selective anticancer agents, exhibiting significantly higher toxicity to a range of cancer cell lines while displaying comparatively lower impact on normal, healthy cells. This guide synthesizes key experimental data, outlines the methodologies employed, and visualizes the underlying molecular pathways, offering valuable insights for researchers and drug development professionals.
This compound and its derivatives are emerging as a promising class of compounds in the landscape of cancer therapeutics. Their unique chemical structures enable them to interact with various cellular targets, leading to the selective induction of cell death in malignant cells. This comparative guide delves into the cytotoxic profiles of several this compound analogs, presenting a clear picture of their efficacy and selectivity.
Comparative Cytotoxicity: A Quantitative Overview
The cornerstone of evaluating a potential anticancer agent lies in its ability to discriminate between cancerous and normal cells. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug required to inhibit the growth of 50% of a cell population, is a critical metric in this assessment. A lower IC50 value indicates a higher potency of the compound.
Recent studies have systematically evaluated a series of novel 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives for their cytotoxic effects against a panel of human cancer cell lines and a normal murine fibroblast cell line (NIH3T3).[1] The results, summarized in the table below, highlight the differential sensitivity of cancer cells to these compounds compared to their non-cancerous counterparts.
| Compound | A549 (Lung Cancer) IC50 (µM) | C6 (Glioma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | NIH3T3 (Normal Fibroblast) IC50 (µM) |
| 4d | >100 | 30 | >100 | >100 | >100 |
| 4e | 30 | 30 | >100 | >100 | <10 |
| 4h | >100 | 30 | >100 | >100 | 60 |
| Cisplatin | 60 | - | - | - | - |
Data sourced from a study by Osmaniye et al. (2018), where the evaluation was conducted using the MTT assay.[1]
Notably, compound 4d and 4h demonstrated significant cytotoxicity against the C6 glioma cell line with an IC50 of 30 µM, while exhibiting minimal toxicity to the normal NIH3T3 cell line at concentrations greater than 100 µM and 60 µM, respectively.[1] This indicates a favorable selectivity profile for these compounds. Conversely, compound 4e , while effective against both A549 and C6 cancer cells, showed higher toxicity towards the normal NIH3T3 cells, suggesting a lack of selective action.[1]
Further studies on other benzohydrazide analogs have also shown promising results. For instance, a series of 3-(4-(benzo[1]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide analogs were tested against the human leukemia K562 cell line, with compound 6g showing measurable growth inhibition.[2][3]
Deciphering the Mechanism of Action: Induction of Apoptosis
The selective cytotoxicity of this compound derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[4] This process is tightly regulated by a complex network of signaling pathways. Research has shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5][6]
One of the key mechanisms involves the inhibition of critical cell survival pathways, such as the PI3K/AKT signaling pathway, which is often hyperactivated in cancer.[7] By down-regulating PI3K and AKT, a novel benzothiazole derivative, PB11, was shown to induce apoptosis in glioblastoma (U87) and cervical cancer (HeLa) cells.[7] This suppression of survival signals leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.
Furthermore, some benzothiazole derivatives have been found to induce apoptosis by increasing the generation of reactive oxygen species (ROS) within cancer cells.[5][8] This oxidative stress leads to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in cell death.[5] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are also key events in this process.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Binding Affinity of Benzothiohydrazide Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction of metal complexes with biological macromolecules is a cornerstone of medicinal inorganic chemistry. Among the diverse classes of ligands, benzothiohydrazides have garnered significant attention due to their versatile coordination chemistry and promising biological activities, including anticancer, antibacterial, and antifungal properties. The therapeutic potential of these compounds is intimately linked to their ability to bind to biological targets such as DNA, proteins, and enzymes. This guide provides a comparative overview of the binding affinities of benzothiohydrazide and related hydrazone metal complexes, supported by experimental data and detailed methodologies.
Comparative Binding Affinity Data
The binding affinity of a metal complex to its biological target is a critical determinant of its efficacy. The following tables summarize the binding constants of various this compound and analogous hydrazone metal complexes with DNA and the common model protein, Bovine Serum Albumin (BSA).
Table 1: DNA Binding Constants of this compound and Related Hydrazone Metal Complexes
| Complex | Target DNA | Method | Binding Constant (K_b) M⁻¹ | Binding Mode | Reference |
| Cu(II)-N'-(phenyl(pyridine-2-yl)methylidene)benzohydrazide | CT-DNA | UV-Vis | 2.468 x 10⁵ | Intercalation | [1] |
| [Cu(HL)]₂·CH₃CH₂OH (HL = N,N′-bis(2-hydroxy-5-methyl-benzylidene)-2-hydroxy-propane-1,3-diamine) | CT-DNA | UV-Vis, Fluorescence, Viscosity | - | Intercalation | [2] |
| [Ni(HL)] (HL = N,N′-bis(2-hydroxy-5-methyl-benzylidene)-2-hydroxy-propane-1,3-diamine) | CT-DNA | UV-Vis, Fluorescence, Viscosity | - | Intercalation | [2] |
| Benzimidazole Schiff base Cu(II) complex | SS-DNA | UV-Vis | 3.38 x 10⁵ | Intercalation | [3] |
| Benzimidazole Schiff base Pd(II) complex | SS-DNA | UV-Vis | 1.1 x 10⁵ | Intercalation | [3] |
| Benzimidazole Schiff base Zn(II) complex | SS-DNA | UV-Vis | 6.9 x 10⁴ | Intercalation | [3] |
| Oxidovanadium(V) complex 1 | CT-DNA | UV-Vis, CD | 2.81 x 10⁴ | Intercalation | [4] |
CT-DNA: Calf Thymus DNA; SS-DNA: Salmon Sperm DNA; UV-Vis: Ultraviolet-Visible Spectroscopy; CD: Circular Dichroism.
Table 2: Serum Albumin Binding Constants of this compound and Related Metal Complexes
| Complex | Protein | Method | Binding Constant (K_a) M⁻¹ | Quenching Mechanism | Reference |
| Cobalt(II) complex with salicylaldehyde-2-phenylquinoline-4-carboylhydrazone | BSA | Fluorescence | - | Static | [5] |
| Benzimidazole derived imine Pt(II) complex | BSA | Fluorescence | - | Static | [6] |
| General range for effective drug-albumin interaction | Serum Albumin | Various | 10⁴ - 10⁶ | - | [7] |
BSA: Bovine Serum Albumin.
Experimental Protocols
Accurate assessment of binding affinity relies on robust experimental design. Below are detailed methodologies for two common techniques used to study the interaction of this compound metal complexes with DNA and proteins.
UV-Visible Absorption Titration for DNA Binding
This technique monitors changes in the absorption spectrum of a metal complex upon the addition of DNA.[1]
Materials:
-
This compound metal complex of known concentration.
-
Stock solution of Calf Thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl/NaCl buffer, pH 7.2). The concentration of DNA is typically determined spectrophotometrically using the molar extinction coefficient at 260 nm.
-
Buffer solution (e.g., Tris-HCl/NaCl).
-
Quartz cuvettes (1 cm path length).
-
UV-Visible spectrophotometer.
Procedure:
-
Prepare a solution of the metal complex in the buffer at a fixed concentration.
-
Record the UV-Vis absorption spectrum of the metal complex solution.
-
Titrate the metal complex solution with increasing aliquots of the concentrated CT-DNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate for a few minutes and then record the UV-Vis spectrum.
-
Correct the spectra for the dilution effect by multiplying the observed absorbance by a dilution factor.
-
Analyze the changes in the absorption maxima (wavelength and intensity). Hypochromism (decrease in absorbance) and bathochromism (red shift) are often indicative of intercalative binding.[8]
-
The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation: [DNA]/(ε_a - ε_f) = [DNA]/(ε_b - ε_f) + 1/(K_b * (ε_b - ε_f)) where [DNA] is the concentration of DNA, ε_a is the extinction coefficient of the complex at a given DNA concentration, ε_f is the extinction coefficient of the free complex, and ε_b is the extinction coefficient of the complex when fully bound to DNA. A plot of [DNA]/(ε_a - ε_f) versus [DNA] gives a slope of 1/(ε_b - ε_f) and a y-intercept of 1/(K_b * (ε_b - ε_f)). K_b is the ratio of the slope to the intercept.[9]
Fluorescence Quenching Assay for Protein Binding
This method measures the decrease in the intrinsic fluorescence of a protein (often from tryptophan residues) as a metal complex binds to it.[6]
Materials:
-
This compound metal complex of known concentration.
-
Stock solution of a protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Buffer solution.
-
Quartz fluorescence cuvettes.
-
Spectrofluorometer.
Procedure:
-
Prepare a solution of the protein in the buffer at a fixed concentration.
-
Record the fluorescence emission spectrum of the protein solution (excitation typically at 280 nm for tryptophan).
-
Titrate the protein solution with increasing concentrations of the metal complex.
-
After each addition of the complex, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
Correct the fluorescence intensity for the inner filter effect if the complex absorbs at the excitation or emission wavelengths.
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism: F_0/F = 1 + K_sv * [Q] where F_0 and F are the fluorescence intensities in the absence and presence of the quencher (metal complex), respectively, K_sv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
For static quenching, the binding constant (K_a) and the number of binding sites (n) can be calculated using the double logarithm equation: log[(F_0 - F)/F] = log(K_a) + n * log[Q] A plot of log[(F_0 - F)/F] versus log[Q] yields a straight line with a slope of n and a y-intercept of log(K_a).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Binding Affinity
The following diagram illustrates a general workflow for evaluating the binding affinity of newly synthesized this compound metal complexes.
Caption: General workflow for assessing the binding affinity of metal complexes.
Apoptosis Induction Signaling Pathway
Many metal complexes, including those with hydrazone ligands, exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified overview of a potential signaling pathway.
Caption: Simplified intrinsic apoptosis pathway induced by metal complexes.
Conclusion
The assessment of binding affinity is a crucial step in the development of this compound metal complexes as therapeutic agents. This guide provides a comparative framework for understanding their interactions with key biological targets. The presented data and protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of novel metal-based drugs with enhanced efficacy and selectivity. The visualization of experimental workflows and signaling pathways further aids in conceptualizing the research process and the potential mechanisms of action of these promising compounds.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding study of different drugs with serum albumins - Int J Clin Biochem Res [ijcbr.in]
- 4. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bovine Serum Albumin Interactions with Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis, characterization, DNA/BSA/HSA interactions, molecular modeling, antibacterial properties, and in vitro cytotoxic activities of novel pa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03436C [pubs.rsc.org]
Safety Operating Guide
Benzothiohydrazide: A Guide to Proper Laboratory Disposal
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of benzothiohydrazide, a compound utilized in various research applications. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Logistical Information
This compound, like other hydrazine derivatives, should be treated as a hazardous substance. While specific toxicity data for this compound is limited, related compounds are known to be toxic if ingested, inhaled, or absorbed through the skin, and may cause irritation. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, within a certified chemical fume hood.
Operational and Disposal Plan
The primary method for the disposal of this compound involves chemical degradation through oxidation, followed by disposal as hazardous waste. This approach aims to neutralize the reactive hydrazide and thioamide functionalities, reducing the overall hazard of the waste. Small quantities of this compound should not be disposed of down the drain or in regular solid waste.
Quantitative Data on Disposal Reagents
The following table summarizes key quantitative data for the recommended disposal reagents.
| Reagent | Formula | Molecular Weight ( g/mol ) | Concentration (Typical) | Key Disposal Role |
| Sodium Hypochlorite | NaClO | 74.44 | 5% aqueous solution (household bleach) | Oxidizing Agent |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 3% aqueous solution | Oxidizing Agent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | Neutralizing Agent (for acidic byproducts) |
| Sodium Hydroxide | NaOH | 40.00 | 1 M aqueous solution | pH Adjustment |
| Hydrochloric Acid | HCl | 36.46 | 1 M aqueous solution | pH Adjustment |
Experimental Protocols for this compound Disposal
The following protocols are based on established methods for the disposal of hydrazine derivatives and organosulfur compounds. Given the absence of a specific, validated protocol for this compound, these procedures should be performed with caution on a small scale in a controlled laboratory environment.
Protocol 1: Oxidation with Sodium Hypochlorite
This protocol utilizes a common and effective oxidizing agent to degrade this compound.
Materials:
-
This compound waste
-
5% Sodium hypochlorite solution (household bleach)
-
Sodium bicarbonate solution (saturated)
-
Stir bar and stir plate
-
Large beaker (at least 10 times the volume of the waste)
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a certified chemical fume hood, place the this compound waste in the large beaker. If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). Dilute the solution with water to a concentration of less than 5%.
-
Initial Neutralization: Slowly add sodium bicarbonate solution to the this compound solution while stirring until the pH is between 7 and 8.
-
Oxidation: While stirring vigorously, slowly add the 5% sodium hypochlorite solution to the this compound solution. A 2-fold molar excess of sodium hypochlorite is recommended. The addition should be done dropwise to control the exothermic reaction. Monitor the temperature of the reaction mixture; if it rises significantly, slow the addition rate and/or use an ice bath to cool the beaker.
-
Reaction Time: Continue stirring the mixture at room temperature for at least 2 hours to ensure complete oxidation.
-
Final pH Adjustment: After 2 hours, check the pH of the solution. If necessary, adjust the pH to between 6 and 8 using either 1 M hydrochloric acid or 1 M sodium hydroxide.
-
Waste Collection: Transfer the treated solution to a properly labeled hazardous waste container for collection by a certified hazardous waste management company.
Protocol 2: Oxidation with Hydrogen Peroxide
This protocol offers an alternative oxidation method.
Materials:
-
This compound waste
-
3% Hydrogen peroxide solution
-
Stir bar and stir plate
-
Large beaker
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a certified chemical fume hood, prepare a dilute aqueous solution of the this compound waste (less than 5%) in the large beaker.
-
Oxidation: While stirring, slowly add a 2-fold molar excess of 3% hydrogen peroxide solution to the this compound solution. The addition should be slow to control any potential temperature increase.
-
Reaction Time: Stir the mixture for at least 4 hours at room temperature. The reaction with hydrogen peroxide is generally slower than with hypochlorite.
-
pH Check: Check the pH of the solution and adjust to a neutral range (6-8) if necessary.
-
Waste Collection: Transfer the final solution to a designated hazardous waste container for proper disposal.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal process.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste in a laboratory setting.
Caption: A hierarchical diagram illustrating the essential safety precautions for handling and disposing of this compound.
Essential Safety and Logistical Information for Handling Benzothiohydrazide
For Immediate Reference: Personal Protective Equipment (PPE) and Safe Handling Protocols
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Benzothiohydrazide. Adherence to these protocols is essential to ensure personal safety and proper disposal of hazardous materials. This compound and related compounds are known to cause skin and eye irritation and may lead to allergic skin reactions.[1] Therefore, strict observance of the following personal protective equipment (PPE) guidelines is mandatory.
Recommended Personal Protective Equipment
A comprehensive approach to personal protection is necessary to minimize exposure. This includes protection for the eyes, skin, and respiratory system.
-
Eye and Face Protection : Chemical safety goggles or a full-face shield are required to protect against dust particles and potential splashes.[1]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are essential to prevent skin contact. Nitrile or Butyl rubber gloves are recommended.[1] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time greater than 240 minutes) is advised. For brief contact, a glove with a protection class of 3 or higher (breakthrough time greater than 60 minutes) is suitable.[2] Always inspect gloves for integrity before use and replace them immediately if they become contaminated.[2]
-
Protective Clothing : A laboratory coat or long-sleeved clothing should be worn to minimize skin exposure to dust or accidental spills.[1]
-
-
Respiratory Protection : A NIOSH-approved respirator (e.g., N95 for dusts) is required if handling procedures may generate dust or aerosols.[1] All handling of the solid compound should ideally be conducted in a certified chemical fume hood to prevent inhalation.[3]
Quantitative Data for Glove Selection
The following table summarizes the protection classes for chemical-resistant gloves as per the EN 374 standard, which can be used as a guide for selecting appropriate hand protection when handling this compound and similar chemicals.
| Protection Class | Breakthrough Time | Recommended Use |
| Class 3 | > 60 minutes | Brief contact |
| Class 5 | > 240 minutes | Prolonged or frequently repeated contact |
Note: This data is based on recommendations for "Benzhydrazide" and should be used as a guideline for this compound in the absence of specific data for the latter.[2]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
Step-by-Step Operational Plan
1. Preparation:
- Ensure a safety shower and an eyewash station are readily accessible.[1]
- Conduct all handling procedures in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
- Wear all required PPE before handling the chemical.[2]
2. Handling:
- Handle the solid material carefully to avoid the formation of dust.[1]
- Avoid all personal contact, including inhalation.[2]
- Do not eat, drink, or smoke in the laboratory area.[1]
3. Post-Handling:
- Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
- Decontaminate all non-disposable equipment and the work area.
- Remove and properly dispose of contaminated PPE.[3]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.[1]
-
Solid Waste : Collect unused or expired this compound in a clearly labeled, compatible container for hazardous waste.
-
Liquid Waste : Solutions containing the compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.[3]
-
Contaminated PPE : Dispose of used gloves and other contaminated protective equipment as hazardous waste.[1][3]
-
Empty Containers : The original container, once empty, should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[3]
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
